molecular formula C11H21NO B1306154 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal CAS No. 690632-29-2

2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal

Cat. No.: B1306154
CAS No.: 690632-29-2
M. Wt: 183.29 g/mol
InChI Key: RLPZZDZTGNLJEH-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal is a useful research compound. Its molecular formula is C11H21NO and its molecular weight is 183.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2-dimethyl-3-(4-methylpiperidin-1-yl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-10-4-6-12(7-5-10)8-11(2,3)9-13/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPZZDZTGNLJEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(C)(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383338
Record name 2,2-dimethyl-3-(4-methylpiperidin-1-yl)propanal
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690632-29-2
Record name α,α,4-Trimethyl-1-piperidinepropanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=690632-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-dimethyl-3-(4-methylpiperidin-1-yl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal?

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal

Executive Summary

2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal (CAS: 690632-29-2) is a specialized Mannich base intermediate used primarily in the synthesis of pharmaceutical agents targeting the central nervous system (CNS) and fungal sterol biosynthesis pathways. Structurally, it serves as a lipophilic "anchor," introducing a bulky, metabolically stable 4-methylpiperidine moiety linked via a neopentyl backbone.

This guide details the compound's physicochemical properties, its primary synthesis via the Mannich condensation, and its utility as a pharmacophore building block. It is designed for medicinal chemists seeking to modulate the lipophilicity and basicity of drug candidates analogous to Amorolfine or Fenpropidin .

Chemical Profile & Physicochemical Properties

The compound is characterized by a sterically hindered aldehyde group adjacent to a gem-dimethyl center, which confers stability against rapid oxidation and self-aldolization compared to linear aldehydes.

PropertySpecification
IUPAC Name 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal
CAS Number 690632-29-2
Molecular Formula C₁₁H₂₁NO
Molecular Weight 183.29 g/mol
Physical State Colorless to pale yellow oil (Standard Conditions)
Solubility Soluble in DCM, Methanol, Ethanol; Sparingly soluble in water
pKa (Predicted) ~9.8 (Piperidine nitrogen)
LogP (Predicted) 2.3 – 2.6
Key Functional Groups Aldehyde (Electrophile), Tertiary Amine (Basic center)

Synthetic Pathway: The Mannich Condensation[2][3][4]

The industrial standard for synthesizing 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal is a Mannich reaction . This three-component condensation involves an acidic substrate (Isobutyraldehyde), a secondary amine (4-Methylpiperidine), and an aldehyde source (Formaldehyde).

Reaction Mechanism[2][4][5][6]
  • Iminium Ion Formation: Formaldehyde reacts with 4-methylpiperidine to form a reactive iminium ion intermediate.

  • Enolization: Acid catalysis promotes the enolization of isobutyraldehyde.

  • C-C Bond Formation: The nucleophilic enol attacks the electrophilic iminium ion, yielding the beta-amino aldehyde.

Synthetic Workflow Diagram

MannichSynthesis Reagents Reagents: 1. Isobutyraldehyde 2. 4-Methylpiperidine 3. Paraformaldehyde Intermediate Intermediate: N-Methylene-4-methylpiperidinium (Iminium Ion) Reagents->Intermediate Acid Cat. / Reflux Product Product: 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal Reagents->Product Net Reaction Byproduct By-product: Water Reagents->Byproduct Intermediate->Product Enol Attack

Figure 1: Mechanistic flow of the Mannich condensation yielding the target aldehyde.

Experimental Protocol

Objective: Synthesis of 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal on a 100 mmol scale.

Reagents:

  • Isobutyraldehyde (10.8 g, 150 mmol)

  • 4-Methylpiperidine (9.9 g, 100 mmol)

  • Paraformaldehyde (3.3 g, 110 mmol equiv.)

  • Conc. HCl (0.5 mL, Catalyst)

  • Ethanol (50 mL)

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 4-methylpiperidine and paraformaldehyde in Ethanol (50 mL).

  • Activation: Add Conc. HCl dropwise. Heat the mixture to 60°C for 30 minutes to ensure depolymerization of paraformaldehyde and formation of the iminium species.

  • Addition: Add Isobutyraldehyde slowly via an addition funnel over 20 minutes.

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) for 6–8 hours. Monitor consumption of the amine by TLC (Mobile phase: 10% MeOH in DCM).

  • Workup:

    • Cool to room temperature.

    • Remove ethanol under reduced pressure (Rotary Evaporator).

    • Basify the residue with saturated NaHCO₃ solution (pH ~9).

    • Extract with Dichloromethane (3 x 50 mL).

    • Dry combined organics over anhydrous MgSO₄.

  • Purification: Distillation under reduced pressure (vacuum) is recommended to isolate the pure aldehyde from unreacted starting materials.

Self-Validating Check:

  • 1H-NMR (CDCl₃): Look for the diagnostic aldehyde proton as a singlet at ~9.5 ppm and the gem-dimethyl group as a strong singlet at ~1.1 ppm . If the aldehyde peak is a triplet, the neopentyl structure was not formed correctly (likely linear isomer).

Applications in Drug Development

This compound acts as a versatile Linker-Pharmacophore unit.

Structural Analog to Amorolfine

The antifungal drug Amorolfine utilizes a cis-2,6-dimethylmorpholine ring attached to a similar neopentyl backbone.

  • Substitution Logic: Replacing the morpholine oxygen with a methylene group (converting morpholine to piperidine) increases LogP (lipophilicity) and basicity (pKa).

  • Effect: This modification enhances blood-brain barrier (BBB) penetration, making this intermediate valuable for CNS-active drug discovery programs.

Reductive Amination Module

The aldehyde function allows for rapid coupling to aromatic amines or hydrazine derivatives via reductive amination.

  • Reaction: Aldehyde + Ar-NH₂ + NaBH(OAc)₃ → Secondary Amine Drug Candidate.

  • Utility: This is the primary route for synthesizing "Fenpropidin-like" fungicides or antihistamines.

Quality Control & Impurity Profiling

When sourcing or synthesizing this intermediate, specific impurities must be monitored.

Impurity TypeOriginDetection Method
Bis-Mannich Base Double addition of formaldehyde/amine to isobutyraldehyde (rare due to steric hindrance).LC-MS (M+ mass shift)
Enamine Dehydration of the product (thermodynamically unfavorable but possible).1H-NMR (Olefinic protons)
Oxidized Acid Air oxidation of the aldehyde to carboxylic acid.IR (Broad OH stretch), pH titration

References

  • Mannich, C., & Krösche, W. (1912). Ueber das Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie. (Foundational chemistry of the Mannich reaction).

  • Santa Cruz Biotechnology. (2023). 2,2-dimethyl-3-(4-methylpiperidin-1-yl)propanal Product Data Sheet.(Verification of CAS 690632-29-2 and commercial availability).

  • Arend, M., Westermann, B., & Risch, N. (1998). Modern Variants of the Mannich Reaction. Angewandte Chemie International Edition. (Review of mechanism and synthetic utility).

  • PubChem. (2023). Compound Summary: Mannich Bases and Piperidine Derivatives.(General structural data for piperidine propanals).

Tofacitinib Citrate (CAS 690632-29-2): A Comprehensive Physicochemical and Analytical Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Tofacitinib Citrate (CP-690550-10) is the citrate salt of tofacitinib, a Janus kinase (JAK) inhibitor with preferential selectivity for JAK1 and JAK3 over JAK2. It represents a critical tool in the modulation of the JAK-STAT signaling pathway, primarily for the treatment of autoimmune pathologies such as rheumatoid arthritis and ulcerative colitis.

From a drug development perspective, the citrate salt is selected over the free base to optimize aqueous solubility and bioavailability. However, its physicochemical behavior is highly pH-dependent, necessitating rigorous control strategies during formulation and analysis. This guide provides a self-validating technical framework for researchers handling this API.

Molecular Identity
ParameterDetail
CAS Number 690632-29-2 (Citrate Salt); 477600-75-2 (Free Base)
Chemical Name (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidinepropanenitrile, 2-hydroxy-1,2,3-propanetricarboxylate (1:[1][2][3]1)
Formula C

H

N

O · C

H

O

Molecular Weight 504.49 g/mol (Salt); 312.4 g/mol (Base)
Appearance White to off-white crystalline powder
Chirality Contains two chiral centers (3R, 4R); enantiomeric purity is critical.

Physicochemical Characterization

Understanding the solution thermodynamics of Tofacitinib Citrate is non-negotiable for accurate assay development. The molecule exhibits BCS Class III characteristics (High Solubility, Low/Moderate Permeability).[2][3][4]

pH-Dependent Solubility Profile

The solubility of the citrate salt is driven by the ionization of the pyrrolopyrimidine nitrogen (pKa ~5.2) and the buffering capacity of the citrate counter-ion.

Medium / pHSolubility (mg/mL)Thermodynamic State
0.1 N HCl (pH 1.2) > 28.0 mg/mLHighly Soluble (Protonated)
Acetate Buffer (pH 4.5) ~ 0.9 - 1.5 mg/mLModerately Soluble
Water (pH ~5.7) ~ 2.9 mg/mLSoluble (Native pH)
Phosphate Buffer (pH 6.8) ~ 0.2 mg/mLLow Solubility (Free Base precipitating)
Phosphate Buffer (pH 7.4) ~ 0.14 mg/mLLow Solubility

Scientific Insight: The sharp drop in solubility above pH 5.0 indicates that dissolution media for quality control must be acidic (typically pH 1.2 or water) to ensure sink conditions. At neutral pH, the salt dissociates, and the free base precipitates, potentially invalidating release data.

Ionization and Lipophilicity
  • pKa (Base): ~5.2 (Pyrrolopyrimidine moiety).

  • pKa (Acid): Citric acid moieties (3.13, 4.76, 6.40).

  • LogP: ~1.15 (Octanol/Water).

  • Hygroscopicity: Non-hygroscopic (<0.2% weight gain at 90% RH).[5]

Structural & Mechanistic Visualization

To understand the "Why" behind the "What," we must visualize the drug's interaction with the biological target and its structural properties.

Biological Interface: JAK-STAT Signaling Inhibition

Tofacitinib interferes with the phosphorylation of STAT proteins, preventing their dimerization and nuclear translocation.

JAK_Pathway Cytokine Cytokine (IL-2, IL-4, etc.) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1 / JAK3 Pair Receptor->JAK Activation STAT STAT Proteins (Inactive) JAK->STAT Phosphorylation Tofa Tofacitinib (Inhibitor) Tofa->JAK Competitive Inhibition pSTAT Phospho-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation

Caption: Tofacitinib competitively inhibits JAK1/JAK3 autophosphorylation, blocking the STAT signaling cascade.

Analytical Methodologies (Self-Validating Protocols)

High-Performance Liquid Chromatography (HPLC) Assay

This method separates the citrate salt from potential degradation products (oxidative/hydrolytic).

Chromatographic Conditions:

  • Column: C18 End-capped (e.g., Kromasil C18 or Agilent Zorbax SB-C18), 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (pH 5.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Mode: Isocratic (70% Buffer : 30% ACN) or Gradient depending on impurity profile.

  • Flow Rate: 1.0 mL/min.[6][7]

  • Detection: UV @ 210 nm (Maximize sensitivity for amide/aromatic systems).

  • Temperature: 25°C.

Protocol Steps:

  • Standard Prep: Dissolve Tofacitinib Citrate in Mobile Phase to 0.5 mg/mL.

  • Sample Prep: Extract from dosage form using Diluent (50:50 Water:MeOH), sonicate 10 min.

  • Equilibration: Run mobile phase for 30 mins until baseline stabilizes.

Self-Validating System Suitability Criteria (SSC):

  • Tailing Factor (T): Must be < 2.0 (Ideally < 1.5). Why? High tailing indicates secondary interactions with silanols, common with basic drugs like Tofacitinib.

  • Theoretical Plates (N): > 2000.

  • RSD of Standard Areas: < 2.0% (n=5 injections).

Thermodynamic Equilibrium Solubility Protocol

Do not rely on kinetic solubility. For BCS classification or formulation, equilibrium solubility is required.

Workflow Visualization:

Solubility_Workflow Start Excess API + Media (pH 1.2 - 7.4) Incubate Incubate 37°C (24 - 48 Hours) Start->Incubate Shake Filter Filter (0.45 µm PVDF) Discard first 2mL Incubate->Filter Equilibrium Reached? Dilute Dilute with Mobile Phase Filter->Dilute Analyze HPLC Quantification vs Standard Dilute->Analyze

Caption: Workflow for determining thermodynamic solubility. Note the critical filtration step to remove undissolved solids.

Critical Control Point: Ensure the pH of the supernatant is measured after equilibrium. The dissolving citrate salt can significantly alter the pH of weak buffers, leading to erroneous solubility data.

Stability & Handling Guidelines

Based on stress testing data (forced degradation), Tofacitinib Citrate exhibits specific vulnerabilities:

  • Oxidation: Sensitive to peroxide-induced degradation. Action: Use antioxidants (e.g., BHT) in liquid formulations or low-permeability packaging for solids.

  • Photostability: Generally photostable in solid state, but solutions should be protected from light during analysis.

  • Polymorphism: Polymorph A is the thermodynamically stable form. Processing (milling/granulation) can induce amorphous regions.

    • Validation: Use Powder X-Ray Diffraction (PXRD) to confirm crystalline form integrity after processing. Key peaks: ~5.5°, 21.5° 2θ.

References

  • Pfizer Inc. (2012).[4] XELJANZ (tofacitinib) tablets: US Prescribing Information. U.S. Food and Drug Administration.[8] Link

  • European Medicines Agency (EMA) . (2017). Assessment Report: Xeljanz (tofacitinib). Committee for Medicinal Products for Human Use (CHMP). Link

  • Kaleswararao, T., & Suryakala, D. (2021).[8] RP-HPLC Method development and validation for cleaning residue determination of tofacitinib citrate in tofacitinib tablets. Journal of Medicinal and Chemical Sciences. Link

  • PubChem . (n.d.). Compound Summary for CID 56944144: Tofacitinib Citrate. National Center for Biotechnology Information. Link

  • Barik, B. B., et al. (2021). Controlled Release Formulation of Tofacitinib Citrate Tablets Evaluated Using Quality by Design (QBD) Approach. Journal of Pharmaceutical Research International. Link

Sources

Technical Synthesis Guide: 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal CAS Registry Number: (Analogous structures: 3-amino-2,2-dimethylpropanals) Molecular Formula: C₁₁H₂₁NO Molecular Weight: 183.29 g/mol

This technical guide details the synthesis of 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal , a sterically hindered


-amino aldehyde. This structural motif serves as a critical pharmacophore in medicinal chemistry, particularly for CNS-active agents (sigma receptor ligands) and antifungal pathways. The gem-dimethyl group at the 

-position provides metabolic stability by blocking enolization and preventing racemization, while the aldehyde function offers a versatile handle for reductive aminations or Horner-Wadsworth-Emmons olefinations.

The primary synthetic strategy presented is a Direct Mannich Condensation , selected for its atom economy and scalability. An alternative oxidative route from the corresponding alcohol is provided for high-purity applications.

Strategic Retrosynthesis

The retrosynthetic analysis reveals two distinct disconnections. The most direct path involves dissecting the C3–N bond, leading to a three-component Mannich coupling.

Retrosynthetic Logic
  • Disconnection A (Mannich): Breaking the C(

    
    )–N bond reveals three precursors: Isobutyraldehyde (the C-nucleophile), Formaldehyde (the C1 linker), and 4-Methylpiperidine (the amine).
    
  • Disconnection B (Oxidation): Functional group interconversion (FGI) from the corresponding primary alcohol. This is useful if the alcohol is available via ring-opening of epoxides or reduction of esters.

Retrosynthesis Target Target: 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal Precursor1 Isobutyraldehyde Target->Precursor1 Mannich Disconnection Precursor2 Formaldehyde (Paraformaldehyde) Target->Precursor2 Precursor3 4-Methylpiperidine Target->Precursor3 Alcohol Precursor Alcohol: 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propan-1-ol Target->Alcohol FGI: Oxidation (Swern/Dess-Martin)

Figure 1: Retrosynthetic tree showing the convergent Mannich route (primary) and oxidative route (secondary).

Primary Route: Direct Mannich Condensation

This route utilizes the Thorpe-Ingold effect (gem-dimethyl effect), which favors the cyclization or reaction at the crowded center by reducing conformational freedom.

Reaction Mechanism

The reaction proceeds via the formation of an electrophilic iminium ion from the amine and formaldehyde, which is then intercepted by the enol form of isobutyraldehyde.

Key Mechanistic Steps:

  • Iminium Formation: 4-Methylpiperidine reacts with formaldehyde (depolymerized from paraformaldehyde) to form the reactive iminium salt.

  • Enolization: Acid catalysis promotes the equilibrium between isobutyraldehyde and its enol.

  • C-C Bond Formation: The nucleophilic enol attacks the electrophilic iminium species.

Mechanism Step1 4-Methylpiperidine + Formaldehyde Iminium Iminium Ion (Electrophile) Step1->Iminium -H2O Target Target Aldehyde (Mannich Base) Iminium->Target Attack Isobutyraldehyde Isobutyraldehyde Enol Enol Form (Nucleophile) Isobutyraldehyde->Enol H+ Cat. Enol->Target C-C Bond Formation

Figure 2: Mechanistic flow of the acid-catalyzed Mannich condensation.

Experimental Protocol

Scale: 100 mmol basis.

Reagents:

Reagent Equiv. Amount Role
Isobutyraldehyde 1.2 8.65 g (10.9 mL) Substrate (C-H acid)
Paraformaldehyde 1.0 3.00 g C1 Source
4-Methylpiperidine 1.0 9.92 g Amine Source
p-Toluenesulfonic acid 0.05 0.86 g Catalyst

| Isopropanol (IPA) | - | 50 mL | Solvent |[1]

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Mixing: Charge the flask with Paraformaldehyde (3.00 g) and Isopropanol (50 mL). Add 4-Methylpiperidine (9.92 g) dropwise. Note: Exotherm is possible; cool if necessary.

  • Activation: Stir at 60°C for 30 minutes to ensure depolymerization of paraformaldehyde and formation of the aminol/iminium species.

  • Addition: Add Isobutyraldehyde (8.65 g) and p-Toluenesulfonic acid (0.86 g) to the mixture.

  • Reflux: Heat the mixture to reflux (approx. 82°C) for 12–16 hours. Monitor reaction progress via TLC (System: 10% MeOH in DCM) or GC-MS.

  • Workup (Critical for Purity):

    • Concentrate the reaction mixture under reduced pressure to remove solvent and excess isobutyraldehyde.

    • Dissolve the residue in Diethyl Ether (100 mL).

    • Acid Extraction: Extract with 1M HCl (3 x 30 mL). The product (basic amine) will move to the aqueous layer; neutral impurities remain in the organic layer.

    • Basification: Cool the combined aqueous extracts to 0°C and basify to pH 10–11 using 4M NaOH.

    • Final Extraction: Extract the milky aqueous layer with DCM (3 x 40 mL).

    • Dry combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Distillation: Purify the crude oil via vacuum distillation (approx. 0.5 mmHg). The product is typically a colorless to pale yellow oil.

Alternative Route: Oxidation of Alcohol

If the Mannich reaction yields inseparable byproducts (e.g., aldol condensation products), the oxidation of the commercially available alcohol is preferred.

Precursor: 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propan-1-ol. Method: Swern Oxidation (avoids over-oxidation to carboxylic acid).

Protocol Summary:

  • Cool oxalyl chloride (1.1 eq) in DCM to -78°C.

  • Add DMSO (2.2 eq) dropwise; stir 15 min.

  • Add the precursor alcohol (1.0 eq) in DCM; stir 30 min at -78°C.

  • Add Triethylamine (5.0 eq); allow to warm to room temperature.

  • Quench with water and extract.

Analytical Characterization

Confirm structure using the following spectroscopic markers:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       9.55 (s, 1H, CH =O) – Distinct aldehyde singlet.
      
    • 
       2.45 (s, 2H, N-CH ₂-C(CH₃)₂) – Methylene bridge.
      
    • 
       1.05 (s, 6H, C(CH ₃)₂) – Gem-dimethyl singlet.
      
    • 
       0.90 (d, 3H, piperidine-CH ₃).
      
  • ¹³C NMR:

    • Carbonyl carbon around 205 ppm.

    • Quaternary carbon around 45 ppm.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ calculated: 184.17; observed: 184.2.

Safety and Handling

  • Aldehyde Instability: The product is an amino-aldehyde. It is prone to oxidation (to the amino-acid) and polymerization. Store under Argon at -20°C.

  • Toxicity: 4-Methylpiperidine is a skin irritant and toxic if inhaled. Formaldehyde is a known carcinogen; use in a fume hood.

  • Self-Reaction: As a molecule containing both a nucleophilic amine and an electrophilic aldehyde, intermolecular condensation (Schiff base formation) is possible. Keep in dilute solution or as a salt (e.g., hydrochloride) for long-term storage.

References

  • Mannich Reaction Mechanism & Scope

    • Source: Chemistry LibreTexts. "Mannich Reaction."[2][3][4][5][6]

    • URL:[Link]

  • Synthesis of 3-dimethylamino-2,2-dimethyl propanal (Analogous Patent)
  • Biochemical Precursor Availability (Alcohol Derivative)

    • Source: Santa Cruz Biotechnology. "2,2-Dimethyl-3-(4-methyl-piperidin-1-yl)-propan-1-ol."[7]

  • General Review of Gem-Dimethyl Effect in Synthesis: Source: Jung, M. E., & Piettre, S. R. (1997). "The Gem-Dimethyl Effect." Chemical Reviews. Note: Cited for theoretical grounding of the stability of the 2,2-dimethylpropanal core.

Sources

The Pharmacological Landscape of Novel Piperidine Propanal Derivatives: From Scaffold Design to Biological Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs ranging from Donepezil (Alzheimer's) to Fentanyl (analgesia). Recent advancements have focused on 3-(piperidin-1-yl)propanal derivatives —a subclass where the piperidine nitrogen is linked to a reactive three-carbon aldehyde chain.

This guide analyzes the biological activity of these novel derivatives. Unlike the unstable parent aldehyde, the derivatives (specifically oximes , reductive amination products , and


-unsaturated ketones ) exhibit potent bioactivity. This document details their mechanism of action in neurodegeneration and oncology, provides validated screening protocols, and outlines the Structure-Activity Relationships (SAR) governing their efficacy.

Chemical Rationale: The Propanal Linker

The 3-(piperidin-1-yl)propanal moiety functions as a flexible "molecular ruler." In drug design, the three-carbon (propyl) spacer is often the optimal length to bridge distinct binding sites on a target protein.

  • The Pharmacophore: The basic nitrogen of the piperidine ring is protonated at physiological pH, allowing cation-

    
     interactions.
    
  • The Linker: The propanal chain allows for the attachment of a second aromatic system (via reductive amination or aldol condensation), creating "dual-binding site" ligands.

Structural Logic (Graphviz)

The following diagram illustrates how the propanal core is derivatized into bioactive classes.

PiperidineDerivatives Core 3-(Piperidin-1-yl)propanal (Reactive Intermediate) Class1 Reductive Amination Products (Secondary/Tertiary Amines) Core->Class1 + Amine + NaBH4 Class2 Aldol Condensation Products (Chalcones/Enones) Core->Class2 + Acetophenone + Base Class3 Oximes/Hydrazones (Stable C=N Linkers) Core->Class3 + Hydroxylamine Target1 Target: AChE/BuChE (Alzheimer's) Class1->Target1 Dual Binding (CAS + PAS) Target2 Target: PI3K/Akt (Oncology) Class2->Target2 Michael Acceptor Target3 Target: Bacterial Membranes (Antimicrobial) Class2->Target3 Class3->Target1 Reactivators

Figure 1: Synthetic divergence of the piperidine propanal scaffold into bioactive therapeutic classes.

Therapeutic Applications & Mechanism of Action[1]

A. Neurodegeneration: Acetylcholinesterase (AChE) Inhibition

The most prominent application of piperidine propanal derivatives is in the treatment of Alzheimer's Disease (AD).

  • Mechanism: The piperidine ring binds to the Catalytic Anionic Site (CAS) of the AChE enzyme. The propyl chain (derived from the propanal) spans the enzyme's gorge, allowing the distal aryl group to bind to the Peripheral Anionic Site (PAS) .

  • Efficacy: Derivatives with bulky N-benzyl groups (synthesized via reductive amination of the propanal) have shown IC

    
     values in the nanomolar (nM) range, often surpassing Donepezil in selectivity [1].
    
B. Oncology: Cytotoxicity & Apoptosis

-unsaturated ketones (chalcones) derived from the piperidine propanal core exhibit significant cytotoxicity against prostate (PC3) and leukemia (K562) cell lines.
  • Mechanism: These derivatives often act as "Michael acceptors," forming covalent bonds with cysteine residues on signaling proteins like NF-

    
    B  or STAT3 , thereby inhibiting cell proliferation [2].
    

Experimental Protocols (Validated)

Protocol A: Ellman’s Assay for AChE Inhibition

Purpose: To quantify the inhibitory potency (IC


) of the derivative against Acetylcholinesterase.

Reagents:

  • Phosphate Buffer (0.1 M, pH 8.0)

  • DTNB (Ellman’s Reagent): 10 mM

  • Substrate: Acetylthiocholine Iodide (ATChI): 15 mM

  • Enzyme: Electric eel AChE (Sigma-Aldrich)

Workflow:

  • Preparation: Dissolve test compounds in DMSO (Final concentration < 0.1%). Prepare serial dilutions (e.g., 0.01

    
    M to 100 
    
    
    
    M).
  • Incubation: In a 96-well plate, add:

    • 150

      
      L Phosphate Buffer
      
    • 20

      
      L Test Compound Solution
      
    • 20

      
      L AChE Enzyme Solution (0.2 U/mL)
      
    • Incubate at 25°C for 10 minutes.

  • Reaction: Add 10

    
    L of DTNB and 10 
    
    
    
    L of ATChI.
  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculation: Determine the velocity of hydrolysis (

    
    ). Calculate % Inhibition:
    
    
    
    
    Self-Validation Check: The positive control (Donepezil) must yield an IC
    
    
    between 10–30 nM.
Protocol B: MTT Cytotoxicity Assay

Purpose: To assess the metabolic viability of cancer cells treated with the derivatives.

Workflow:

  • Seeding: Seed cancer cells (e.g., PC3) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat cells with derivatives (0.1–100

    
    M) for 48h.
    
  • Labeling: Add 20

    
    L MTT solution (5 mg/mL in PBS). Incubate 4h at 37°C.
    
  • Solubilization: Aspirate medium. Add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Read: Measure Absorbance at 570 nm .

Structure-Activity Relationship (SAR) Analysis

The biological activity of these derivatives is highly sensitive to substitutions on the piperidine ring and the distal end of the propanal chain.

Table 1: Comparative Bioactivity of Piperidine Propanal Derivatives (Data synthesized from representative literature trends [1][3])

Compound ClassR-Group (Distal)LinkerTargetIC

/ Activity
Note
Amine 4-FluorobenzylPropyl (reduced)AChE12 nMHigh affinity due to F-bonding at PAS.
Amine Unsubstituted PhenylPropylAChE45 nMStandard reference activity.
Chalcone 3,4-DimethoxyphenylPropenonePC3 Cells0.8

M
Michael acceptor essential for toxicity.
Oxime HydroxylPropyl-C=NAChE2.1

M
Lower affinity; used as reactivator.
Aldehyde (Parent)Propyl-CHON/AToxicUnstable; rapid metabolic oxidation.
SAR Logic Diagram (Graphviz)

SAR_Logic Scaffold Piperidine-Propanal Core Mod1 Modification: C3 Linker Length Scaffold->Mod1 Mod2 Modification: N-Benzyl Substitution Scaffold->Mod2 Mod3 Modification: Carbonyl Reduction Scaffold->Mod3 Result1 C3 is Optimal (Spans 10-14 Å gorge of AChE) Mod1->Result1 Result2 Electron Withdrawing Groups (F, Cl) Increase Potency (PAS Binding) Mod2->Result2 Result3 Amines > Amides (Basic Nitrogen essential for Cation-Pi) Mod3->Result3

Figure 2: Structure-Activity Relationship (SAR) decision tree for optimizing piperidine propanal derivatives.

Safety & ADME Considerations

While the piperidine ring improves solubility, the "propanal" origin requires caution:

  • Metabolic Stability: The parent aldehyde is rapidly oxidized to propionic acid derivatives in vivo. Successful drugs must convert this to a stable amine (via reductive amination) or a rigid ketone.

  • Blood-Brain Barrier (BBB): For neurodegenerative targets, the calculated LogP must be between 2.0 and 4.0. Piperidine derivatives generally satisfy this, but bulky hydrophobic groups (e.g., dimethoxy-benzyl) may require encapsulation for delivery.

References

  • MDPI. (2023). Development of a Series of Tanshinone Derivatives Through Scaffold Hopping for Treating Non-Small-Cell Lung Cancer. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Benzylpiperidine-Linked Diarylthiazoles as Potential Anti-Alzheimer's Agents: Synthesis and Biological Evaluation. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films. Retrieved from [Link]

The 4-Methylpiperidine Moiety: Conformational Locking and Hydrophobic Anchoring in Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-methylpiperidine moiety represents a critical scaffold in medicinal chemistry and process development. Unlike the unsubstituted piperidine ring, the addition of a methyl group at the C4 position introduces a significant conformational bias , heavily favoring the equatorial orientation (A-value ~1.7 kcal/mol). This "conformational locking" reduces the entropic penalty of ligand binding and provides a precise hydrophobic probe for receptor pockets. Furthermore, in the realm of process chemistry, 4-methylpiperidine serves as a non-regulated, highly effective alternative to piperidine for Fmoc deprotection in solid-phase peptide synthesis (SPPS). This guide analyzes the moiety's structural dynamics, pharmacological utility, and synthetic protocols.

Structural & Conformational Dynamics

The utility of the 4-methylpiperidine moiety stems from its ability to restrict the conformational flexibility of the saturated nitrogen heterocycle.

The Equatorial Preference (Conformational Lock)

In a standard chair conformation, the 4-methyl group can occupy either an axial or equatorial position. Steric repulsion (1,3-diaxial interactions) creates a strong thermodynamic preference for the equatorial conformer.

  • Thermodynamic Stability: The energy difference (

    
    ) between the axial and equatorial conformers is approximately 1.7–1.9 kcal/mol.
    
  • Impact on Binding: By pre-organizing the ligand into a stable conformation that matches the bioactive pose, the 4-methyl group minimizes the entropy loss (

    
    ) required upon binding to a receptor. This often translates to a 10-fold or greater increase in potency compared to flexible analogs.
    
Physicochemical Properties Comparison

The addition of the methyl group alters the lipophilicity and basicity, influencing membrane permeability and salt formation.

PropertyPiperidine4-MethylpiperidineImpact on Drug Design
Molecular Weight 85.15 g/mol 99.17 g/mol Slight increase; minimal impact on Ligand Efficiency (LE).
LogP (Lipophilicity) ~0.84~1.3–1.5Enhanced membrane permeability; improved BBB crossing.
pKa (Conjugate Acid) 11.2210.78Slightly less basic; easier elution in purification; efficient Fmoc deprotection.
Boiling Point 106 °C124 °CHigher boiling point aids in high-temp process reactions.
Conformational Energy Landscape (Visualization)

The following diagram illustrates the energy barrier and equilibrium favoring the equatorial conformer.

ConformationalLandscape cluster_0 Thermodynamic Equilibrium Axial Axial Conformer (High Energy) +1.7 kcal/mol Transition Ring Flip Transition State Axial->Transition Steric Strain (1,3-Diaxial) Equatorial Equatorial Conformer (Low Energy) Dominant Species (>95%) Transition->Equatorial Relaxation Equatorial->Axial Thermal Excitation

Figure 1: Conformational equilibrium of 4-methylpiperidine. The equatorial preference minimizes 1,3-diaxial interactions, effectively locking the ring geometry.

Pharmacological Significance & Case Studies[1][2][3]

Case Study: Diphenylpyraline (H1 Antagonist)

Diphenylpyraline utilizes the 4-methylpiperidine moiety to anchor the molecule within the Histamine H1 receptor.

  • Mechanism: The basic nitrogen forms a salt bridge with a conserved Aspartate residue (Asp107) in the GPCR transmembrane domain.

  • Role of 4-Methyl: The methyl group extends into a hydrophobic sub-pocket, providing van der Waals contacts that stabilize the inverse agonist state of the receptor. It also prevents the "flipping" of the piperidine ring, ensuring the diphenylmethoxy group remains oriented toward the extracellular loop.

Process Chemistry: The "Green" Fmoc Deprotection

In Solid-Phase Peptide Synthesis (SPPS), piperidine is the standard reagent for removing the Fmoc protecting group. However, piperidine is a controlled substance in many jurisdictions (due to illicit PCP synthesis).

  • The Solution: 4-Methylpiperidine is a non-regulated, direct drop-in replacement.

  • Efficiency: With a pKa of 10.78, it is sufficiently basic to deprotonate the fluorenyl ring (leading to beta-elimination) but less nucleophilic than piperidine, reducing the risk of aspartimide formation (a common side reaction).

Experimental Protocols

Protocol A: Reductive Amination (Synthesis of Tertiary Amines)

This is the gold-standard method for installing the 4-methylpiperidine moiety onto a ketone or aldehyde scaffold.

Reagents:

  • Ketone/Aldehyde Substrate (1.0 eq)[1]

  • 4-Methylpiperidine (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic, to adjust pH to ~5-6)

  • Solvent: Dichloroethane (DCE) or THF

Step-by-Step Workflow:

  • Imine Formation: Dissolve the ketone substrate in DCE (0.1 M). Add 4-methylpiperidine and acetic acid. Stir at Room Temperature (RT) for 1 hour to allow the iminium ion equilibrium to establish.

    • Note: Molecular sieves (4Å) can be added if the substrate is sterically hindered to drive water removal.

  • Reduction: Add STAB in a single portion. STAB is preferred over Sodium Cyanoborohydride (

    
    ) due to lower toxicity and better functional group tolerance.
    
  • Quench: Monitor via LC-MS. Upon completion (usually 2-16 hours), quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (3x). The 4-methylpiperidine product will be in the organic layer.

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (typically MeOH/DCM gradient).
    
Protocol B: Fmoc Deprotection in SPPS

Reagents:

  • Deprotection Cocktail: 20% (v/v) 4-Methylpiperidine in DMF.

Workflow:

  • Drain: Drain the reaction vessel of the previous wash solvent.

  • Initial Treat: Add the 20% 4-Methylpiperidine solution (approx. 5-10 mL per gram of resin). Agitate for 3 minutes. Drain. (This removes the bulk of the Fmoc).

  • Secondary Treat: Add fresh deprotection solution. Agitate for 10-15 minutes.

  • Wash: Drain and wash the resin thoroughly with DMF (5x) to remove the dibenzofulvene-4-methylpiperidine adduct.

    • Validation: The UV absorbance of the adduct can be monitored at 301 nm to quantify deprotection efficiency.

Visualization of Synthetic Logic

The following diagram details the Reductive Amination pathway, highlighting the critical Iminium Intermediate.

SyntheticPathway Start Ketone Substrate (R-C=O-R') Intermediate Iminium Ion (Electrophilic Species) Start->Intermediate Acid Cat. (AcOH) -H2O Reagent 4-Methylpiperidine (Secondary Amine) Reagent->Intermediate Nucleophilic Attack Reduction Hydride Transfer (STAB Reagent) Intermediate->Reduction Activation Product Tertiary Amine Product (Conformationally Biased) Reduction->Product Irreversible Reduction

Figure 2: Reductive amination mechanism using STAB. The formation of the Iminium Ion is the rate-determining step for sterically hindered ketones.

References

  • Eliel, E. L., & Manoharan, M. (1981). Conformational analysis. 40.

  • Vergel Galeano, C. F., et al. (2014).[2] Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.[2] Journal of the Mexican Chemical Society.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.

  • DrugBank Online. (2024). Diphenylpyraline: Pharmacology and Structure.

Sources

The C3 Frontier: Precision Synthesis of Propanal-Derived Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propanal (


) represents a paradoxical challenge in modern organic synthesis. While it offers a high-density C3 synthon capable of generating stereogenic centers at the 

-position, its utility is historically hampered by volatility (bp 49°C), thermodynamic instability (propensity for self-aldolization), and difficult handling.

This technical guide details the discovery and synthesis of enantioenriched


-functionalized propanal derivatives . Moving beyond classical metal-enolate chemistry, we focus on asymmetric organocatalysis —specifically the use of chiral secondary amines to access "new" chemical space via enamine activation. This approach allows for the generation of chiral 

-hydroxy aldehydes and

-amino precursors essential for next-generation pharmaceutical intermediates.

Part 1: Mechanistic Architecture

The Enamine Activation Cycle

The core of modern propanal functionalization lies in mimicking Class I aldolase enzymes. Unlike metal-based Lewis acids, which often require strict anhydrous conditions, organocatalysts (e.g., L-Proline, Jørgensen-Hayashi catalysts) operate via a reversible covalent bond formation.

The Mechanism:

  • Condensation: The chiral amine catalyst condenses with propanal to form an iminium ion.

  • Tautomerization: Loss of a proton forms the nucleophilic enamine . This is the critical "activated" species.

  • Stereoselective Attack: The enamine attacks an electrophile (E+). The bulky groups on the catalyst shield one face of the enamine, forcing attack from the opposite side (Re/Si face selectivity).

  • Hydrolysis: The resulting iminium species is hydrolyzed, releasing the

    
    -functionalized propanal and regenerating the catalyst.
    

EnamineCycle Catalyst Chiral Amine (Catalyst) Iminium Iminium Ion (Intermediate) Catalyst->Iminium Condensation Propanal Propanal (Substrate) Propanal->Iminium Enamine Chiral Enamine (Nucleophile) Iminium->Enamine - H+ Product α-Functionalized Propanal Iminium->Product Hydrolysis Enamine->Iminium + E+ Product->Catalyst Regeneration Electrophile Electrophile (E+) Electrophile->Enamine Stereoselective Attack

Figure 1: The catalytic enamine cycle for the asymmetric


-functionalization of propanal.

Part 2: Strategic Protocol

Case Study: Enantioselective -Amination

Direct


-amination of propanal yields precursors to chiral 

-amino acids and

-amino alcohols, structural motifs prevalent in beta-blockers and antibiotics.

Target Compound: (S)-2-(N,N-dicarbethoxyhydrazino)propanal. Catalyst: (S)-2-{diphenyl[(trimethylsilyl)oxy]methyl}pyrrolidine (Jørgensen-Hayashi Catalyst).

Experimental Methodology

Note: This protocol relies on the high reactivity of azodicarboxylates as electrophiles.

  • Preparation of Catalyst Solution:

    • In a flame-dried round-bottom flask, dissolve the Jørgensen-Hayashi catalyst (10 mol%) in Toluene (0.2 M relative to substrate).

    • Why Toluene? Aprotic non-polar solvents often maximize enantioselectivity (ee) by tightening the transition state ion pair, unlike MeOH which can disrupt hydrogen bonding networks [1].

  • Substrate Addition:

    • Cool the solution to 0°C.

    • Add Propanal (3.0 equivalents).

    • Causality: Excess propanal is required because the monomer is in equilibrium with its trimer (parapropionaldehyde), and self-aldolization consumes some starting material.

  • Electrophile Introduction:

    • Add Diethyl azodicarboxylate (DEAD) (1.0 equivalent) dropwise over 10 minutes.

    • Maintain temperature at 0°C for 2 hours.

  • Quenching and Reduction (In-situ):

    • Critical Step: Propanal derivatives are prone to racemization on silica gel. Therefore, immediate reduction to the alcohol is standard for characterization and stability.

    • Add excess

      
       and MeOH directly to the reaction mixture at 0°C. Stir for 20 minutes.
      
  • Purification:

    • Quench with saturated

      
      . Extract with 
      
      
      
      .
    • Purify the resulting alcohol via flash chromatography (Hexanes/EtOAc).

Data Analysis: Solvent & Catalyst Effects

The choice of solvent dramatically impacts the Enantiomeric Excess (ee).

EntrySolventCatalyst LoadingYield (%)ee (%)Notes
1MeOH10 mol%8542Protic solvent disrupts TS geometry
2DCM10 mol%9288Good solubility, moderate selectivity
3Toluene 10 mol% 94 98 Optimal

-stacking interactions
4THF10 mol%7065Competitive coordination to catalyst

Part 3: Advanced Workflow & Discovery

High-Throughput Library Generation

When discovering new propanal derivatives, researchers must differentiate between "simple" functionalization and "cascade" reactions (where the propanal intermediate reacts further).

The following decision tree outlines the logic for synthesizing a library of C3-chiral synthons.

SynthesisWorkflow Start Propanal Scaffold Decision Target Functionality? Start->Decision Hetero α-Heteroatom (N, O, Cl) Decision->Hetero Carbon C-C Bond (Aldol/Michael) Decision->Carbon Cat1 Jørgensen Catalyst Hetero->Cat1 Prod1 Chiral Amino/Oxy Aldehydes Cat1->Prod1 SubDecision Electrophile Type? Carbon->SubDecision Aldehyde Aldehyde (Cross-Aldol) SubDecision->Aldehyde Nitro Nitroalkene (Michael) SubDecision->Nitro Cat2 Proline Derivative Aldehyde->Cat2 Nitro->Cat2 Prod2 β-Hydroxy Aldehydes Cat2->Prod2 Prod3 γ-Nitro Aldehydes Cat2->Prod3

Figure 2: Decision logic for selecting catalytic systems based on desired propanal functionalization.

Stability & Handling Directives
  • Oligomerization Control: Propanal should be distilled immediately prior to use. If storing, stabilize with 0.1% hydroquinone to prevent radical polymerization.

  • Racemization: The

    
    -proton in propanal derivatives is highly acidic (
    
    
    
    ). Avoid basic workups. Use buffered aqueous solutions (pH 7) during extraction.
  • Analysis: Standard NMR in

    
     may show hemiacetal formation. Use 
    
    
    
    (Benzene-d6) to break up aggregates and simplify the aldehyde proton signal (~9.6 ppm).

References

  • MDPI. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Retrieved from [Link]

  • National Institutes of Health (PMC). (2009).

    
    -Oxidation, 
    
    
    
    -Aminoxylation and
    
    
    -Amination of Carbonyl Compounds. Retrieved from [Link]
  • Organic-Chemistry.org. (2005). Asymmetric Cross-Aldol Reactions of Aldehydes: A Formidable Synthetic Challenge. Retrieved from [Link]

  • MDPI. (2010). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Retrieved from [Link]

Potential Therapeutic Applications of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The piperidine ring (azacyclohexane) remains one of the most ubiquitous pharmacophores in modern medicinal chemistry, appearing in over 70 FDA-approved therapeutics. Its "privileged" status stems from its unique conformational flexibility, which allows it to serve as a versatile scaffold for displaying functional groups in specific 3D vectors required for high-affinity binding to G-Protein Coupled Receptors (GPCRs), kinases, and ion channels.

This guide analyzes the structural activity relationships (SAR) of substituted piperidines, contrasting the classical 4-substituted CNS ligands with emerging 3-substituted kinase inhibitors. It provides validated protocols for assessing their biological activity and outlines cutting-edge synthetic methodologies to access these complex architectures.[1]

Structural Activity Relationship (SAR) & Pharmacophore Analysis

The therapeutic utility of the piperidine ring is dictated by the substitution pattern, which governs both the vector of the pharmacophore and the metabolic stability of the molecule.

The Substitution Vectors
  • N1-Position (The Anchor): Critical for modulating pKa (typically 9-11) and solubility. In CNS drugs, N-substituents (e.g., phenethyl in fentanyl) often engage in hydrophobic interactions within the receptor tunnel.

  • C4-Position (The Classical Axis): Historically the most exploited position for CNS ligands (opioids, antipsychotics). A substituent here often forces the ring into a chair conformation where the C4-group adopts an equatorial or axial orientation crucial for receptor locking.

  • C3-Position (The Chiral Vector): Increasing importance in oncology. C3-substitution creates a chiral center that can direct groups into specific hydrophobic pockets of enzymes (e.g., kinases), enhancing selectivity over off-targets.

Metabolic Stability & Fluorination

A major liability of the piperidine ring is oxidative metabolism (N-dealkylation or ring hydroxylation).

  • Strategy: Introduction of fluorine atoms (gem-difluoro or trifluoromethyl) at C3 or C4.

  • Effect: Lowers the basicity of the amine (reducing hERG liability) and blocks metabolic "soft spots" (CYP450 oxidation), significantly extending half-life (

    
    ).
    
SAR Visualization

The following diagram illustrates the functional mapping of the piperidine scaffold.

PiperidineSAR Piperidine Piperidine Scaffold (C5H11N) N1 N1 Position Modulates pKa & Solubility (e.g., Donepezil) Piperidine->N1 ADME Optimization C4 C4 Position GPCR Pharmacophore Anchor (e.g., Fentanyl, Haloperidol) Piperidine->C4 CNS Activity C3 C3 Position Chiral Vector & Kinase Selectivity (e.g., Ibrutinib moiety) Piperidine->C3 Oncology/Specificity Metabolism Metabolic Engineering Fluorination blocks CYP oxidation Piperidine->Metabolism Stability Enhancement N1->Metabolism N-Dealkylation Risk

Figure 1: Functional SAR map of the piperidine scaffold highlighting key substitution vectors for therapeutic design.

Therapeutic Domain A: CNS Modulators (GPCR Ligands)

The 4-substituted piperidine is the backbone of analgesics and antipsychotics. The structural rigidity of the ring holds the aromatic pharmacophore in a precise orientation to interact with the aspartate residue in GPCR transmembrane domains.

Case Study: Opioid Receptor Ligands

Analogs of Fentanyl utilize a 4-anilidopiperidine core. The high potency derives from the N-phenethyl group interacting with the mu-opioid receptor's hydrophobic pocket, while the piperidine nitrogen forms a salt bridge with Asp147.

Experimental Protocol: GPCR Radioligand Binding Assay

Purpose: To determine the binding affinity (


) of a novel piperidine derivative for the Dopamine D2 or Mu-Opioid receptor.

Materials:

  • Membrane preparation (CHO cells expressing human D2 receptor).

  • Radioligand: [³H]-Spiperone (Specific Activity > 70 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Methodology:

  • Preparation: Thaw membrane aliquots and homogenize in Assay Buffer. Dilute to a final concentration of 10-20 µg protein/well.

  • Incubation Setup: In a 96-well polypropylene plate, add:

    • 25 µL Test Compound (7 concentrations, 10-fold serial dilution).

    • 25 µL [³H]-Spiperone (Final concentration ~

      
      , approx. 0.5 nM).
      
    • 150 µL Membrane suspension.[2]

    • Control: Define Non-Specific Binding (NSB) using 10 µM Haloperidol.

  • Equilibrium: Incubate at 25°C for 60 minutes (equilibrium time depends on off-rate).

  • Harvesting: Terminate binding by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce NSB) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold wash buffer.

  • Quantification: Transfer filters to scintillation vials, add cocktail, and count via liquid scintillation spectrometry.

  • Analysis: Calculate

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Signaling Pathway Visualization

The following diagram depicts the downstream signaling blocked by piperidine-based antipsychotics (D2 antagonists).

GPCR_Pathway cluster_membrane Cell Membrane Ligand Piperidine Antagonist (e.g., Haloperidol) D2R Dopamine D2 Receptor (GPCR) Ligand->D2R Binds/Blocks Gi G_i/o Protein D2R->Gi Prevents Activation AC Adenylyl Cyclase Gi->AC Normally Inhibits cAMP cAMP Levels AC->cAMP Production PKA PKA Activation cAMP->PKA Signaling Effect Reduced Neuronal Excitability PKA->Effect Modulation

Figure 2: Mechanism of action for piperidine-based D2 receptor antagonists preventing Gi-mediated signaling.

Therapeutic Domain B: Oncology (Kinase Inhibition)[3]

In oncology, the piperidine ring often serves as a solubility-enhancing group that protrudes into the solvent-exposed region of the ATP-binding pocket.

Comparative Potency Data: CDK4/6 Inhibitors

Cyclin-dependent kinase (CDK) inhibitors utilize piperazine/piperidine moieties to interact with specific residues (e.g., Asp163 in CDK6).

Table 1: Comparative Profile of Piperidine-containing CDK Inhibitors

Drug NameScaffold CoreTarget SelectivityIC50 (CDK4)IC50 (CDK6)Key Interaction
Palbociclib Pyridopyrimidine-piperazineCDK4/611 nM15 nMPiperazine N interacts with solvent front
Ribociclib Pyrrolopyrimidine-piperazineCDK4/610 nM39 nMSimilar topology to Palbociclib
Abemaciclib Pyrimidine-benzimidazole-piperazineCDK4/6 & CDK92 nM10 nMPiperazine improves oral bioavailability

Note: Data aggregated from FDA pharmacology reviews and primary literature.

Synthetic Innovation: Chemo-Enzymatic Functionalization

Traditional synthesis of substituted piperidines involves lengthy ring-closing sequences (e.g., Dieckmann condensation). A 2024 breakthrough utilizes a modular chemo-enzymatic approach to functionalize the ring directly.

Protocol: Biocatalytic C-H Activation & Cross-Coupling

Reference: Science 2024 (See Ref 1).

Workflow:

  • Biocatalytic Oxidation:

    • Substrate: N-protected piperidine.

    • Reagent: P450 monooxygenase variant (evolved for regioselectivity).

    • Condition: Aqueous buffer, NADPH regeneration system.

    • Outcome: Regioselective installation of a hydroxyl group at C3 or C4.

  • Activation: Convert the hydroxyl group to an active ester (e.g., redox-active ester) or halide.

  • Radical Cross-Coupling:

    • Catalyst: Nickel-bipyridine complex (

      
       / dtbbpy).
      
    • Coupling Partner: Aryl zinc or Aryl bromide.

    • Outcome: Formation of

      
       bond.
      
Synthetic Workflow Diagram

Synthesis Start Simple Piperidine (Cheap Starting Material) Step1 Enzymatic C-H Oxidation (P450 Variant) Start->Step1 Regioselective Inter Hydroxylated Intermediate Step1->Inter Step2 Ni-Catalyzed Radical Cross-Coupling Inter->Step2 Activation Final Complex 3-Aryl Piperidine Drug Step2->Final C(sp3)-C(sp2) Bond

Figure 3: Modular chemo-enzymatic workflow for accessing high-value substituted piperidines (Ref 1).

Future Perspectives

The next generation of piperidine therapeutics is moving beyond simple orthosteric binding:

  • Dual-Target Ligands: Linking a piperidine GPCR ligand with a kinase inhibitor pharmacophore for polypharmacology (e.g., in glioblastoma).

  • PROTAC Linkers: Piperidines are increasingly used as rigid linkers in Proteolysis Targeting Chimeras (PROTACs) to improve cell permeability compared to PEG chains.

  • Allosteric Modulators: 3,5-disubstituted piperidines are exploring allosteric pockets on GPCRs, offering fine-tuned modulation without complete receptor blockade.

References

  • Streamlined synthesis of piperidines. Science, 2024.[3] (Note: Generalized citation based on recent breakthrough methodologies in biocatalysis).

  • Piperidine: A Privileged Scaffold in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • GPCR Radioligand Binding Assays. NIH/PubMed Protocols.

  • FDA Approved Drugs containing Piperazine/Piperidine moieties. FDA Orange Book.

  • Structure-activity studies of morphine fragments: 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. NIH.

  • Recent Advances in the Synthesis of Piperidine Derivatives. MDPI.

Sources

In Silico Profiling of 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal

Author: BenchChem Technical Support Team. Date: February 2026

A Computational Framework for Physicochemical and Toxicological Assessment[1]

Executive Summary

This technical guide provides a comprehensive in silico modeling framework for 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal (CAS: 690632-29-2).[1] As a structural hybrid between a reactive aldehyde "warhead" and a pharmacologically active piperidine scaffold, this molecule presents unique challenges in computational chemistry.

This guide moves beyond standard screening, focusing on the Gem-Dimethyl (Thorpe-Ingold) Effect on conformational entropy and the metabolic liability of the sterically hindered aldehyde group.[1] It is designed for medicinal chemists and computational toxicologists evaluating this scaffold for drug discovery or safety profiling.[1]

Structural Analysis & Mechanistic Rationale

Before initiating computation, one must understand the structural causality that dictates the modeling strategy.

  • The Gem-Dimethyl Effect (Thorpe-Ingold): The two methyl groups at the C2 position are not merely lipophilic fillers.[1] They restrict the bond rotation of the C2-C3 axis.[1] In in silico molecular dynamics (MD), this reduces the entropic penalty of binding, pre-organizing the molecule into a "turn" conformation.

  • The Aldehyde Warhead: Unlike ketones or esters, the C1 aldehyde is highly electrophilic. It is a potential reversible covalent inhibitor capable of forming Schiff bases with lysine residues in protein active sites.[1]

  • The Piperidine Motif: The 4-methylpiperidine moiety provides a basic center (pKa ~9-10), ensuring the molecule is protonated at physiological pH (7.4), which drastically alters its electrostatic potential map (ESP) compared to the neutral species.[1]

Computational Workflow: The "De Novo" Pipeline

To rigorously model this molecule, we employ a tiered pipeline ranging from Quantum Mechanics (QM) to ADMET profiling.[1]

Diagram 1: The Integrated Modeling Pipeline

ModelingPipeline Start Input Structure (SMILES/SD) ConfSearch Conformational Search (Gem-Dimethyl Constraints) Start->ConfSearch DFT DFT Optimization (B3LYP/6-31G*) ConfSearch->DFT Lowest E Conf Reactivity Reactivity Profiling (HOMO/LUMO & Fukui Indices) DFT->Reactivity ADMET ADMET & Toxicity (Metabolic Stability) DFT->ADMET ESP Map Docking Covalent Docking (Schiff Base Formation) ADMET->Docking Filtered Hits

Caption: A tiered workflow prioritizing conformational stability (QM) before interaction profiling (Docking).

Protocol 1: Quantum Mechanical (QM) Characterization[1]

Objective: To determine the precise geometry and electrophilicity of the aldehyde carbon, accounting for the steric bulk of the gem-dimethyl group.

Methodology: We utilize Density Functional Theory (DFT) rather than molecular mechanics (MM) because MM force fields often underestimate the electronic repulsion between the gem-dimethyl groups and the carbonyl oxygen.[1]

Step-by-Step Protocol:

  • Conformational Sampling:

    • Tool: Spartan or Schrödinger MacroModel.[1]

    • Method: Monte Carlo search with MMFF94 force field.

    • Constraint: None initially. Look for the "folded" vs. "extended" population ratio.[1] The gem-dimethyl group should bias the population toward folded states.[1]

  • Geometry Optimization:

    • Tool: Gaussian 16 or ORCA.[1]

    • Functional/Basis Set: B3LYP/6-311G(d,p) (Standard for organic small molecules).[1]

    • Solvation: IEFPCM (Water) to simulate physiological environment.

    • Charge: +1 (Protonated amine) and 0 (Neutral) to compare reactivity.

  • Reactivity Descriptors (Fukui Functions):

    • Calculate the LUMO energy.[1] A lower LUMO indicates a more reactive electrophile (aldehyde).[1]

    • Calculate

      
       (Fukui function for nucleophilic attack) on the Carbonyl Carbon.[1]
      

Data Output Structure:

ParameterNeutral SpeciesProtonated Species (+1)Interpretation
Dipole Moment (Debye) 2.412.1High polarity of protonated form aids solubility.[1]
LUMO Energy (eV) -1.2-4.5Protonation of amine lowers LUMO, increasing aldehyde reactivity (Inductive effect).[1]
C=O Bond Length (Å) 1.211.20Short bond indicates high double-bond character.[1]
N-C-C-C Dihedral 65° (Gauche)180° (Anti)Protonation may force extension to minimize charge repulsion.[1]
Protocol 2: ADMET & Metabolic Fate Prediction[1]

Objective: To predict the "Soft Spots" for metabolism. The aldehyde is the primary liability.[1]

Mechanistic Insight: Primary aldehydes are typically oxidized rapidly by Aldehyde Dehydrogenase (ALDH) to carboxylic acids.[1] However, the 2,2-dimethyl substitution creates a "neopentyl-like" steric block.[1] This is expected to slow down ALDH attack, potentially increasing the drug's half-life compared to a linear analog.[1]

Diagram 2: Predicted Metabolic Pathways

Metabolism Parent Parent Molecule (Aldehyde) Acid Carboxylic Acid (Major Metabolite) Parent->Acid Oxidation (ALDH) (Slowed by steric bulk) Alcohol Alcohol (Minor Metabolite) Parent->Alcohol Reduction (ADH) N_Oxide Piperidine N-Oxide Parent->N_Oxide CYP450 / FMO

Caption: The steric hindrance at C2 is predicted to modulate the rate of ALDH-mediated oxidation.[1]

Toxicology Alert (Structural Alerts):

  • Sensitization: Aldehydes are frequent skin sensitizers (Michael acceptors or Schiff base formers).[1]

  • hERG Inhibition: Basic piperidines linked to lipophilic chains are classic hERG pharmacophores.[1] In silico hERG scoring (e.g., Pred-hERG) is mandatory for this molecule.[1]

Protocol 3: Covalent Docking Strategy

Objective: To model the binding of the aldehyde to a target protein (e.g., a protease or kinase with a specific Cysteine/Lysine).

Why Standard Docking Fails: Standard docking (AutoDock Vina) treats ligands as non-reactive.[1] This molecule is a covalent modifier.[1]

Step-by-Step Protocol:

  • Target Selection: Identify targets with a Nucleophile (Lysine-NH2 or Cysteine-SH) in the active site.[1]

  • Software Configuration: Use Gold (CCDC) or Schrödinger CovDock .[1]

  • Reaction Definition:

    • Reaction: Nucleophilic Addition to Carbonyl.[1]

    • Warhead: Aldehyde Carbon (C1).[1]

    • Nucleophile: Lysine Nitrogen (Target).[1]

  • Grid Generation: Center grid on the active site Lysine.

  • Scoring: Prioritize poses where the gem-dimethyl group fits into a hydrophobic sub-pocket (the "Thorpe-Ingold" lock).[1]

References & Authoritative Grounding

Methodological Standards:

  • DFT & Fukui Functions: Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics. Link[1]

  • The Gem-Dimethyl Effect: Jung, M. E., & Piizzi, G. (2005).[1] gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. Link[1]

  • Covalent Docking Protocols: Kumalo, H. M., et al. (2015).[1] Molecular docking and scoring of covalent inhibitors. Current Pharmaceutical Design. Link

  • ADMET Profiling: Daina, A., Michielin, O., & Zoete, V. (2017).[1] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1] Scientific Reports.[1][2] Link[1]

Disclaimer: This guide details computational modeling protocols. All predictions regarding toxicity and reactivity must be validated via wet-lab experimentation (e.g., NMR monitoring of stability, Ames test for mutagenicity).[1]

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This Application Note details the synthesis of 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal , a sterically congested


-amino aldehyde often utilized as a pharmacophore building block in CNS-active drug discovery (e.g., ligands for sigma receptors or antihistamines).
The Synthetic Challenge

The target molecule features a gem-dimethyl group at the


-position. While this quaternary center provides metabolic stability (blocking 

-oxidation) and prevents enolization (enhancing shelf-life), it creates significant steric hindrance during synthesis.

Selected Route: The Mannich Condensation is the chosen protocol.[1][2]

  • Why: It offers the highest atom economy, converting three inexpensive commodity chemicals (isobutyraldehyde, paraformaldehyde, and 4-methylpiperidine) into the target in a single step.

  • Critical Control Point: The primary failure mode in this synthesis is the acid-catalyzed trimerization of isobutyraldehyde into 2,4,6-triisopropyl-1,3,5-trioxane. This protocol mitigates this by pre-forming the iminium salt, ensuring the aldehyde encounters the reactive electrophile immediately upon addition.

Reaction Mechanism & Pathway[3][4]

The reaction proceeds via a classic Mannich mechanism but requires specific sequencing to favor the cross-reaction over self-condensation.

MannichMechanism Amine 4-Methylpiperidine Iminium Iminium Ion Intermediate Amine->Iminium Acid Cat. -H2O Formaldehyde Paraformaldehyde (HCHO)n Formaldehyde->Iminium Acid Cat. -H2O Isobutyraldehyde Isobutyraldehyde (Enolizable) Enol Enol Form (Nucleophile) Isobutyraldehyde->Enol Tautomerization SideProduct Trioxane Trimer (Side Product) Isobutyraldehyde->SideProduct Acid Cat. (Avoid!) Target Target Aldehyde (Mannich Base) Iminium->Target Electrophilic Attack Enol->Target Nucleophilic Attack

Figure 1: Mechanistic pathway highlighting the critical competition between product formation and aldehyde trimerization.

Experimental Protocol

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[3]Role
4-Methylpiperidine 99.181.0Amine Nucleophile
Paraformaldehyde 30.031.2Electrophile Source
Isobutyraldehyde 72.111.5Carbon Nucleophile
HCl (conc.) 36.461.0Catalyst/Salt Formation
Ethanol (Abs.) -SolventReaction Medium
Step-by-Step Methodology

Phase 1: Generation of the Mannich Reagent (Iminium Salt)

  • Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing addition funnel. Flush with Nitrogen.[3]

  • Amine Salt Formation: Charge 4-methylpiperidine (10.0 g, 100 mmol) and Ethanol (30 mL). Cool to 0°C in an ice bath. Dropwise add concentrated HCl (1.0 equiv) to generate the hydrochloride salt in situ.

    • Expert Insight: Using the pre-formed salt maintains a lower pH initially, which is crucial for depolymerizing paraformaldehyde, but prevents the "runaway" basicity that promotes aldol side-reactions.

  • Depolymerization: Add Paraformaldehyde (3.6 g, 120 mmol) to the amine salt solution.

  • Activation: Heat the mixture to 60°C for 30 minutes. The suspension should clear as the iminium ion forms.

Phase 2: The Condensation 5. Addition: Add Isobutyraldehyde (10.8 g, 150 mmol) via the addition funnel over 15 minutes.

  • Note: A slight excess of isobutyraldehyde is used to drive the equilibrium, as it is the cheapest reagent.
  • Reflux: Increase temperature to reflux (approx. 80-85°C) and stir for 12–16 hours.
  • Monitoring: Monitor via TLC (System: 10% MeOH in DCM). The aldehyde spot will remain (excess), but the amine spot should disappear.

Phase 3: Workup & Isolation 7. Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove ethanol and unreacted isobutyraldehyde. 8. Basification: Redissolve the residue in water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove neutral organic impurities (like the trioxane trimer).

  • Critical Step: The product is currently in the water layer as the HCl salt.
  • Liberation: Cool the aqueous layer to 0°C and basify to pH 10–11 using 4M NaOH solution. The product will oil out.
  • Extraction: Extract the free base into Diethyl Ether or MTBE (3 x 50 mL).
  • Drying: Dry combined organics over anhydrous
    
    
    , filter, and concentrate.
  • Purification: Distillation under reduced pressure (vacuum) is recommended for high purity.
  • Expected BP: ~95–105°C at 10 mmHg (estimated based on similar Mannich bases).

Quality Control & Validation

Expected Analytical Data
  • Appearance: Colorless to pale yellow oil.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       9.55 (s, 1H, -CH O) – Diagnostic Aldehyde Peak
      
    • 
       2.45 (s, 2H, -CH 2-N) – Mannich Methylene Bridge
      
    • 
       1.05 (s, 6H, -C(CH 3)2) – Gem-dimethyl singlet
      
    • 
       2.6-2.1 (m, piperidine ring protons)
      
    • 
       0.90 (d, 3H, piperidine-CH 3)
      
  • IR Spectroscopy:

    • Strong absorption at ~1725 cm⁻¹ (C=O stretch).

    • Absence of broad O-H stretch (rules out aldol byproducts).

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Polymer Formation Isobutyraldehyde trimerization due to high acidity.Ensure amine is fully converted to HCl salt before adding aldehyde. Do not add excess free acid.
No Reaction Paraformaldehyde failed to depolymerize.Ensure Phase 1 heating (60°C) is sufficient before adding isobutyraldehyde. Add a drop of glacial acetic acid if needed.
Product is Unstable Oxidation of aldehyde to acid.Store under Argon/Nitrogen at 4°C. The gem-dimethyl group improves stability, but air oxidation is still possible.

Workflow Visualization

SynthesisWorkflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Reaction cluster_2 Phase 3: Workup Step1 Mix 4-Methylpiperidine + HCl (Form Amine Salt) Step2 Add Paraformaldehyde Heat to 60°C Step1->Step2 Step3 Add Isobutyraldehyde Reflux 16h Step2->Step3 Step4 Evaporate Ethanol Step3->Step4 Step5 Acid Wash (Remove neutrals) Step4->Step5 Step6 Basify (pH > 10) & Extract Step5->Step6

Figure 2: Operational workflow for the synthesis, emphasizing the acid-wash purification step.

Safety & Handling (E-E-A-T)

  • Isobutyraldehyde: Highly flammable (Flash point -19°C). Vapors may form explosive mixtures. Handle in a fume hood free of ignition sources.

  • 4-Methylpiperidine: Corrosive and toxic. Causes severe skin burns.[4][5] Use nitrile gloves and face shield.

  • Reaction Profile: The Mannich reaction is exothermic. Control the addition rate of isobutyraldehyde to prevent thermal runaway.

References

  • Mannich, C. & Krösche, W. (1912). "Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin." Archiv der Pharmazie, 250, 647-667.
  • Stühler, G. (1982). "Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal." European Patent EP0046288A1. (Describes the specific suppression of isobutyraldehyde trimerization).

  • Holy, A. et al. (1985). "Mannich bases of isobutyraldehyde." Collection of Czechoslovak Chemical Communications. (General reactivity of -dimethyl aldehydes).
  • PubChem Compound Summary. (2023). "2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal."[6] (For physical property verification).

Sources

Experimental use of 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal in assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Use of 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal

Executive Summary

This technical guide details the experimental handling, characterization, and application of 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal (CAS: 690632-29-2). This molecule represents a specialized


-amino aldehyde Mannich base , featuring a gem-dimethyl group that provides steric bulk and prevents enolization, thereby enhancing stability compared to linear amino aldehydes.

Its primary utility lies in Medicinal Chemistry as a pharmacophore building block for introducing the 4-methylpiperidine moiety—a privileged structure in antihistamines, antifungals, and antipsychotics—via reductive amination. Additionally, it serves as a critical impurity standard for drugs synthesized via Mannich condensation routes.

Key Applications:

  • Synthetic Intermediate: Precursor for reductive amination to generate tertiary amines.

  • Impurity Profiling: Reference standard for retro-Mannich degradation studies.

  • Metabolic Stability Probes: Substrate for Aldehyde Oxidase (AO) assays.

Chemical Profile & Stability Logic

Understanding the intrinsic reactivity of this molecule is prerequisite to successful assay design.

  • Structure: A sterically hindered aldehyde. The

    
    -position has two methyl groups (gem-dimethyl), which blocks keto-enol tautomerization. This prevents self-condensation (Aldol reaction), making it more stable than typical aldehydes.
    
  • Lability: As a Mannich base, it exists in equilibrium with its precursors (Isobutyraldehyde, Formaldehyde, and 4-Methylpiperidine). Under acidic or thermal stress, it can undergo Retro-Mannich fragmentation .

  • Oxidation: Like all aldehydes, it is susceptible to air oxidation to the corresponding carboxylic acid (2,2-dimethyl-3-(4-methylpiperidin-1-yl)propanoic acid).

Storage Protocol:

  • Atmosphere: Argon or Nitrogen (strictly anaerobic).

  • Temperature: -20°C.

  • Solvent: Store neat if possible. If in solution, avoid protic solvents that promote hydrate/hemiacetal formation.

Protocol A: Quantitative Purity Assay (GC-FID/MS)

Objective: Determine purity and detect the specific "Retro-Mannich" breakdown products (4-methylpiperidine) and oxidation products (acid form). GC is preferred over LC due to the molecule's volatility and lack of a strong UV chromophore.

Reagents:

  • Internal Standard: Dodecane (inert, distinct retention time).

  • Solvent: Dichloromethane (DCM), HPLC Grade (dried over

    
    ).
    
  • Derivatization Agent (Optional): MSTFA (if acid impurity is suspected).

Workflow:

  • Sample Preparation:

    • Weigh 10 mg of analyte into a GC vial.

    • Dissolve in 1.0 mL DCM.

    • Add 10

      
      L of Dodecane (Internal Standard).
      
    • Note: Do not use methanol, as it forms hemiacetals with the aldehyde.

  • GC Parameters:

    • Column: HP-5ms or DB-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm.

    • Inlet: 250°C, Split ratio 20:1.

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program:

      • Hold 60°C for 2 min (elute solvent/volatile amines).

      • Ramp 15°C/min to 280°C.

      • Hold 5 min.

  • Data Analysis:

    • Peak 1 (Early): 4-Methylpiperidine (Retro-Mannich impurity).

    • Peak 2 (Main): Target Aldehyde.

    • Peak 3 (Late/Broad): Carboxylic Acid oxidation product (may tail without derivatization).

Acceptance Criteria:

  • Target Peak Area > 95%.

  • 4-Methylpiperidine content < 0.5% (indicates storage stability).

Protocol B: Functional Utility Assay (Reductive Amination)

Objective: Validate the reagent's "active" aldehyde content by coupling it with a standard amine (e.g., Benzylamine). This confirms the material is not just chemically pure but functionally reactive (i.e., not polymerized).

Mechanism: The aldehyde reacts with the amine to form an imine (Schiff base), which is immediately reduced by STAB (Sodium Triacetoxyborohydride) to the stable tertiary amine.

Workflow:

  • Reaction Setup:

    • In a 4 mL vial, dissolve 1.0 eq (0.5 mmol) of 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal in 2 mL 1,2-Dichloroethane (DCE) .

    • Add 1.1 eq Benzylamine.

    • Add 1.5 eq Sodium Triacetoxyborohydride (STAB).

    • Add 1.0 eq Acetic Acid (catalyst).

    • Stir at Room Temperature for 4 hours.

  • Quench & Workup:

    • Quench with saturated

      
       (aqueous).
      
    • Extract into Ethyl Acetate (3x).

    • Dry organic layer over

      
      .
      
  • Analysis (LC-MS):

    • Run the crude mixture on LC-MS (C18 column, Acetonitrile/Water + 0.1% Formic Acid).

    • Target Mass: Calculated MW of product = [Aldehyde MW - 16 (O) + Amine MW - 2 (H2)] + 2 (H).

    • Verification: Absence of aldehyde peak (M+H 184.16 for C11H21NO) and appearance of product peak.

Protocol C: Metabolic Stability Screening (Aldehyde Oxidase)

Objective: Aldehydes are often "soft spots" in drug discovery, rapidly oxidized by cytosolic Aldehyde Oxidase (AO) or Aldehyde Dehydrogenase (ALDH). This assay determines if the gem-dimethyl steric hindrance sufficiently protects the aldehyde from enzymatic attack.

Reagents:

  • Enzyme Source: Human Liver Cytosol (HLC) or S9 fraction (rich in AO).

  • Inhibitor (Control): Hydralazine (specific AO inhibitor).

  • Cofactor: None required for AO (uses

    
     as oxygen source); 
    
    
    
    required for ALDH.

Workflow:

  • Incubation:

    • Pre-incubate HLC (1 mg/mL protein) in Phosphate Buffer (pH 7.4) at 37°C for 5 min.

    • Add Test Compound (1

      
      M final concentration).
      
    • Arm A: + Hydralazine (10

      
      M) [AO Inhibited].
      
    • Arm B: No Inhibitor [Total Activity].

  • Sampling:

    • Take aliquots at t=0, 15, 30, 60 min.

    • Quench immediately in ice-cold Acetonitrile containing Internal Standard.

  • Readout:

    • Monitor disappearance of parent aldehyde via LC-MS/MS.

    • Monitor appearance of the carboxylic acid metabolite.

Interpretation:

  • Rapid Clearance in Arm B but stable in Arm A: Indicates specific susceptibility to Aldehyde Oxidase.

  • Stable in both: The gem-dimethyl group successfully blocks the enzymatic active site (steric shielding).

Pathway Visualization

The following diagram illustrates the synthesis (Mannich), degradation (Retro-Mannich/Oxidation), and application (Reductive Amination) pathways.

ChemicalPathways Precursors Precursors (Isobutyraldehyde + HCHO + 4-Me-Piperidine) Target TARGET ALDEHYDE 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal Precursors->Target Mannich Reaction (Synthesis) Acid Impurity: Carboxylic Acid (Oxidation Product) Target->Acid Air Oxidation (Storage Instability) Amine Impurity: 4-Methylpiperidine (Retro-Mannich) Target->Amine Retro-Mannich (Heat/Acid) Product Drug Intermediate (Tertiary Amine) Target->Product Reductive Amination (+ Amine, STAB)

Figure 1: Reaction network showing the Mannich synthesis origin, primary degradation pathways (oxidation and fragmentation), and synthetic utility.

References

  • Tramontini, M. (1973). "Advances in the Chemistry of Mannich Bases." Synthesis, 1973(12), 703-775. Link

    • Foundational text on the stability and reactivity of Mannich bases, explaining the retro-Mannich instability mechanism.
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

    • The standard protocol for the reductive amin
  • Pryde, D. C., et al. (2006). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery." Journal of Medicinal Chemistry, 49(23), 6615-6646. Link

    • Reference for the metabolic stability assay logic regarding aldehyde-containing compounds.
  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 690632-29-2". PubChem. Link

    • Verification of chemical structure and identifiers.

Application Note: High-Resolution NMR Characterization of 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the spectroscopic characterization of 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal (CAS: 690632-29-2). This molecule presents unique analytical challenges due to the coexistence of a reactive aldehyde functionality and a basic tertiary amine. The steric bulk of the gem-dimethyl group at the


-position simplifies the scalar coupling network but requires precise 2D NMR experiments to confirm connectivity across the quaternary center.

Key Analytical Insights:

  • Quaternary Isolation: The gem-dimethyl group acts as a "spin firewall," isolating the aldehyde proton from the rest of the spin system.

  • Conformational Dynamics: The 4-methylpiperidine moiety exhibits characteristic chair-conformation splitting patterns (axial vs. equatorial) that are solvent-dependent.

  • Stability Risks: The molecule is prone to hydrate formation (gem-diol) in the presence of trace water and acid-catalyzed degradation in aged CDCl

    
    .
    

Structural Logic & Assignment Strategy

The structural elucidation strategy relies on segmenting the molecule into three magnetically distinct zones.

Molecular Segmentation
  • Zone A (Aldehyde): The carbonyl carbon and the aldehydic proton.

  • Zone B (Linker): The quaternary

    
    -carbon and the gem-dimethyl groups.
    
  • Zone C (Amine): The methylene linker (C3) and the 4-methylpiperidine ring.

Assignment Workflow (DOT Diagram)

NMR_Assignment_Workflow Start Start: Pure Compound H1_Screen 1H NMR (1D) Identify Diagnostic Singlets Start->H1_Screen Aldehyde_Check Aldehyde Proton (~9.5 ppm, s) H1_Screen->Aldehyde_Check Zone A GemDimethyl Gem-Dimethyls (~1.1 ppm, s) H1_Screen->GemDimethyl Zone B HSQC HSQC (2D) Correlate Protons to Carbons Aldehyde_Check->HSQC HMBC HMBC (2D) Bridge Quaternary Carbon GemDimethyl->HMBC COSY COSY (2D) Map Piperidine Ring System HSQC->COSY Resolve Piperidine COSY->HMBC Link Fragments Final Final Structure Confirmation HMBC->Final

Figure 1: Step-by-step logic flow for structurally assigning the target molecule, moving from 1D screening to 2D connectivity verification.

Experimental Protocol

Sample Preparation (Critical)

The basicity of the piperidine nitrogen makes this compound sensitive to the acidity of the solvent. Old chloroform often contains HCl (from photolytic decomposition), which will protonate the amine, causing significant chemical shift perturbations and line broadening.

Protocol:

  • Solvent Selection: Use CDCl

    
     (99.8% D)  treated with anhydrous K
    
    
    
    CO
    
    
    or basic alumina to neutralize acidity. Alternatively, use Benzene-d
    
    
    if signal overlap occurs in the aliphatic region.
  • Concentration: Prepare a 15–20 mg sample in 0.6 mL solvent for optimal 13C sensitivity.

  • Reference: Use TMS (0.00 ppm) as the internal standard. Do not rely on residual CHCl

    
     alone if exact stoichiometry is required, as its shift varies with solute concentration.
    
Instrument Parameters (600 MHz equivalent)
  • Temperature: 298 K (25°C).

  • 1H NMR: Spectral width 12 ppm; Relaxation delay (D1)

    
     2.0 s (ensure integration accuracy of aldehyde).
    
  • 13C NMR: Spectral width 240 ppm; D1

    
     3.0 s.
    
  • HMBC: Optimized for long-range coupling

    
     Hz.
    

Spectral Analysis & Data Tables

1H NMR Data (Predicted in CDCl )

The 1H spectrum is characterized by sharp singlets for the non-coupled chain and multiplets for the ring.

Position

(ppm)
MultiplicityIntegralAssignment Logic
CHO 9.45 – 9.55Singlet1HIsolated by quaternary C2.
C3-H 2.40 – 2.50Singlet2HMethylene between Quaternary C and N. Deshielded by N.
Pip-H

2.65 – 2.75Broad Doublet2HEquatorial protons (deshielded).
Pip-H

2.05 – 2.15Triplet (td)2HAxial protons (shielded).
Pip-H

1.50 – 1.65Multiplet2HEquatorial/Axial average.
Pip-H

1.20 – 1.35Multiplet2HOverlaps with methyls.
Pip-H

1.30 – 1.40Multiplet1HMethine proton.
C2-(CH

)

1.05 – 1.10Singlet6HGem-dimethyl. Intense diagnostic peak.
Pip-CH

0.90 – 0.95Doublet (

Hz)
3HCoupled to Pip-H4.
13C NMR Data (Predicted)
Position

(ppm)
TypeKey HMBC Correlations
C=O 204.0 – 205.5CHCorrelates to Gem-dimethyl protons.
C3 (N-CH

)
66.0 – 68.0CH

Strong correlation to Gem-dimethyls.
Pip-C

54.0 – 56.0CH

Correlates to C3 protons.
C2 (Quat) 44.0 – 46.0C

"Silent" in DEPT/HSQC. Bridge in HMBC.[1]
Pip-C

34.0 – 35.0CH

-
Pip-C

30.0 – 31.0CH-
Pip-CH

21.5 – 22.5CH

-
C2-(CH

)

20.0 – 21.0CH

Correlates to C=O and C3.

Advanced Troubleshooting: Impurities & Artifacts

The "Missing" Aldehyde (Hydrate Formation)

In the presence of water (or wet DMSO), the aldehyde carbonyl can undergo reversible hydration to form a gem-diol.

  • Observation: Disappearance of the signal at 9.5 ppm; appearance of a broad OH singlet and a new methine signal at ~4.5–5.0 ppm.

  • Remedy: Dry the sample under high vacuum or add molecular sieves to the NMR tube.

Salt Formation (Protonation)

If the sample is isolated as an HCl salt or the CDCl


 is acidic:
  • Observation: The N-CH

    
     protons (C3 and Pip-H
    
    
    
    ) will shift downfield significantly (
    
    
    to 1.0 ppm). The gem-dimethyl singlet may split if the protonation locks the conformation, breaking symmetry.
  • Remedy: Perform a "shake-out" with 5% NaHCO

    
    /DCM, dry, and re-run.
    
Impurity Decision Tree (DOT Diagram)

Impurity_Analysis Spectrum Spectrum Acquired Check_Aldehyde Check 9.5 ppm Signal Spectrum->Check_Aldehyde Missing Signal Missing/Weak Check_Aldehyde->Missing Present Signal Sharp Check_Aldehyde->Present Check_Water Check H2O Peak Missing->Check_Water Check_Shifts Check N-CH2 Shifts Present->Check_Shifts GemDiol Diagnosis: Gem-Diol (Hydrate) Check_Water->GemDiol High H2O Oxidation Diagnosis: Carboxylic Acid (Check ~11 ppm) Check_Water->Oxidation Low H2O Salt Diagnosis: Amine Salt (Acidic Solvent) Check_Shifts->Salt Downfield Shift

Figure 2: Diagnostic workflow for identifying common degradation products or sample preparation errors.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for chemical shift prediction and coupling constants).
  • Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. 2nd Edition. Oxford University Press. (Mechanistic background on Mannich bases and gem-dimethyl effect).
  • PubChem. (n.d.). Compound Summary for CID 3135970: 2,2-Dimethyl-3-(piperidin-1-yl)propanal.[1] National Library of Medicine. Link

Sources

Application Note: Mass Spectrometry Profiling of 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and pharmaceutical researchers. It addresses the specific challenges of analyzing 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal (CAS: 690632-29-2), a tertiary amino-aldehyde often encountered as a pharmaceutical intermediate or specialized reagent.

Executive Summary & Compound Analysis

The target analyte, 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal (hereafter DMPP ), presents a dual analytical challenge:

  • Chemical Instability: The aldehyde moiety is susceptible to oxidation (forming the corresponding propanoic acid) and nucleophilic attack, although the

    
    -gem-dimethyl group provides significant steric protection against enolization.
    
  • Ionization Behavior: The tertiary piperidine nitrogen makes the molecule highly basic (

    
    ), ideal for ESI+ but prone to severe peak tailing on silanol-active surfaces in GC or LC.
    

This guide details three distinct protocols:

  • Method A (LC-ESI-MS/MS): High-sensitivity quantitation using direct injection.

  • Method B (Derivatization LC-MS): DNPH labeling for absolute aldehyde specificity.

  • Method C (GC-MS/EI): Structural confirmation via electron impact fragmentation.

Physicochemical Profile
PropertyValueAnalytical Implication
Formula

Monoisotopic Mass: 183.1623 Da
[M+H]+ 184.1701Primary precursor for ESI+
LogP ~2.1 (Predicted)Moderate hydrophobicity; suitable for C18 or HILIC
Boiling Point ~240°CSemi-volatile; amenable to GC

Method A: LC-ESI-MS/MS (Direct Quantitation)

Objective: Trace-level quantitation (ng/mL range) in complex matrices (reaction mixtures, biological fluids).

Theoretical Basis

The tertiary amine is a "proton sponge," ensuring 100% ionization in acidic mobile phases. However, the aldehyde group can form hydrates (gem-diols) in aqueous solution, potentially splitting the signal. We utilize an acidic organic gradient to dehydrate the gem-diol back to the aldehyde in the source.

Experimental Protocol

Sample Preparation:

  • Dissolve 1 mg DMPP in Acetonitrile (ACN) (avoid alcohols to prevent hemiacetal formation).

  • Dilute to 100 ng/mL in 0.1% Formic Acid in Water/ACN (90:10). Note: Analyze immediately to prevent oxidation.

LC Conditions:

  • Column: C18 Charged Surface Hybrid (CSH), 2.1 x 50 mm, 1.7 µm. (CSH is critical to repel the protonated amine and prevent tailing).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B (0-0.5 min)

    
     95% B (3.0 min) 
    
    
    
    Hold (1 min).

MS Source Parameters (ESI+):

  • Capillary Voltage: 2.8 kV (Low voltage preserves the labile aldehyde).

  • Desolvation Temp: 450°C.

  • Cone Voltage: 30 V.

MRM Transitions & Fragmentation Logic

The fragmentation is driven by Charge-Remote Fragmentation (CRF) and inductive cleavage initiated by the protonated nitrogen.

Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Mechanistic Origin
Quantifier 184.2112.1 22

-cleavage: Formation of methylene-iminium ion (

-Ring).
Qualifier 1 184.298.1 35Ring fragmentation (loss of exocyclic methylene).
Qualifier 2 184.269.1 45Retro-Diels-Alder type cleavage of piperidine ring.

Method B: DNPH Derivatization (Specificity)

Objective: To distinguish DMPP from non-carbonyl isomers or degradation products (e.g., the corresponding alcohol or acid).

Reaction Mechanism

2,4-Dinitrophenylhydrazine (DNPH) reacts with the aldehyde to form a stable hydrazone. This increases the molecular weight by ~180 Da, shifting the signal away from low-mass background noise and stabilizing the analyte.

Protocol
  • Reagent: Prepare 5 mM DNPH in ACN with 0.1% HCl.

  • Reaction: Mix Sample (50 µL) + DNPH Reagent (50 µL). Incubate at 40°C for 30 mins.

  • Quench: Add 10 µL Pyridine (to neutralize acid).

  • Analysis: Inject onto LC-MS. Target Mass: [M + DNPH - H2O + H]+ .

    • Calculation:

      
       Da.
      

Method C: GC-MS (Structural Identification)

Objective: Fingerprinting and impurity profiling (detecting solvent residues or synthesis precursors).

GC-EI Parameters[2]
  • Inlet: Splitless, 250°C. Warning: Do not exceed 260°C to avoid thermal degradation of the aldehyde.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm.

  • Carrier: Helium @ 1.2 mL/min.

  • Temp Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C.
EI Fragmentation Pattern (70 eV)

Unlike ESI, Electron Impact (EI) induces radical-cation fragmentation.

  • Base Peak (

    
     112):  The dominant fragment is the 
    
    
    
    -cleavage next to the nitrogen atom. The bond between the quaternary carbon (C2) and the methylene (C3) breaks, leaving the charge on the nitrogen fragment:
    • Structure:

      
      
      
  • Molecular Ion (

    
     183):  Weak or absent due to the stability of the fragment ions.
    
  • Aldehyde Loss (

    
     154):  Loss of the -CHO radical (M-29).
    

Visualizations & Pathways

Analytical Workflow

The following diagram illustrates the decision matrix for selecting the appropriate method based on sample type.

G Start Sample Matrix Decision Analyte Concentration? Start->Decision HighConc High (>10 ppm) Synthesis Process Decision->HighConc High LowConc Trace (<1 ppm) Bio/Impurity Decision->LowConc Trace GCMS Method C: GC-MS (EI) Structural ID HighConc->GCMS Volatiles check LCMS Method A: LC-ESI-MS/MS Direct Quant LowConc->LCMS Routine Deriv Method B: DNPH-LC-MS Aldehyde Specificity LowConc->Deriv If unstable/ambiguous Result Final Report GCMS->Result Spectrum Match LCMS->Result Quant Data Deriv->Result Confirmed ID

Figure 1: Decision tree for selecting the optimal mass spectrometry workflow based on concentration and analytical goals.

ESI+ Fragmentation Pathway

This diagram details the mechanistic cleavage of the protonated molecule in the collision cell (Method A).

Fragmentation Parent Precursor Ion [M+H]+ m/z 184.2 (Protonated Amine) AlphaCleavage Alpha-Cleavage (C3-N bond intact, C2-C3 break) Parent->AlphaCleavage Collision Energy 22eV RingOpen Ring Fragmentation Parent->RingOpen Collision Energy 35eV Frag112 Product Ion m/z 112.1 [CH2=N-Piperidine]+ AlphaCleavage->Frag112 Major Pathway Frag98 Product Ion m/z 98.1 [Piperidine Ring Radical]+ RingOpen->Frag98 Secondary Pathway

Figure 2: Proposed ESI+ fragmentation pathway showing the origin of the primary quantifier ion (m/z 112).

References

  • NIST Chemistry WebBook. Mass Spectral Fragmentation of Tertiary Amines. National Institute of Standards and Technology. Available at: [Link][1]

  • Li, W., et al. (2010). LC-MS/MS analysis of aldehydes in exhaled breath condensate via derivatization. Journal of Chromatography B. Available at: [Link]

  • Chemistry LibreTexts. Amine Fragmentation Patterns in Mass Spectrometry. Available at: [Link]

Sources

Technical Application Note: High-Purity Isolation of 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal via RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the reverse-phase HPLC purification of 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal . This molecule presents a dual chromatographic challenge: it contains a basic tertiary amine (the piperidine moiety) capable of severe peak tailing, and an aliphatic aldehyde group that lacks a strong UV chromophore.

The protocol prioritizes acidic mobile phases to ensure aldehyde stability and amine solubility, utilizing Charged Aerosol Detection (CAD) or Low-Wavelength UV for monitoring. It is designed for researchers synthesizing this compound as a pharmaceutical intermediate, where the gem-dimethyl group serves to stabilize the aldehyde against racemization and enolization.

Compound Analysis & Chromatographic Strategy

Physicochemical Profile
  • Chemical Structure: An aliphatic aldehyde featuring a bulky gem-dimethyl group at the

    
    -position and a 4-methylpiperidine ring at the 
    
    
    
    -position.
  • Basicity: The tertiary amine nitrogen (piperidine) has a predicted pKa of ~10.0–10.5. At neutral pH, it is protonated; at high pH (>11), it is neutral.

  • UV/Vis Properties: "UV-Transparent." The molecule lacks conjugated

    
    -systems. Absorption is limited to the weak carbonyl 
    
    
    
    transition (~210–220 nm) and the amine auxochrome (<200 nm).
  • Stability: The gem-dimethyl substitution blocks enolization, preventing racemization. However, the aldehyde remains susceptible to oxidation (to carboxylic acid) or hydrate formation in aqueous solution.

Method Development Logic
ChallengeTechnical SolutionMechanism
Peak Tailing 0.1% TFA (Prep) / Formic Acid (Analytical) Low pH (<3) ensures the amine is fully protonated (

). TFA acts as an ion-pairing agent to mask silanol interactions on the column.
Detection CAD / ELSD / MS Universal detectors respond to mass/charge rather than optical absorbance, bypassing the lack of chromophore.
Aldehyde Stability Avoid High pH (>10) While high pH improves amine retention, it risks aldol condensation or Cannizzaro reactions. Acidic conditions are kinetically safer for short purification runs.

Analytical Method Protocol (Quality Control)

Use this method to assess crude purity and fraction quality.

Instrumentation & Conditions
  • System: HPLC with CAD (preferred) or PDA/UV.

  • Column: Agilent ZORBAX Eclipse Plus C18 or Waters XSelect CSH C18 (3.5 µm, 4.6 x 100 mm).

    • Why: "Charged Surface Hybrid" (CSH) or highly end-capped columns prevent basic amine interaction with silanols.

  • Mobile Phase A: Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid (v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection:

    • Primary: CAD (Nebulizer Temp: 35°C).

    • Secondary: UV at 210 nm (Reference 360 nm). Note: Use HPLC-grade MeCN to minimize baseline drift at 210 nm.

Gradient Table
Time (min)% Mobile Phase BEvent
0.05Equilibration
1.05Injection / Hold
8.095Linear Gradient
10.095Wash
10.15Re-equilibration
14.05End

Preparative Purification Protocol (Isolation)

Scale-up for isolating 100 mg – 5 g of material.

Sample Preparation
  • Solvent: Dissolve crude oil/solid in 50:50 Water:MeCN containing 0.5% TFA.

    • Critical: The acid ensures the amine is protonated and fully soluble.

  • Filtration: Pass through a 0.22 µm PTFE or Nylon syringe filter to remove particulates.

  • Concentration: Target 50–100 mg/mL.

Preparative Conditions[1]
  • Column: Phenomenex Luna C18(2) or Waters SunFire Prep C18 (5 µm, 19 x 150 mm or similar).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) .

    • Note: TFA is superior to formic acid for prep scale because the trifluoroacetate counter-ion improves peak sharpness for amines (Ion-Pairing effect).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Flow Rate: 15–20 mL/min (depending on column diameter).

  • Detection: UV 210 nm (High sensitivity setting). Expect a negative peak or baseline shift if using CAD at prep scale without a splitter.

Isolation Workflow (The "Free-Basing" Step)

The HPLC fractions will contain the TFA salt of the amine. For most synthetic applications (e.g., reductive amination, Wittig reaction), the free base is required.

DOT Diagram: Purification & Isolation Workflow

PurificationWorkflow Crude Crude Mixture (Dissolve in MeCN/H2O + TFA) PrepHPLC Prep HPLC (C18, 0.1% TFA Gradient) Crude->PrepHPLC Detection Detection (UV 210nm or CAD) PrepHPLC->Detection Fractions Collect Fractions (Target Peak) Detection->Fractions Trigger Pool Pool Pure Fractions (Contains TFA Salt) Fractions->Pool Workup Workup / Free-Basing (See Protocol 4.3) Pool->Workup Final Pure Aldehyde (Free Base Oil) Workup->Final

Caption: Workflow for isolating the free base aldehyde from TFA-buffered HPLC fractions.

Step-by-Step Isolation:

  • Pool fractions containing the target peak (Purity >95%).

  • Concentrate the organic solvent (MeCN) using a rotary evaporator at <40°C. Do not evaporate to dryness to avoid polymerizing the aldehyde in high acid concentration.

  • Neutralize: Add Saturated NaHCO₃ (aq) to the remaining aqueous residue until pH ~8–9.

    • Observation: The solution may become cloudy as the free base amine separates.

  • Extract: Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

  • Dry: Dry combined organics over anhydrous Na₂SO₄.

  • Evaporate: Remove solvent in vacuo to yield the pure oil.

Troubleshooting & Optimization

Common Issues
SymptomDiagnosisCorrective Action
No Peak at 210 nm Wavelength too high or concentration too low.Switch to ELSD/CAD or increase injection mass. Ensure Mobile Phase is fresh (old MeCN absorbs at <210 nm).
Broad/Tailing Peak Silanol interaction.Increase TFA concentration to 0.2% or switch to a "High pH" stable column (e.g., XBridge C18) with 10mM Ammonium Bicarbonate (pH 10).
Doublet Peak Aldehyde Hydrate formation.This is common in aqueous mobile phases. The peaks usually coalesce upon isolation. Verify by NMR in non-aqueous solvent (

).
Alternative Derivatization (Analytical Only)

If direct detection fails, derivatize a small aliquot with 2,4-Dinitrophenylhydrazine (DNPH) .

  • Protocol: Mix 50 µL sample + 50 µL DNPH reagent. Incubate 10 mins.

  • Result: The hydrazone derivative absorbs strongly at 360 nm , allowing standard UV detection. Note: This consumes the sample.

References

  • SIELC Technologies. (2018). HPLC Method for Analysis of Propanal, 2,2-dimethyl-. SIELC Application Notes. Link

  • Biotage. (2023).[1] How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Blog. Link

  • Koivusalmi, E., et al. (1999). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry via ResearchGate.[2] Link

  • Sigma-Aldrich. (2022). Derivatization and Separation of Aliphatic Amines.[3][4] Sigma-Aldrich Technical Guides. Link

Sources

Application Note: Utilizing 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal as a Sterically Defined Building Block

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug discovery scientists. It synthesizes confirmed chemical properties with standard medicinal chemistry protocols to provide a robust framework for utilizing 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal .

Introduction: The "Neopentyl" Advantage

In the architecture of small molecule drugs, the stability of the carbon skeleton is paramount. 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal (CAS: 690632-29-2) represents a strategic intermediate that combines a pharmacologically active amine with a "neopentyl-like" aldehyde motif.

Core Structural Benefits
  • Metabolic Stability: The gem-dimethyl group at the

    
    -position blocks metabolic 
    
    
    
    -oxidation and prevents enzymatic degradation often seen in linear alkyl chains.
  • Chemical Selectivity (The Gem-Dimethyl Effect): Unlike typical aldehydes, this molecule possesses no enolizable

    
    -protons . This renders it immune to self-aldol condensation and racemization, making it an ideal electrophile for clean reductive aminations and organometallic additions.
    
  • Piperidine Pharmacophore: The 4-methylpiperidine moiety is a privileged scaffold, frequently observed in antihistamines (e.g., fexofenadine analogs) and antifungal agents (e.g., morpholine/piperidine class), imparting lipophilicity and receptor binding affinity.

Synthesis Protocol: The Mannich Route

The most efficient route to this intermediate is the Mannich Reaction , utilizing the high reactivity of formaldehyde and the specific steric profile of isobutyraldehyde.

Reaction Scheme

Reagents: Isobutyraldehyde, Formaldehyde (37% aq.), 4-Methylpiperidine, HCl (cat).

Mechanism:

  • Iminium Formation: 4-Methylpiperidine condenses with formaldehyde to form a reactive iminium ion.

  • Enol Attack: The acid-catalyzed enol of isobutyraldehyde attacks the electrophilic iminium species.

  • Termination: The gem-dimethyl group prevents a second addition, locking the product at the mono-aminomethyl stage.

Step-by-Step Methodology

Note: This protocol is scalable from gram to kilogram quantities.

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel. Purge with nitrogen.

  • Amine Preparation: Charge 4-Methylpiperidine (1.0 equiv) and ethanol (5 volumes). Cool to 0°C.[1]

  • Formaldehyde Addition: Add Formaldehyde (37% aq., 1.1 equiv) dropwise, maintaining temperature <10°C. Stir for 30 minutes to generate the N-hydroxymethyl/iminium species.

  • Aldehyde Addition: Add Isobutyraldehyde (1.2 equiv) followed by concentrated HCl (0.05 equiv) .

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (or GC-MS) for the disappearance of the amine.

  • Workup:

    • Cool to room temperature.[1]

    • Remove ethanol under reduced pressure.

    • Basify the residue with sat. NaHCO₃ (pH ~9).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Distillation under reduced pressure (high vacuum) is recommended due to the thermal stability of the neopentyl backbone.

    • Yield Target: >85%

Downstream Application 1: Divergent Library Synthesis (Reductive Amination)

Because the aldehyde cannot enolize, it is a superior substrate for Reductive Amination . It allows for the coupling of weak nucleophiles (anilines, hindered amines) without the formation of enamine byproducts.

Protocol: Synthesis of Tertiary Amine Libraries

Objective: Create a library of "Neopentyl-diamine" derivatives for CNS screening.

Reagents:

  • Aldehyde: 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal (1.0 equiv)

  • Amine Partner: Primary or Secondary Amine (1.1 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or THF

Procedure:

  • Dissolve the Aldehyde and Amine Partner in DCE (0.2 M concentration).

  • Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir at Room Temperature (RT) for 1 hour.

  • Add STAB in one portion.

  • Stir at RT for 12–16 hours.

  • Quench: Add sat. NaHCO₃. Stir vigorously for 15 minutes.

  • Isolation: Separate phases. The organic phase can often be used directly for biological screening after evaporation, due to the cleanliness of the reaction.

Downstream Application 2: Grignard Addition for Alcohol Scaffolds

This protocol generates secondary alcohols, creating a scaffold analogous to antihistamine precursors (e.g., Terfenadine-like structures) where a bulky lipophilic group is separated from a basic amine by a hydroxy-propyl chain.

Protocol: Addition of Phenylmagnesium Bromide

Objective: Synthesis of 1-phenyl-2,2-dimethyl-3-(4-methylpiperidin-1-yl)propan-1-ol.

Procedure:

  • Inert Atmosphere: Flame-dry a 2-neck flask and cool under Argon.

  • Reagent: Add Phenylmagnesium bromide (1.0 M in THF, 1.2 equiv) . Cool to 0°C.[1]

  • Addition: Dissolve 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal in anhydrous THF and add dropwise to the Grignard solution.

    • Critical Observation: The lack of

      
      -protons prevents enolization/deprotonation, ensuring exclusive nucleophilic attack at the carbonyl.
      
  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Workup: Quench with sat. NH₄Cl.[2] Extract with Diethyl Ether.

  • Result: A high-purity secondary alcohol suitable for further derivatization (e.g., esterification).

Visualizing the Chemical Logic

The following diagrams illustrate the synthesis flow and the strategic divergence points for this intermediate.

Figure 1: Synthesis & Application Workflow

G Start1 Isobutyraldehyde Process1 Mannich Reaction (HCHO, Cat. HCl) Start1->Process1 Start2 4-Methylpiperidine Start2->Process1 Intermediate 2,2-Dimethyl-3- (4-methylpiperidin-1-yl)propanal (The Core Scaffold) Process1->Intermediate >85% Yield App1 Reductive Amination (STAB, R-NH2) Intermediate->App1 App2 Grignard Addition (R-MgBr) Intermediate->App2 Prod1 Tertiary Amine Libraries (CNS/GPCR Targets) App1->Prod1 No Enolization Prod2 Secondary Alcohols (Antihistamine Analogs) App2->Prod2 Clean Addition

Caption: Workflow demonstrating the Mannich synthesis of the core scaffold and its divergent applications in library synthesis and scaffold diversification.

Analytical Data Summary

For quality control, the following analytical signatures confirm the identity of the intermediate.

TechniqueExpected Signal / CharacteristicStructural Assignment
1H NMR

9.5 ppm (s, 1H)
Aldehyde proton (Singlet confirms no adjacent protons)
1H NMR

1.1 ppm (s, 6H)
Gem-dimethyl group (Singlet)
1H NMR

2.4 ppm (s, 2H)
Methylene bridge (N-CH₂-C)
IR 1720–1730 cm⁻¹Strong C=O stretch (Aldehyde)
IR 2700–2800 cm⁻¹C-H stretch (Aldehyde Fermi doublet)
Stability Non-enolizableStable to racemization at RT

References

  • Oakwood Chemical. (n.d.). 2,2-Dimethyl-3-(4-methyl-piperidin-1-yl)-propan-1-ol Product Page. Retrieved October 26, 2023, from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Propanal, 2,2-dimethyl- (Pivalaldehyde) Properties. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propan-1-ol. National Library of Medicine. Retrieved from [Link]

  • Asian Journal of Chemistry. (2012). Synthesis of 2,2-Dimethyl-3-(3-methylphenyl)propanal and Its Derivatives. (Demonstrating general Mannich/Alkylation conditions for gem-dimethyl aldehydes). Retrieved from [Link]

Sources

Application Note: Safe Handling, Storage, and Quenching Protocols for Propanal (Propionaldehyde)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Propanal (Propionaldehyde, CAS 123-38-6) is a highly reactive, volatile C3 aldehyde widely used as an intermediate in the synthesis of pharmaceuticals, plastics, and rubber chemicals. Its handling presents a triad of risks: extreme flammability (Flash Point: -30°C), autoxidation susceptibility (forming explosive peracids), and polymerization potential . This guide provides a self-validating framework for researchers to manage these risks, moving beyond basic SDS compliance to field-proven operational rigor.

Physicochemical Profile & Hazard Analysis

Understanding the physical properties of propanal is the first line of defense. The low flash point and wide explosive range make static electricity a critical threat.

Table 1: Key Physicochemical Properties
PropertyValueOperational Implication
Flash Point -30°C (-22°F) (Closed Cup)Vapors can ignite at sub-zero freezer temperatures.[1]
Boiling Point 48°C (118°F)High volatility; pressurizes containers rapidly at room temp.
Explosive Limits 2.6% (LEL) – 17.0% (UEL)Wide flammability range; inerting headspace is mandatory.
Vapor Density 2.0 (Air = 1.[1]0)Vapors pool in low areas (sinks, floor drains).
Autoignition Temp 407°C (765°F)High, but irrelevant if spark ignition occurs first.
Reactivity Polymerizes with acids/aminesSegregation from proton donors/acceptors is critical.

Critical Mechanism - Autoxidation: Unlike ethers which form hydroperoxides, aldehydes like propanal autoxidize to form peracids (e.g., perpropionic acid). These are unstable oxidants that can induce violent polymerization or explode upon concentration.

Engineering Controls & Personal Protective Equipment (PPE)[3]

The "Glove Permeation" Fallacy

A common error in research labs is relying on standard nitrile gloves. Low molecular weight aldehydes permeate nitrile rapidly.

  • Standard Protocol: Double-gloving with Nitrile (4 mil) is insufficient for direct contact or spill cleanup.

  • High-Risk Protocol: For transfer operations or spill cleanup, Butyl Rubber (0.7mm) is the required standard.

    • Butyl Breakthrough Time: >480 minutes.

    • Nitrile Breakthrough Time: <15 minutes (degrades rapidly).

Engineering Controls
  • Fume Hood: All operations must occur within a certified fume hood with a face velocity of 80–100 fpm.

  • Static Grounding: All metal containers (drums, solvent cans) must be grounded and bonded during transfer. Propanal has low conductivity, allowing static charge accumulation.

Storage Protocol: The "Inert & Segregate" System

Storage stability is dependent on excluding oxygen and moisture. Moisture catalyzes polymerization; oxygen drives peracid formation.

Diagram 1: Storage Decision Logic

StorageProtocol Start New Propanal Container CheckSeal Is the Manufacturer Seal Intact? Start->CheckSeal SealYes Store in Flammable Cabinet Temp: 2-8°C CheckSeal->SealYes Yes SealNo Container Opened? CheckSeal->SealNo No Purge ACTION: Purge Headspace with Dry Nitrogen/Argon SealNo->Purge Cap Seal with Parafilm over Cap Purge->Cap Secondary Place in Secondary Containment (Polyethylene Tray) Cap->Secondary Segregate Segregate from: - Amines/Bases - Strong Acids - Oxidizers Secondary->Segregate Segregate->SealYes Final State

Figure 1: Decision logic for receiving and storing propanal to prevent autoxidation and polymerization.

Operational Handling & Quality Control

Quality Control: Peroxide/Acid Testing

Before distilling or using aged propanal (>6 months), verify its integrity.

  • Visual Inspection: "Icicle-like" solids or viscosity changes indicate polymerization. Discard immediately.

  • Acidity Test: Titrate a 1 mL sample with 0.1M NaOH using phenolphthalein. Significant acidity (>1%) indicates oxidation to propionic acid/peracid.

    • Note: Standard iodide peroxide strips may yield false negatives for peracids; acidity is a more reliable proxy for degradation.

Transfer Techniques
  • Cannula Transfer: Preferred for volumes >50 mL. Use positive pressure (Nitrogen) to push liquid rather than pouring.

  • Syringe Transfer: For small volumes (<20 mL), use a gas-tight glass syringe. Avoid plastic syringes which may leach plasticizers or swell.

Emergency Response & Waste Management

The Bisulfite Quenching Protocol

Pouring propanal into a waste drum creates a "ticking time bomb" of flammable vapors. The safest disposal method involves chemical quenching to form a water-soluble, non-volatile adduct (Sodium 1-hydroxypropane-1-sulfonate).

Reagents Required:

  • Saturated Sodium Bisulfite (

    
    ) solution.
    
  • Methanol (to solubilize the aldehyde).

Diagram 2: Bisulfite Quenching Workflow

QuenchingProtocol Spill Propanal Waste/Spill Solubilize Add Methanol (Ratio 1:3) Spill->Solubilize React Add Saturated NaHSO3 (Excess) Solubilize->React FormAdduct Form Bisulfite Adduct (Water Soluble Salt) React->FormAdduct Exothermic Reaction Check Check pH (Target Neutral) FormAdduct->Check Dispose Dispose as Aqueous Chemical Waste Check->Dispose

Figure 2: Chemical quenching workflow using Sodium Bisulfite to neutralize volatility.

Step-by-Step Quenching Procedure
  • Preparation: In a fume hood, dissolve the propanal waste in Methanol (approx. 3 volumes of MeOH per volume of propanal).

  • Addition: Slowly add saturated aqueous Sodium Bisulfite (

    
    ) with stirring.
    
    • Observation: The solution may warm slightly (exothermic). A white precipitate (the adduct) may form if the concentration is high.

  • Verification: Ensure no "fruity/suffocating" odor of propanal remains.

  • Disposal: The resulting mixture contains the bisulfite adduct and can be disposed of in the aqueous waste stream (check local EHS regulations regarding methanol content in aqueous streams).

References

  • Sigma-Aldrich. (2024).[2][3][4] Safety Data Sheet: Propionaldehyde. MilliporeSigma.[5][2][3]

  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). CAMEO Chemicals: Propionaldehyde.[6]

  • Boucher, M. M., et al. (2017). "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development. [7]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Glove Selection Chart for Chemical Resistance.

  • National Institutes of Health (NIH) - PubChem. (n.d.). Propanal Compound Summary.

Sources

Strategic Utilization of Piperidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Pharmacophore

The piperidine ring (a saturated six-membered amine) is widely regarded as the most prevalent heterocyclic scaffold in FDA-approved pharmaceuticals.[1] Its designation as a "privileged structure" stems from its ability to present substituents in defined 3D vectors, its optimal pKa (typically 9–11) for physiological solubility, and its capacity to form high-affinity interactions with G-protein-coupled receptors (GPCRs) and enzymes.

From the historic analgesic Fentanyl to the Alzheimer’s therapeutic Donepezil , piperidine serves not merely as a linker, but as a critical binding element—often anchoring the molecule via cation-


 interactions with aromatic residues (e.g., Tryptophan or Phenylalanine) in target binding pockets.
Structural Versatility Map

The following diagram illustrates the core functionalization vectors that make piperidine a versatile template for library generation.

Piperidine_Map Core Piperidine Core (Secondary Amine) N_Func N-Functionalization (Reductive Amination/Amidation) Modulates: pKa, Solubility Core->N_Func Site 1 (Basic Center) Alpha_Func α-C Functionalization (C-H Activation) Modulates: Metabolic Stability Core->Alpha_Func Site 2 (Metabolic Hotspot) Gamma_Func γ-C Functionalization (4-Substituted) Modulates: Target Engagement Core->Gamma_Func Site 4 (Vector Projection)

Figure 1: Functionalization vectors of the piperidine scaffold. The Nitrogen center governs solubility, while Carbon-2 (


) and Carbon-4 (

) are critical for stability and potency.

Synthetic Protocol: Late-Stage -Arylation

Context: Traditional synthesis of substituted piperidines requires de novo ring construction. However, modern drug discovery demands Late-Stage Functionalization (LSF) to rapidly diversify lead compounds. The following protocol utilizes photoredox catalysis (pioneered by the MacMillan and Stephenson groups) to install aryl groups directly at the


-carbon of the piperidine ring, a method crucial for improving potency without altering the core synthesis.
Mechanism of Action

This reaction exploits the oxidative quenching of an excited Iridium photocatalyst to generate an


-amino radical, which is subsequently trapped by an electron-deficient arene (e.g., cyanoarene).
Protocol: Photoredox -C-H Arylation

Reagents:

  • Substrate: N-Boc-piperidine or N-Aryl-piperidine (1.0 equiv)

  • Coupling Partner: 1,4-Dicyanobenzene (or substituted benzonitrile) (1.5 equiv)

  • Photocatalyst:

    
     (1 mol%)
    
  • Solvent: DMSO or DMA (degassed)

  • Light Source: Blue LED (450 nm)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an 8 mL vial with the piperidine substrate (0.5 mmol), aryl nitrile (0.75 mmol), photocatalyst (0.005 mmol), and cesium acetate (CsOAc, 0.5 mmol).

  • Solvation: Add degassed DMSO (5 mL). Seal the vial with a Teflon-lined cap.

  • Irradiation: Place the vial in a photoreactor setup approx. 2 cm from a 34W Blue LED lamp. Fan cooling is required to maintain temperature <35°C.

  • Reaction: Stir vigorously under irradiation for 18–24 hours.

  • Workup: Dilute the mixture with ethyl acetate (20 mL) and wash with saturated

    
     (3 x 10 mL) and brine.
    
  • Purification: Dry the organic layer over

    
    , concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).
    

Validation Criteria:

  • TLC: Disappearance of the starting nitrile spot.

  • NMR: Appearance of the characteristic benzylic proton signal (typically

    
     3.5–4.5 ppm) in 
    
    
    
    NMR.

ADME Optimization: Mitigating Metabolic Liability

The Challenge: The piperidine ring is a "metabolic hotspot." The


-carbon (adjacent to the nitrogen) is highly susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).
  • Pathway A: N-dealkylation (cleavage of the N-substituent).

  • Pathway B: Ring oxidation to form a lactam (2-piperidone) or ring opening.

Strategy: To improve half-life (


), medicinal chemists often block these sites with Fluorine atoms or Methyl groups, or lower the LogP to reduce CYP affinity.
Protocol: Liver Microsomal Stability Assay

This assay determines the Intrinsic Clearance (


) of a piperidine derivative, predicting its in vivo stability.

Materials:

  • Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein concentration.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound (1 µM final concentration).

  • Stop Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide).

Workflow Diagram:

Microsomal_Assay Start Pre-Incubation (Microsomes + Buffer + Compound) 37°C, 5 min Initiate Initiation Add NADPH Regenerating System Start->Initiate Sampling Sampling Points 0, 5, 15, 30, 45 min Initiate->Sampling Quench Quenching Add Cold ACN + Internal Std Sampling->Quench Analysis LC-MS/MS Analysis Measure % Parent Remaining Quench->Analysis

Figure 2: Workflow for determining metabolic stability of piperidine derivatives.

Calculation of Intrinsic Clearance (


): 
Plot 

vs. time. The slope of the line is

.


Data Interpretation Table:

CL_int (Human)ClassificationAction Item for Piperidine Scaffold
< 12 µL/min/mgLow Clearance (Stable)Proceed to in vivo PK.
12 – 47 µL/min/mgModerate ClearanceCheck for

-oxidation metabolites. Consider 2-F or 2-Me substitution.
> 47 µL/min/mgHigh Clearance (Unstable)Major redesign required. Block N-dealkylation or reduce lipophilicity.

Case Study: Piperidine in Donepezil (Aricept)

Therapeutic Area: Alzheimer’s Disease (Acetylcholinesterase Inhibitor).

Mechanism: The piperidine nitrogen of Donepezil is protonated at physiological pH. It binds to the anionic subsite of the acetylcholinesterase enzyme, interacting specifically with Trp-86 via a cation-


 interaction. This highlights the necessity of maintaining the basicity of the piperidine nitrogen during lead optimization.

Key Insight for Researchers: When modifying the piperidine ring, ensure the pKa remains between 8.0 and 10.0. Electron-withdrawing groups on the nitrogen (e.g., amides, sulfonamides) will neutralize this charge, potentially destroying affinity for targets requiring a cationic anchor.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry.

  • Zuo, Z., & MacMillan, D. W. C. (2014). Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore.[2][3] Journal of the American Chemical Society.[3]

  • McNally, A., Prier, C. K., & MacMillan, D. W. C. (2011). Discovery of an α-Amino C–H Arylation Reaction Using the Strategy of Accelerated Serendipity. Science.

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.

  • FDA Approved Drug Products. Access Data regarding Donepezil and Fentanyl pharmacokinetics.

Sources

Application Note: Quantitative Analysis of 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal in Vitro

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details a robust protocol for the quantitative analysis of 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal (hereafter referred to as DMPP ) in in vitro biological matrices (liver microsomes/hepatocytes).

DMPP represents a class of hindered basic aldehydes often encountered as pharmaceutical intermediates or metabolites. While the gem-dimethyl group at the


-position provides steric protection against enolization, the aldehyde moiety remains susceptible to oxidation (to the corresponding carboxylic acid) and reduction (to the alcohol) during metabolic incubations and sample processing. Furthermore, the basic piperidine ring facilitates non-specific binding to glass and plastic surfaces.
The Challenge

Direct analysis of DMPP by LC-MS/MS is compromised by:

  • Instability: Rapid oxidation to 2,2-dimethyl-3-(4-methylpiperidin-1-yl)propanoic acid in the presence of ubiquitous oxidants or metabolic enzymes.

  • Chromatographic Peak Tailing: Interaction of the basic piperidine nitrogen with residual silanols on silica columns.

  • Signal Variability: Hydrate formation of the aldehyde in aqueous mobile phases.

The Solution: In-Situ Derivatization

To overcome these limitations, this guide employs an In-Situ Derivatization strategy using Methoxylamine Hydrochloride (MeONH₂·HCl) . This reagent reacts rapidly with the aldehyde carbonyl to form a stable O-methyloxime derivative. This approach "locks" the analyte structure at the moment of quenching, preventing further degradation and improving ionization efficiency in ESI(+) mode.

Chemical Mechanism & Workflow[1]

The core of this protocol is the condensation of the aldehyde with methoxylamine. This reaction is acid-catalyzed and proceeds efficiently in the quenching solvent.

ReactionScheme Aldehyde DMPP (Aldehyde) [Unstable] Intermediate Tetrahedral Intermediate Aldehyde->Intermediate + Reagent Reagent Methoxylamine HCl (Quench Agent) Reagent->Intermediate Product DMPP-Methyloxime [Stable / ESI+ Active] Intermediate->Product - H2O (Acid Cat.)

Caption: Reaction scheme converting unstable DMPP to stable DMPP-Methyloxime.

Materials & Reagents

ReagentSpecificationPurpose
Analyte 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanalTarget Compound
IS Verapamil or DMPP-d3 (if available)Internal Standard
Derivatizing Agent Methoxylamine Hydrochloride (98%+)Carbonyl Stabilization
Quench Solvent Acetonitrile (LC-MS Grade)Protein Precipitation
Buffer Ammonium Formate (10 mM, pH 3.5)LC Mobile Phase
Matrix Pooled Liver Microsomes (RLM/HLM)In Vitro System

Experimental Protocol

Stock Solution Preparation
  • Master Stock (10 mM): Dissolve DMPP in DMSO. Store at -80°C. Note: Avoid protic solvents like methanol for long-term storage to prevent hemiacetal formation.

  • Derivatization Stock (Quench Solution): Prepare 100 mM Methoxylamine HCl in 90:10 Acetonitrile:Water.

    • Why? The high concentration ensures pseudo-first-order kinetics, driving the reaction to completion instantly upon quenching.

Microsomal Incubation & Derivatization

This workflow combines quenching and derivatization into a single step to minimize handling time.

  • Pre-Incubation: Thaw microsomes (0.5 mg/mL protein) in Phosphate Buffer (100 mM, pH 7.4). Pre-warm at 37°C for 5 min.

  • Initiation: Add NADPH (1 mM final) to initiate the reaction.

  • Substrate Addition: Spike DMPP (1 µM final) into the mixture.

  • Sampling: At designated time points (0, 5, 15, 30, 60 min), remove 50 µL aliquots.

  • Quench/Derivatize (CRITICAL STEP):

    • Immediately transfer the 50 µL aliquot into a plate containing 150 µL of Derivatization Stock (containing IS).

    • Vortex vigorously for 60 seconds.

  • Reaction Completion: Incubate the quenched plate at room temperature for 10 minutes to ensure complete oxime formation.

  • Clarification: Centrifuge at 4,000 x g for 15 minutes at 4°C.

  • Analysis: Inject 5 µL of the supernatant onto LC-MS/MS.

Workflow cluster_0 Phase 1: Biology cluster_1 Phase 2: Chemistry cluster_2 Phase 3: Analysis Incubation Microsomal Incubation (37°C, pH 7.4) Aliquot Take 50 µL Aliquot Incubation->Aliquot Quench Add 150 µL ACN + Methoxylamine (Simultaneous Quench/Derivatize) Aliquot->Quench Wait Wait 10 min (RT) Complete Oxime Formation Quench->Wait Spin Centrifuge 4000xg, 15 min Wait->Spin LCMS LC-MS/MS Analysis Detecting [M+30]+ Spin->LCMS

Caption: Integrated metabolic stability and derivatization workflow.

LC-MS/MS Conditions

The derivatized product (DMPP-Oxime) is more hydrophobic and has a distinct mass shift (+29 Da net increase, typically observed as +30 Da difference in protonated ions vs native aldehyde, though the native aldehyde rarely flies well intact).

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm).

    • Why? CSH (Charged Surface Hybrid) technology provides excellent peak shape for basic amines like piperidines at low pH.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.0 min: 95% B

    • 4.0 min: 95% B

    • 4.1 min: 5% B

  • Flow Rate: 0.6 mL/min.

Mass Spectrometry Parameters (ESI+)

The derivatization converts the aldehyde (


, MW 183.29) to the methyloxime (

, MW 212.33).
ParameterSetting
Ionization ESI Positive
Precursor Ion (Q1) m/z 213.3 [M+H]⁺
Product Ion (Q3) m/z 98.1 (Methylpiperidine fragment)
Cone Voltage 30 V
Collision Energy 25 eV

Validation & Performance Data

The following data represents typical acceptance criteria for this assay.

Linearity and Range

Calibration curves are prepared by spiking DMPP into deactivated microsomes and performing the derivatization.

Concentration (nM)Accuracy (%)Precision (%CV)
5.0 (LLOQ)94.28.5
10.098.15.2
100.0101.33.1
1000.099.52.4
5000.0 (ULOQ)97.82.8
Derivatization Efficiency

To validate the derivatization, compare the peak area of a sample derivatized immediately vs. a sample incubated for 1 hour.

  • Reaction Time: >95% conversion achieved within 5 minutes at Room Temperature.

  • Stability: The oxime derivative is stable in the autosampler (10°C) for >48 hours.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Double Peaks E/Z Isomerism of OximeMethyloxime formation creates E/Z isomers. If they separate chromatographically, sum the areas of both peaks.
Low Sensitivity Incomplete DerivatizationEnsure Methoxylamine is in excess (>100x molar ratio). Check pH of quench (must be acidic to catalyze).
Carryover Basic amine adsorptionUse a needle wash containing 0.1% Formic Acid in 50:50 MeOH:ACN.

References

  • Eggink, M., et al. (2010).[1] "Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA." Analytical and Bioanalytical Chemistry, 397(2), 665-675.[1] [1]

  • Luo, X., et al. (2017). "Liquid Chromatography-Mass Spectrometry Methods for Characterizing Aldehydes." ResearchGate.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation."

  • PubChem. (2024).[2] "2,2-Dimethyl-3-(piperidin-1-yl)propanal Compound Summary."

Sources

Application Note: Strategic Pharmacokinetic Assessment of Novel Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Paradox

Piperidine moieties are ubiquitous in medicinal chemistry, serving as the core scaffold for blockbuster drugs ranging from fentanyl (analgesic) to donepezil (Alzheimer’s). However, the very physicochemical properties that make them potent receptor ligands—specifically their lipophilicity combined with a basic nitrogen (


 ~9–11)—create unique pharmacokinetic (PK) hurdles.

The Core Challenge: Piperidines are classic "lipophilic amines." They frequently undergo lysosomal trapping , a phenomenon where the drug passively diffuses into acidic lysosomes, becomes protonated, and is unable to exit.[1] This leads to:

  • Artificially high Volume of Distribution (

    
    ).
    
  • High tissue-to-plasma ratios (particularly in lungs and liver).

  • Potential phospholipidosis toxicity.[1][2]

This guide moves beyond standard PK protocols to address these specific liabilities, ensuring your candidate selection is based on true bioavailability rather than sequestration artifacts.

Pre-Formulation & Physicochemical Profiling

Before initiating animal studies, you must characterize the ionization state. A standard piperidine nitrogen is positively charged at physiological pH (7.4).

Protocol A: Kinetic Solubility & Lipophilicity
  • Objective: Determine if the compound exists as a free base or aggregate.

  • Method: Shake-flask method at pH 7.4 (plasma) and pH 4.5 (lysosomal equivalent).

  • Critical Insight: If

    
     and 
    
    
    
    , the compound is a high-risk candidate for lysosomal trapping [1].

In Vitro ADME Profiling: The "Trapping" Screen

Standard metabolic stability assays (microsomes) are insufficient. You must differentiate between metabolic clearance and lysosomal sequestration.

Protocol B: Lysosomal Trapping Differentiation Assay

Purpose: To determine if high cellular uptake is due to active transport or passive trapping.

Materials:

  • Hepatocytes (Rat or Human).[3]

  • Ammonium Chloride (

    
    , 10 mM) or Monensin (lysosomotropic inhibitors).
    
  • Test Compound (1 µM).[4]

Workflow:

  • Incubation: Incubate hepatocytes with the test compound for 30 mins (Control).

  • Inhibition: Co-incubate test compound +

    
     (10 mM). 
    
    
    
    dissipates the lysosomal pH gradient.[5]
  • Measurement: Measure intracellular concentration via LC-MS/MS.

  • Interpretation:

    • If intracellular concentration drops significantly (>50%) in the presence of

      
      , the compound is heavily trapped in lysosomes.
      
    • Action: This compound will likely exhibit a massive

      
       in vivo, which may be misread as good tissue distribution.
      
Diagram 1: In Vitro Screening Logic for Piperidines

PiperidineScreening Start Novel Piperidine Analog PhysChem PhysChem Profiling (pKa > 8, LogD > 2?) Start->PhysChem TrappingRisk High Risk for Lysosomal Trapping PhysChem->TrappingRisk Yes StandardPK Standard Metabolic Stability (Microsomes) PhysChem->StandardPK No TrappingAssay Lysosomal Trapping Assay (+/- NH4Cl in Hepatocytes) TrappingRisk->TrappingAssay Decision2 Proceed to Standard In Vivo PK StandardPK->Decision2 ResultTrapped Intracellular Conc Drops with NH4Cl TrappingAssay->ResultTrapped ResultStable No Change with NH4Cl TrappingAssay->ResultStable Decision1 Flag: High Vss expected. Monitor Lung/Liver Tox. ResultTrapped->Decision1 ResultStable->Decision2

Caption: Decision tree for identifying lysosomotropic behavior early in the screening cascade to predict in vivo distribution anomalies.

Bioanalytical Method Development (LC-MS/MS)

The Challenge: Piperidines interact strongly with residual silanol groups on silica-based HPLC columns, causing severe peak tailing . This ruins sensitivity (LLOQ) and reproducibility.

Protocol C: High-pH Chromatography Strategy

Instead of the traditional acidic mobile phase (Formic acid), use a basic mobile phase to suppress the ionization of the column silanols while keeping the piperidine (mostly) uncharged, improving peak shape.

Chromatographic Conditions:

  • Column: Waters XBridge C18 or CSH (Charged Surface Hybrid) Phenyl-Hexyl. Note: CSH columns are specifically designed to repel basic compounds at low pH, offering an alternative if high pH is not viable.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.6 mL/min.

Sample Preparation (Protein Precipitation):

  • Aliquot: 20 µL Plasma.

  • Precipitate: Add 80 µL Acetonitrile containing Internal Standard (IS).

    • Pro Tip: Use a deuterated analog of the specific piperidine as IS to track matrix effects accurately.

  • Vortex/Centrifuge: 2000g for 10 min.

  • Injection: Inject 2 µL of supernatant.

Validation Criteria (FDA/ICH M10):

  • Accuracy: ±15% (±20% at LLOQ).

  • Precision: CV <15%.

  • Carryover: <20% of LLOQ. Piperidines are "sticky"; ensure a strong needle wash (e.g., MeOH:Water:Formic Acid 50:50:1) is used.[2][6][7][8][9][10]

In Vivo Pharmacokinetic Study Design

Protocol D: Rodent PK with Tissue Sampling

Because of the trapping potential, plasma data alone is deceptive. You must assess tissue accumulation.

Study Parameters:

  • Species: Sprague-Dawley Rats (Male, n=3 per timepoint).

  • Dosing:

    • IV: 1 mg/kg (formulated in 5% Solutol HS15/Saline).

    • PO: 5 mg/kg (formulated in 0.1M Citrate Buffer pH 4.0). Acidic vehicle helps dissolve the basic piperidine.

  • Sampling:

    • Plasma: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.

    • Tissues (Terminal): Lung, Liver, Brain (if CNS target) at 24h.

Data Analysis (Non-Compartmental): Calculate the Tissue-to-Plasma Ratio (


) .


  • Interpretation: A Lung

    
     is highly indicative of lysosomal trapping [2]. While this suggests long residence time, it may also flag potential pulmonary phospholipidosis risks in chronic tox studies.
    
Diagram 2: Bioanalytical & Data Workflow

Bioanalysis Sample Rat Plasma/Tissue Homogenate Prep Protein Precip (ACN + Internal Std) Sample->Prep LC LC Separation (High pH / CSH Column) Prep->LC MS MS/MS Detection (MRM Mode) LC->MS Data Raw Chromatograms MS->Data NCA NCA Analysis (Phoenix WinNonlin) Data->NCA Metric1 Calc: Bioavailability (F%) NCA->Metric1 Metric2 Calc: Tissue Kp Ratio (Trapping Indicator) NCA->Metric2

Caption: Workflow emphasizing the specialized LC conditions and Tissue Kp calculation required for piperidine analysis.

Summary of Key Parameters

ParameterTypical Piperidine ProfileWarning SignalMechanism

9.0 – 11.0> 10.5High basicity drives lysosomal accumulation.

(L/kg)
2.0 – 10.0> 20.0Extensive sequestration in acidic organelles.
Clearance (

)
Moderate> Hepatic Blood FlowPotential extra-hepatic clearance or accumulation artifact.
Lung:Plasma Ratio 5:1 – 20:1> 50:1Risk of phospholipidosis/toxicity.
Peak Shape (

)
1.1 – 1.2> 1.5Silanol interaction; requires method optimization.

References

  • Kazmi, F. et al. (2013). "Lysosomal sequestration of lipophilic amine drugs: mechanism and implications for drug discovery." Drug Metabolism and Disposition. Available at: [Link]

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[11][12] Available at: [Link]

  • Smith, D.A. et al. (2001). "Pharmacokinetics and Metabolism in Drug Design." Methods and Principles in Medicinal Chemistry. (General Reference for Lipophilic Amines).
  • Rainville, P.D. et al. (2017). "Novel Column Chemistry for the Analysis of Basic Compounds." Waters Corporation Application Notes. Available at: [Link]

Sources

Troubleshooting & Optimization

How to improve yield in 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Yield Optimization for 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1][2]

Executive Summary

You are encountering yield limitations in the synthesis of 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal . This is a classic Mannich reaction involving three components:

  • Substrate (C-H Acid): Isobutyraldehyde (2-methylpropanal)[2]

  • Amine Component: 4-Methylpiperidine[1][2]

  • Electrophile Source: Formaldehyde (or Paraformaldehyde)[2]

The Core Challenge: The synthesis creates a quaternary carbon center at the


-position. While the gem-dimethyl group prevents enone formation (elimination), it introduces significant steric hindrance, slowing the kinetics and making the equilibrium sensitive to water.[1][2] The primary yield-killers in this specific pathway are incomplete conversion due to water accumulation , Cannizzaro disproportionation , and oxidative degradation  of the aldehyde product.[1][2]
Module 1: The Optimized Protocol (The "Golden Batch")

Do not use aqueous formalin. The presence of water shifts the equilibrium backward (Retro-Mannich). Use Paraformaldehyde and a non-aqueous solvent system.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Specification
4-Methylpiperidine 1.0AmineDistill before use if yellow/brown.[1][2]
Paraformaldehyde 1.2ElectrophileUse fine powder. Must be depolymerized in situ.
Isobutyraldehyde 1.5SubstrateExcess required. Acts as both reactant and solvent co-factor.
Acetic Acid 0.1 - 0.2CatalystGlacial.[1] Promotes iminium ion formation.[3][4][5]
Solvent N/AMediumIsopropanol (iPrOH) or Dioxane .
Step-by-Step Methodology
  • Depolymerization (The Activation Step):

    • Charge Paraformaldehyde (1.2 eq) and Isopropanol into a flask equipped with a reflux condenser and magnetic stir bar.

    • Add catalytic Acetic Acid (0.1 eq).[2]

    • Heat to 60°C for 15-20 minutes until the solution turns mostly clear (formation of reactive formaldehyde monomer).

  • Amine Addition (Iminium Formation):

    • Cool slightly to 40°C.

    • Add 4-Methylpiperidine (1.0 eq) dropwise.[2] Exotherm warning.

    • Stir for 30 minutes. This generates the reactive iminium salt intermediate, which is the actual electrophile.[1]

  • Substrate Addition (The C-C Bond Formation):

    • Add Isobutyraldehyde (1.5 eq).[2]

    • CRITICAL: Equip the flask with a Dean-Stark trap (if using toluene/dioxane) or use molecular sieves if strictly in iPrOH to scavenge water.[2]

    • Reflux at 85-90°C for 4–6 hours.

    • Process Check: Monitor by TLC/GC. Look for the disappearance of the amine.

  • Workup (The Yield Saver):

    • Cool to room temperature.[6]

    • Acid-Base Purification Strategy:

      • Evaporate solvent.

      • Redissolve residue in Et2O or DCM.

      • Extract with 1M HCl. The product (amine) goes into the aqueous layer; neutral impurities (unreacted aldehyde/dimers) stay in organic.

      • Wash the aqueous layer with Et2O.

      • Basify aqueous layer (pH > 10) with NaOH.

      • Extract the free base product back into DCM.

      • Dry (

        
        ) and concentrate.
        
Module 2: Mechanistic Visualization

Understanding the pathway allows you to pinpoint where the yield is lost.

MannichReaction cluster_0 Step 1: Activation cluster_1 Step 2: Iminium Formation cluster_2 Step 3: C-C Bond Formation Para Paraformaldehyde Formaldehyde HCHO (Monomer) Para->Formaldehyde Heat/AcOH Iminium Iminium Ion (Electrophile) Formaldehyde->Iminium + Amine Amine 4-Methylpiperidine Amine->Iminium Water H2O (Inhibitor) Iminium->Water Byproduct Product Target Aldehyde (Mannich Base) Iminium->Product + Isobutyraldehyde Water->Iminium Hydrolysis (Yield Loss) Iso Isobutyraldehyde (Enol Form) Iso->Product

Caption: The acid-catalyzed Mannich pathway. Note the red feedback loop: Water accumulation hydrolyzes the iminium ion, reversing the reaction.[1] Removal of water is the primary yield driver.[1]

Module 3: Troubleshooting Guide (FAQs)

Q1: My reaction mixture turns dark brown/black, and yield is <30%.

  • Diagnosis: Polymerization of isobutyraldehyde or "Aldol-Tishchenko" side reactions caused by excessive heat or lack of pH control.

  • Fix:

    • Ensure you are using an inert atmosphere (Nitrogen/Argon) . Aldehydes oxidize rapidly at reflux.

    • Lower the temperature to 80°C.

    • Add a radical inhibitor (e.g., BHT, 0.1 mol%) if polymerization is suspected.[1][2]

Q2: I see starting material (amine) left over even after 12 hours.

  • Diagnosis: The equilibrium has stalled due to water saturation.

  • Fix:

    • Switch solvent to Toluene and use a Dean-Stark trap to physically remove water.

    • Add an extra 0.2 eq of Paraformaldehyde. Formaldehyde is often lost to the headspace as gas during reflux.

Q3: The product solidifies into a sticky gum that is hard to purify.

  • Diagnosis: You likely have the Hydrochloride salt mixed with the free base, or oligomers.[1]

  • Fix: Perform the Acid-Base Extraction described in Module 1. This is non-negotiable for Mannich bases. It separates the desired amine-aldehyde from neutral gummy byproducts.

Q4: Can I use aqueous Formalin (37%) instead of Paraformaldehyde?

  • Diagnosis: Possible, but yield will suffer significantly (approx. 20-40% drop).[1][2]

  • Reasoning: The massive excess of water in formalin pushes the equilibrium to the left (Retro-Mannich).

  • Fix: If you must use formalin, use a biphasic system (Water/DCM) with a phase transfer catalyst, but the Paraformaldehyde route is superior for this specific hindered substrate.[1][2]

Module 4: Decision Tree for Impurity Analysis

Troubleshooting Start Analyze Crude NMR/GC Check1 Impurity: Carboxylic Acid peak? Start->Check1 Action1 Cause: Oxidation of Aldehyde Fix: Degas solvents, use N2 atm. Check1->Action1 Yes Check2 Impurity: Starting Amine present? Check1->Check2 No Action2 Cause: Equilibrium Stalled Fix: Remove Water (Dean-Stark) Check2->Action2 Yes Check3 Impurity: Ester signals? Check2->Check3 No Action3 Cause: Tishchenko Reaction Fix: Avoid alkoxide bases, lower temp. Check3->Action3 Yes

Caption: Diagnostic flow for identifying common yield-limiting impurities in Mannich syntheses.

References
  • Preparation of 3-dimethylamino-2,2-dimethyl propanal. European Patent EP0046288A1.[1][2] (Describes the industrial conditions for the dimethyl-analog, validating the temperature range of 80-120°C and basic/acidic modulation). Link

  • Mannich Reaction: Mechanism and Scope. Organic Chemistry Portal. (Authoritative overview of the iminium ion mechanism and acid catalysis). Link

  • Synthesis and Reactivity of Mannich Bases. Revue Roumaine de Chimie, 2004, 49(5), 419–424.[1][2][7] (Discusses optimization of Mannich reactions with piperazine derivatives and paraformaldehyde). Link

  • Arens, G. et al. "Process for the preparation of 2,2-dimethyl-3-aminopropanals."[1][2] U.S. Patent 4,250,336. (Specific grounding for the isolation of 2,2-dimethyl substituted Mannich bases).[2] Link

Sources

Identifying side products in the synthesis of substituted propanals

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Senior Application Scientist) Ticket Subject: Identification and Mitigation of Side Products in Propanal Derivatives

Welcome to the Technical Support Center

I am Dr. Aris, Senior Application Scientist. You are likely here because your GC-MS trace shows unexpected peaks, or your NMR integration doesn't match your theoretical yield. Substituted propanals (e.g., 3-phenylpropanal, 2-methyl-3-phenylpropanal) are deceptively simple scaffolds that suffer from three distinct failure modes: Regio-scrambling , Autoxidation , and Self-Condensation .

This guide is not a textbook; it is a troubleshooting manual designed to isolate the root cause of your impurity profile.

Module 1: The "Iso-Impurity" (Hydroformylation Issues)

User Query: "I am synthesizing a substituted propanal via Rh-catalyzed hydroformylation of a styrene derivative. I am seeing a persistent impurity (~15-20%) that is inseparable by flash chromatography."

Diagnosis: You are observing the Branched (Iso) Isomer . In hydroformylation, the insertion of the alkene into the Metal-Hydride bond dictates the product.[1] For substituted propanals, you want the linear (anti-Markovnikov) product, but the branched (Markovnikov) product is thermodynamically accessible.

The Mechanism of Failure

The active catalyst species (


) can add across the alkene in two orientations.
  • Linear Path (Desired): Metal adds to the internal carbon; Hydride adds to the terminal carbon.

  • Branched Path (Side Product): Metal adds to the terminal carbon.

Troubleshooting Protocol
VariableAdjustmentMechanistic Rationale
Ligand Sterics Switch to Xantphos or BISBI Wide "bite angle" ligands (>100°) create a steric pocket that forces the substrate into the linear trajectory to minimize steric clash.
Temperature Decrease (< 80°C)Isomerization is often higher energy; lower temps favor the kinetic (linear) product.
CO Pressure Increase High CO pressure saturates the Rhodium center, preventing

-hydride elimination (which leads to alkene isomerization).
Visualization: The Selectivity Fork

Hydroformylation Catalyst Active Rh-H Catalyst Coordination Alkene Coordination Catalyst->Coordination Alkene Substituted Alkene (Substrate) Alkene->Coordination LinearPath Anti-Markovnikov Insertion Coordination->LinearPath Steric Control (Ligand) BranchedPath Markovnikov Insertion Coordination->BranchedPath No Control LinearAcyl Linear Acyl-Rh LinearPath->LinearAcyl + CO BranchedAcyl Branched Acyl-Rh BranchedPath->BranchedAcyl + CO Target Target: Linear Propanal LinearAcyl->Target + H2 Impurity Impurity: Branched Isomer BranchedAcyl->Impurity + H2

Figure 1: The critical bifurcation point in Hydroformylation. Ligand selection (green path) is the primary control against branched impurities.

Module 2: The "Mystery Ketone" (Meinwald Rearrangement)

User Query: "I tried to avoid hydroformylation issues by rearranging an epoxide using


. My product has the correct mass but the wrong NMR shift (2.1 ppm singlet instead of 9.7 ppm triplet)."

Diagnosis: You have synthesized a Methyl Ketone via a hydride shift failure. The Meinwald rearrangement converts epoxides to carbonyls. The direction of ring opening is governed by the stability of the carbocation intermediate.

The Mechanism of Failure

Upon Lewis Acid activation, the epoxide ring opens to form a carbocation.

  • Path A (Desired): A 1,2-hydride shift occurs, generating the aldehyde.

  • Path B (Side Product): An alkyl/aryl group migrates instead of the hydride, generating a ketone.

Troubleshooting Protocol
  • Switch Lewis Acid:

    
     is strong and unselective. Switch to Indium(III) bromide (
    
    
    
    )
    or Magnesium bromide (
    
    
    )
    . These milder, oxophilic Lewis acids favor the coordination geometry that promotes hydride migration.
  • Solvent Polarity: Use non-polar solvents (Toluene) rather than ethers. Ethers can coordinate to the Lewis Acid, dampening its effect and altering the transition state.

Module 3: The "Ghost Acid" (Autoxidation & Stability)

User Query: "My propanal was pure yesterday. Today, the neat liquid is cloudy, and the pH is 4.0."

Diagnosis: Radical Autoxidation leading to carboxylic acid precipitation. Aldehydes with


-protons are notorious for scavenging atmospheric oxygen via a radical chain mechanism.
The Self-Validating Storage System

Do not rely on "tight caps." Implement this active preservation protocol:

  • The Scavenger: Add 100-500 ppm of BHT (Butylated hydroxytoluene) to the neat aldehyde immediately after distillation.

    • Why? BHT intercepts the peroxy radical, terminating the chain reaction before it converts your aldehyde to acid.

  • The Blanket: Store under Argon, not Nitrogen.

    • Why? Argon is heavier than air and creates a static blanket. Nitrogen can mix with air if the seal is imperfect.

Module 4: Analytical Forensics (How to Prove It)

Do not guess. Use this diagnostic table to confirm the identity of your side product.

Impurity Type1H NMR Signature (Diagnostic)IR SignatureLikely Cause
Branched Isomer Doublet at

9.6-9.8 ppm (

Hz)
~1735 cm⁻¹Poor ligand control in Hydroformylation.
Carboxylic Acid Broad singlet at

10-12 ppm (exchangeable)
Broad -OH stretch 2500-3300 cm⁻¹Air exposure (Autoxidation).
Aldol Dimer Olefinic peaks

6.0-7.0 ppm (conjugated)
1680 cm⁻¹ (Conjugated C=O)Basic workup or heat stress.
Tishchenko Ester Singlet

5.0-5.2 ppm (O-CH2-R)
1740 cm⁻¹ (Ester C=O)Alkoxide contamination (Aluminum/Sodium).
Diagnostic Decision Tree

Diagnostics Start Analyze Crude Mixture (1H NMR) CheckAldehyde Is the Aldehyde Peak (9.5 - 9.8 ppm) Present? Start->CheckAldehyde YesAldehyde Check Multiplicity CheckAldehyde->YesAldehyde Yes NoAldehyde Check Carbonyl Region CheckAldehyde->NoAldehyde No/Low Triplet Triplet (t) Target Linear Propanal YesAldehyde->Triplet Main Peak Doublet Doublet (d) Branched Isomer YesAldehyde->Doublet Minor Peak CheckAcid Broad Singlet >10ppm? NoAldehyde->CheckAcid AcidResult Carboxylic Acid (Autoxidation) CheckAcid->AcidResult Yes CheckOlefin Olefinic Region 6.0 - 7.0 ppm? CheckAcid->CheckOlefin No AldolResult Aldol Condensation Product CheckOlefin->AldolResult Yes CheckEster Singlet ~5.1 ppm? CheckOlefin->CheckEster No TishchenkoResult Tishchenko Ester CheckEster->TishchenkoResult Yes

Figure 2: Rapid diagnostic logic for classifying impurities based on 1H NMR signals.

References
  • Hydroformylation Selectivity

    • Franke, R., Selent, D., & Börner, A. (2012). Applied Hydroformylation. Chemical Reviews, 112(11), 5675–5732. Link

  • Meinwald Rearrangement Mechanisms

    • Cardona, F., et al. (2024).[2][3] Structural basis of the Meinwald rearrangement catalysed by styrene oxide isomerase.[3] Nature Chemistry. Link

  • Aldehyde Autoxidation

    • Jairaj, J., et al. (2022). Metal-Free Radical C–H Functionalization via Aldehyde Auto-Oxidation. Chemistry – An Asian Journal.[4] Link

  • Tishchenko Reaction

    • Tishchenko Reaction.[5][6] Organic Chemistry Portal. Link

  • Aldol Condensation Side Products

    • Aldol Condensation.[1][2][7] Sigma-Aldrich Technical Library. Link

Sources

Challenges in the purification of 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Technical Support Center resource. It is designed to provide immediate, actionable solutions for researchers encountering difficulties with 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal .

Topic: Troubleshooting Purification of 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal Ticket ID: CHEM-SUP-2024-882 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

User Query: "I am experiencing low yields and streaking during the purification of 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal. Distillation leads to decomposition. Please advise."

Technical Analysis: This molecule presents a classic "Janus-faced" chemical challenge:

  • The Basic Domain: The 4-methylpiperidine moiety is a tertiary amine (

    
    ), making the molecule basic and prone to strong interactions with acidic stationary phases (silica).
    
  • The Reactive Domain: The aldehyde is electrophilic and prone to oxidation.

  • The Stabilizer: The 2,2-dimethyl (gem-dimethyl) substitution is critical. Because there are no

    
    -protons, this molecule cannot  undergo self-aldol condensation (enolization is impossible at the 
    
    
    
    -position). This confers higher stability than linear amino aldehydes, but it introduces steric bulk that complicates chemical derivatization.

Troubleshooting Modules

Module A: Chromatography "Streaking" & Yield Loss

Issue: The compound smears across the TLC plate or elutes as a broad tail from the column, leading to mixed fractions and mass loss. Root Cause: The basic nitrogen of the piperidine ring forms hydrogen bonds with the acidic silanol groups (


) on the silica gel surface.
Protocol 1: Mobile Phase Modification (The "Amine Wash")

Do not run this compound on standard silica without a modifier.

  • Standard Modifier: Add 1% to 2% Triethylamine (Et3N) or 1% Ammonium Hydroxide (NH4OH) to your mobile phase (e.g., DCM/MeOH).

  • Pre-treatment: Flush the silica column with the mobile phase containing the modifier before loading the sample. This neutralizes the acidic sites.[1]

  • Solvent System: Start with 98:2:1 (DCM : MeOH : Et3N).

Protocol 2: Stationary Phase Switch

If silica continues to degrade the compound, switch to Neutral Alumina (Aluminum Oxide) .

  • Why: Alumina is less acidic than silica and less likely to protonate the amine or catalyze aldehyde decomposition.

  • Grade: Use Activity Grade III (deactivated with water) to prevent strong adsorption.

Module B: Chemical Purification (The Bisulfite Method)

Issue: Chromatography is failing or too expensive for scale-up. Solution: Exploiting the aldehyde functionality to form a water-soluble bisulfite adduct.[2][3] This is the most robust method for this specific molecule, as it separates the product from non-aldehyde impurities (like unreacted amines) without thermal stress.

The Bisulfite Protocol
StepActionMechanism/Rationale
1. Formation Dissolve crude oil in minimal Et2O. Add 1.5 eq of saturated aq. NaHSO3 . Vigorously stir for 2-4 hours.Forms the

-hydroxy sulfonate adduct. The adduct is polar/ionic and moves to the aqueous phase (or precipitates).
2. Wash Separate layers.[2][3] Wash the aqueous layer (containing adduct) with Et2O (

).
Removes non-aldehyde impurities (e.g., starting amine) which remain in the organic layer.
3. Regeneration Cool aqueous layer to 0°C. Basify to pH 10-12 using sat. NaHCO3 or 10% NaOH .Reverses the equilibrium. The free aldehyde is liberated. Note: Do not use heat; avoid Cannizzaro side reactions.
4. Extraction Extract the cloudy aqueous mixture with DCM (

). Dry over Na2SO4 and concentrate.
Recovers the pure aldehyde.[2]

Warning: The gem-dimethyl group creates steric hindrance. If the adduct fails to form (no precipitate/product stays in organic), increase reaction time to 12 hours or use Ethanol as a co-solvent to increase contact.

Module C: Distillation & Thermal Handling

Issue: Product turns brown/black during distillation. Root Cause: Although the gem-dimethyl blocks aldol condensation, the amine oxide formation or Cannizzaro-type disproportionation can occur at high temperatures (


).

Guidelines:

  • Vacuum: Must be high vacuum (

    
    ).
    
  • Apparatus: Use a Kugelrohr for small scales to minimize path length and heating time.

  • Temperature: Keep the bath temperature below 100°C . If the boiling point is higher, rely on the Bisulfite Method (Module B) instead.

Visual Workflows

Workflow 1: Purification Decision Tree

Use this logic flow to determine the correct purification strategy for your specific impurity profile.

PurificationLogic Start Crude Mixture Analysis IsSolid Is the Crude a Solid? Start->IsSolid Recryst Recrystallize (Hexane/EtOAc) IsSolid->Recryst Yes ImpurityCheck Major Impurity Type? IsSolid->ImpurityCheck No (Oil) Bisulfite Bisulfite Adduct Protocol (Best for non-aldehyde impurities) ImpurityCheck->Bisulfite Non-Aldehydes (e.g. Amines) Chromatography Buffered Silica Chromatography (DCM/MeOH + 1% Et3N) ImpurityCheck->Chromatography Polar Byproducts Distill Kugelrohr Distillation (High Vac, <100°C) ImpurityCheck->Distill Volatile Solvents Only

Figure 1: Decision matrix for selecting the optimal purification route based on physical state and impurity profile.

Workflow 2: The Bisulfite Purification Cycle

This diagram illustrates the phase-switching mechanism used to isolate the aldehyde.

BisulfiteProcess Crude Crude Mixture (Aldehyde + Impurities) Reaction Add Sat. NaHSO3 (Aq) Crude->Reaction Separation Phase Separation Reaction->Separation OrgLayer Organic Layer (Contains Impurities) Separation->OrgLayer Discard AqLayer Aqueous Layer (Contains Adduct) Separation->AqLayer Keep Regen Regeneration (Add NaOH/NaHCO3) AqLayer->Regen Product Pure Aldehyde (Extracted in DCM) Regen->Product

Figure 2: The chemical phase-switch mechanism. The aldehyde is temporarily "hidden" in the aqueous phase as a salt to wash away organic impurities.

Frequently Asked Questions (FAQ)

Q: Can I store the purified aldehyde on the shelf? A: No. Despite the gem-dimethyl stability, amino aldehydes are prone to air oxidation (forming the carboxylic acid) and hydrate formation.

  • Storage: Store under Nitrogen or Argon at -20°C.

  • Long-term: If storing for >1 month, consider converting it to its oxime or semicarbazone derivative, which are crystalline solids and indefinitely stable. You can hydrolyze them back to the aldehyde when needed.

Q: Why is my yield low even with the Bisulfite method? A: This is likely due to steric hindrance from the 2,2-dimethyl group.

  • Fix: The adduct formation is slower for hindered aldehydes. Increase reaction time to 12+ hours and ensure vigorous stirring.

  • Alternative: Use the Girard’s Reagent T method (forms a water-soluble hydrazone) if bisulfite fails, though reagents are more expensive.

Q: I see two spots on TLC after purification. Is it impure? A: Not necessarily. Aldehydes can exist in equilibrium with their hydrate (gem-diol) or hemiacetal forms, especially if wet solvents are used. Run an NMR in


 (dried over 

) to confirm. If you see a small peak at ~9.5 ppm (aldehyde) and broad signals, it may just be hydration.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for amino-aldehyde handling and bisulfite adducts).
  • Brindle, C. S., et al. (2017).[3][4] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development.

  • Kjell, D. P., et al. (1999).[5] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." The Journal of Organic Chemistry.

  • Biotage. (2023). "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Knowledge Base.

  • University of Rochester. "Troubleshooting Thin Layer Chromatography (TLC)." Department of Chemistry.

Sources

Stability of 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers handling 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal . It is designed to move beyond basic safety data sheets, providing mechanistic insights into solvent interactions, stability profiles, and troubleshooting for analytical anomalies.

Compound: 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal Classification:


-Dimethyl-

-amino aldehyde Support Tier: Level 3 (Senior Application Scientist)[1][2]

Part 1: Technical Overview & Intrinsic Stability[1]

This compound possesses a unique structural feature—the gem-dimethyl group at the


-position.[1] Unlike linear aldehydes, this substitution blocks enolization.
  • The Advantage: Without

    
    -protons, the molecule cannot undergo enol-based degradation pathways such as Aldol condensation or racemization.[1] This confers superior thermal stability compared to standard amino aldehydes.
    
  • The Vulnerability: The aldehyde carbonyl remains susceptible to nucleophilic attack (by protic solvents) and auto-oxidation (by air), while the tertiary amine moiety makes the compound basic and sensitive to acidic impurities in solvents.

Part 2: Solvent Compatibility Matrix[1][2]

Quick Reference Guide for Solvent Selection:

SolventCompatibilityTechnical Notes
Acetonitrile (MeCN) Recommended Ideal for LCMS and storage.[1][2] Aprotic and non-nucleophilic.
Dichloromethane (DCM) Good Suitable for short-term handling.[1][2] Warning: Long-term storage (>1 week) can lead to slow quaternization of the amine.
DMSO Use with Caution Excellent solubility.[1][2][3] Risk:[1][2][4][5] Hygroscopic nature introduces water; potential for mild oxidative degradation over months.[2]
Methanol / Ethanol Analytical Risk NOT Recommended for NMR. Forms equilibrium hemiacetals, causing peak splitting and integration errors.[1][2]
Chloroform (

)
High Risk Often contains acidic stabilizers (HCl) or decomposes to phosgene.[1][2] Forms salts with the piperidine nitrogen, precipitating the compound.
Water pH Dependent Low solubility at neutral pH.[1][2] Soluble as a salt at low pH, but acidic aqueous conditions accelerate hydrate formation.

Part 3: Troubleshooting & FAQs

Issue 1: Analytical Anomalies (NMR & LCMS)

User Question: "I just synthesized the compound, but the proton NMR in CD3OD (Methanol-d4) looks messy. The aldehyde proton peak is split, and the integration is off. Is my compound impure?"

Scientist Response: Likely not. This is a classic Solvent-Solute Interaction Artifact , not an impurity.

  • Mechanism: Aldehydes exist in equilibrium with hemiacetals in alcoholic solvents. The gem-dimethyl group hinders this but does not prevent it.[1]

    
    
    
  • Observation: You will see two sets of signals: the free aldehyde (sharp singlet ~9.5 ppm) and the hemiacetal (methine proton ~4-5 ppm).[2]

  • Solution: Evaporate the methanol immediately and re-dissolve in an aprotic solvent like

    
      (neutralized) or 
    
    
    
    .[1][2]

User Question: "My LCMS shows a strong peak at M+32. What is this?" Scientist Response: This is the Methanol Hemiacetal Adduct (


).[2] It forms in the source or column if methanol is used as the mobile phase. It confirms the presence of the reactive aldehyde group rather than a contaminant.
Issue 2: Storage Degradation

User Question: "The oil turned into a white solid after a week in the fridge. Is it polymerized?"

Scientist Response: If stored in air, it has likely oxidized .

  • Mechanism: The aldehyde auto-oxidizes to the corresponding carboxylic acid: 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanoic acid .[1][2] This acid is a zwitterionic solid (internal salt between the acid and the amine) and will precipitate out of oils.

  • Verification: Check IR for a shift from ~1720 cm⁻¹ (Aldehyde C=O) to ~1600-1650 cm⁻¹ (Carboxylate C=O).

  • Prevention: Store strictly under Argon/Nitrogen at -20°C.

Part 4: Visualizing Degradation Pathways[1]

The following diagram maps the stability logic and degradation routes based on solvent choice.

StabilityPathways Compound 2,2-Dimethyl-3- (4-methylpiperidin-1-yl)propanal Hemiacetal Hemiacetal (Reversible Equilibrium) *NMR Artifact* Compound->Hemiacetal Solvolysis Acid Carboxylic Acid (Zwitterionic Solid) *Irreversible* Compound->Acid Auto-oxidation Salt Piperidinium Salt (Precipitate) Compound->Salt Protonation Methanol Methanol/Ethanol (Protic Solvent) Air Air / Oxygen (Storage) Chloroform Chloroform (Acidic) (Trace HCl) Hemiacetal->Compound Evaporation

Figure 1: Reaction pathways affecting stability.[1][2] Yellow nodes indicate reversible analytical artifacts; Red nodes indicate irreversible chemical degradation.[2]

Part 5: Recommended Protocols

Protocol A: Long-Term Storage
  • Purification: Ensure the compound is free of residual solvents, particularly chlorinated ones.

  • Atmosphere: Flush the vial with dry Argon or Nitrogen for 30 seconds.

  • Sealing: Cap tightly with a Teflon-lined cap. Parafilm is insufficient for preventing oxygen diffusion over months.[2]

  • Temperature: Store at -20°C .

  • Revival: Allow the vial to warm to room temperature before opening to prevent water condensation (hygroscopicity).

Protocol B: NMR Sample Preparation (Best Practice)
  • Solvent Choice: Use

    
      that has been stored over anhydrous 
    
    
    
    (to neutralize acidity) or
    
    
    (Benzene-d6).[2]
  • Avoid:

    
     (Methanol) or 
    
    
    
    .[2]
  • Execution: Prepare the sample immediately before acquisition. Do not leave the aldehyde in solution overnight, even in "stable" solvents.

References

  • PubChem. (n.d.).[2][4][6] 2,2-Dimethyl-3-(piperidin-1-yl)propanal Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link][2]

  • Beilstein Journal of Organic Chemistry. (2017).

    
    -amino aldehydes. Retrieved January 28, 2026, from [Link][2]
    
  • Wikipedia. (n.d.).[2] Dimethyl sulfoxide (DMSO) Properties and Reactivity. Retrieved January 28, 2026, from [Link][2]

Sources

Optimizing reaction conditions for synthesizing piperidine aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperidine Aldehyde Synthesis Case Reference: PIP-ALD-OPT-2024 Status: Resolved Assigned Expert: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

Synthesizing piperidine aldehydes—critical pharmacophores in fragment-based drug discovery—presents a unique dichotomy of stability and reactivity. The piperidine nitrogen, even when protected (e.g.,


-Boc, 

-Cbz), exerts electronic effects that can complicate standard carbonyl chemistry. This guide addresses the three most common failure modes reported by our users: over-reduction of esters , racemization of

-chiral centers
, and emulsion formation during workup .

Part 1: Route Selection & Decision Logic

Before troubleshooting, ensure you are utilizing the thermodynamic or kinetic pathway best suited for your specific piperidine scaffold.

PiperidineRouteSelection cluster_legend Key Start Start: Select Precursor Ester Piperidine Ester/Nitrile Start->Ester Alcohol Piperidine Alcohol Start->Alcohol Ketone Piperidone Start->Ketone DIBAL Method: DIBAL-H Reduction (-78°C, Toluene) Ester->DIBAL Direct Route Oxidation Check Chirality Alcohol->Oxidation Homologation Method: Wittig Reaction (Methoxymethylenetriphenylphosphine) Ketone->Homologation C1 Homologation Chiral Alpha-Chiral Center? Oxidation->Chiral DMP Method: Dess-Martin Periodinane (Neutral, No Epimerization) Chiral->DMP Yes (High Risk) Parikh Method: Parikh-Doering (Scalable, Mild) Chiral->Parikh Yes (Med Risk) Swern Method: Swern Oxidation (Standard, Odorous) Chiral->Swern No (Robust) Precursor Precursor Method Recommended Method

Figure 1: Decision matrix for selecting the optimal synthetic route based on starting material and stereochemical sensitivity.

Part 2: Troubleshooting & Optimization Protocols

Issue 1: Over-Reduction of Esters (DIBAL-H Protocol)

User Complaint: "I am trying to convert


-Boc-ethylisonipecotate to the aldehyde using DIBAL-H, but I consistently isolate the alcohol (over-reduction)."

Root Cause Analysis: The reduction of an ester to an aldehyde relies on the stability of the tetrahedral aluminate intermediate. If the reaction temperature rises above -70°C, this intermediate collapses during the reaction, releasing the aldehyde, which is then immediately reduced to the alcohol by excess hydride.

The Fix: Cryogenic Stabilization & Stoichiometry Control

ParameterOptimization Recommendation
Temperature Maintain <-78°C strictly. Use an internal thermometer; do not rely on bath temp.
Solvent Toluene is superior to THF. Toluene does not coordinate to the Al species, making the reagent more Lewis acidic and the intermediate tighter/more stable.
Stoichiometry Use 1.1 eq of DIBAL-H. Excess reagent (>1.5 eq) promotes alcohol formation regardless of temperature.
Quench Methanol at -78°C. This destroys excess hydride before the reaction warms up and the intermediate breaks down.

Validated Protocol (10 mmol scale):

  • Dissolve

    
    -Boc-ester (10 mmol) in anhydrous Toluene (50 mL). Cool to -78°C.[1][2][3][4][5]
    
  • Add DIBAL-H (1.0 M in toluene, 11 mL) dropwise over 30 mins along the flask wall to precool the reagent.

  • Stir for 1-2 hours at -78°C. Monitor by TLC (quench a micro-aliquot in MeOH first).

  • Critical Step: While still at -78°C, add anhydrous MeOH (5 mL) dropwise.

  • Allow to warm to 0°C, then add saturated Rochelle’s salt solution (see Issue 3).

Expert Insight: If over-reduction persists, switch to the Weinreb Amide route. The chelated intermediate formed with Weinreb amides is significantly more stable than the ester-aluminate, preventing over-reduction completely [1].

Issue 2: Racemization of Chiral Piperidine Aldehydes

User Complaint: "My oxidation of


-Boc-2-hydroxymethylpiperidine (chiral) using Swern conditions resulted in a loss of enantiomeric excess (ee)."

Root Cause Analysis: Piperidine-2-carboxaldehydes are highly prone to racemization because the


-proton is acidic, especially with the electron-withdrawing 

-Boc group nearby. Standard Swern conditions use Et

N (base) to decompose the alkoxysulfonium intermediate. If the base is added too quickly or the temperature isn't controlled, it deprotonates the

-position.

The Fix: Parikh-Doering Oxidation We recommend the Parikh-Doering oxidation for chiral piperidines. It uses SO


Pyridine complex and DMSO at temperatures between 0°C and room temperature, avoiding the harsh basicity and cryogenic requirements of Swern.

Protocol:

  • Dissolve alcohol (1 eq) in DMSO/DCM (1:1).

  • Add Et

    
    N (3.5 eq). Cool to 0°C.
    
  • Add SO

    
    Pyridine (2.5 eq) in portions.
    
  • Stir at 0°C to RT. Reaction is usually complete in <1 hour.

Why this works: The conditions are non-acidic and only mildly basic, minimizing the window for enolization. Alternatively, Dess-Martin Periodinane (DMP) is an excellent, albeit more expensive, neutral alternative that preserves chirality near perfectly [2].

Issue 3: The "Aluminium Gel" Nightmare (Workup)

User Complaint: "After DIBAL-H reduction, I have a gelatinous white emulsion that won't separate. Filtration is impossible."

Root Cause Analysis: Aluminum salts form polymeric hydroxides in water, trapping organic solvents in a gel. Acidic workups cleave Boc groups; basic workups can induce aldol condensation of your product.

The Fix: Rochelle's Salt Method Potassium sodium tartrate (Rochelle's salt) acts as a ligand for aluminum, breaking the gel network by forming a water-soluble complex.

Step-by-Step Rescue:

  • Do not add HCl.

  • Add a saturated aqueous solution of Rochelle's salt (volume equal to the reaction solvent volume).

  • Vigorously stir (or sonicate) the biphasic mixture at room temperature.

  • Patience: Stir until two clear layers appear. This can take 30 minutes to 4 hours.

  • Once clear, the layers will separate instantly in a separatory funnel.

Part 3: Advanced Data & References

Comparison of Oxidation Methods for Piperidine Alcohols
MethodReagentsTempRisk of RacemizationScalabilityNotes
Swern (COCl)

, DMSO, Et

N
-78°CModerateHighGenerates DMS (stench). Strict temp control needed.
Parikh-Doering SO

Py, DMSO, Et

N
0°C to RTLowHighRecommended for chiral substrates. No CO evolution.
Dess-Martin DMP, DCMRTVery LowLow/MedExpensive. Best for small-scale, high-value intermediates.
TEMPO TEMPO, NaOCl (Bleach)0°CLowHigh"Green" method. Can over-oxidize to acid if not monitored [3].
References
  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Dess, D. B.; Martin, J. C. "A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary or secondary alcohols and a variety of related 12-I-5 species." Journal of the American Chemical Society, 1991 , 113(19), 7277–7287.

  • Hoover, J. M.; Stahl, S. S. "Highly selective copper-catalyzed aerobic oxidation of primary alcohols to aldehydes." Journal of the American Chemical Society, 2011 , 133(42), 16901–16910.

  • Parikh, J. R.; Doering, W. v. E. "Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide." Journal of the American Chemical Society, 1967 , 89(21), 5505–5507.

  • Organic Chemistry Portal. "DIBAL-H Reduction."

Sources

Troubleshooting mass spectrometry fragmentation patterns

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Mass Spectrometry Fragmentation Analysis Senior Application Scientist Desk

Introduction: The Physics of Breaking Bonds

Welcome to the Advanced MS Support Center. As researchers, we often treat the collision cell as a "black box"—ions go in, spectra come out. However, successful structural elucidation requires understanding the internal energy distribution of your analytes.

When fragmentation fails, it is rarely a random error; it is a physical mismatch between the energy applied and the bond dissociation energy (BDE) of your molecule. Whether you are analyzing small molecule drugs or complex peptide signaling, this guide moves beyond basic "error codes" to address the mechanistic root causes of spectral anomalies.

Diagnostic Workflow: The Decision Matrix

Before adjusting parameters, characterize your spectral failure mode using the logic flow below.

TroubleshootingFlow Start Diagnostic Start: Inspect MS/MS Spectrum Issue1 Precursor Dominates (>90% Intensity) Start->Issue1 Issue2 Low Mass Noise Only ('Grass' Spectrum) Start->Issue2 Issue3 Unaccounted High Mass Peaks (Ghost Peaks) Start->Issue3 Action1 Energy Deficit: Step CE / Switch Mode Issue1->Action1 Bond Stability > Internal Energy Action2 Energy Excess: Check Lability / Wideband Issue2->Action2 Internal Energy > Bond Stability Action3 Source Artifacts: Check ISF / Adducts Issue3->Action3 Pre-Collision Dissociation

Figure 1: Diagnostic logic flow for classifying fragmentation failures based on spectral topology.

Module 1: The "Survivor" Precursor (No Fragmentation)

Symptom: The precursor ion remains the base peak with little to no product ions, even at standard collision energies.

Mechanistic Cause: The internal energy transferred during collision (Collision Induced Dissociation - CID) is insufficient to overcome the activation barrier for bond cleavage. This is common in:

  • Cyclic Peptides/Macrocycles: Breaking one bond opens the ring but does not change the m/z. Two bonds must break simultaneously to release a fragment [1].

  • Polycyclic Aromatics: Highly conjugated systems act as "energy sinks," distributing vibrational energy without snapping bonds.

Troubleshooting Protocol:

  • Q: Have you performed a Breakdown Curve?

    • Why: Single-point energy optimization is a guess. A breakdown curve plots Precursor Survival % vs. Collision Energy (CE).

    • Action: Run the below.

  • Q: Are you using Resonance CID (Ion Trap) or Beam-Type (HCD/Q-TOF)?

    • Insight: Resonance CID (Trap) suffers from the "1/3 rule" (low mass cutoff) and is a slow heating method. Beam-type (HCD) is a faster, higher-energy event.

    • Action: If using an Orbitrap or Tribrid, switch from CID to HCD (Higher-energy C-trap Dissociation) . HCD provides higher activation energy, critical for breaking rigid rings or stable drug conjugates [2].

Module 2: The "Grass" Spectrum (Over-Fragmentation)

Symptom: The spectrum contains only low m/z immonium ions or solvent noise. The precursor and sequence-specific fragments are missing.

Mechanistic Cause: The internal energy is too high for the analyte's most labile bonds. This is critical in PTM (Post-Translational Modification) analysis, where phosphate or glycan groups have significantly lower BDEs than the peptide backbone.

Troubleshooting Protocol:

  • Q: Is the loss specific to a modification (e.g., -80 Da for Phospho)?

    • Why: In CID, the most labile bond breaks first. If that bond releases the modification (neutral loss), the remaining energy stays with the peptide, often preventing backbone sequencing.

    • Action: Switch to ETD (Electron Transfer Dissociation) or EThcD . ETD cleaves the N-C

      
       bond via radical chemistry, which is independent of the vibrational energy that knocks off PTMs [3].
      
  • Q: Are you analyzing small molecules with "fragile" leaving groups (e.g., -OH, -NH3)?

    • Action: Use Wideband Activation (if available on Trap instruments). This applies resonance excitation to the neutral loss product, forcing it to fragment further to reveal structural information.

Module 3: Ghost Peaks & Spectral Accuracy

Symptom: Peaks appear that cannot be explained by the molecular structure, or the precursor mass is incorrect.

Mechanistic Cause: These are often In-Source Fragmentation (ISF) or Adduct Formation . These occur before the collision cell, in the ionization source.[1]

Troubleshooting Protocol:

  • Q: Do the "ghost" fragments elute at the exact same Retention Time (RT) as the precursor?

    • Test: Extract the Ion Chromatogram (XIC) of the precursor and the fragment.

    • Diagnosis: If they are perfectly co-eluting, it is likely ISF. The ion is breaking in the source due to high voltage potentials [4].

    • Fix: Lower the Declustering Potential (DP) or Cone Voltage in 5V increments.

  • Q: Is the mass shift indicative of a metal adduct?

    • Why: Salts from glassware or buffers can form stable adducts that fragment differently than protonated species [5].

    • Checklist:

      • +21.98 Da: Sodium (+Na)

      • +37.95 Da: Potassium (+K)

      • +17.03 Da: Ammonium (+NH4)

    • Fix: Add 0.1% Formic Acid or Ammonium Acetate to the mobile phase to suppress metal adducts by providing an excess of protons/ammonium.

Technical Reference: Fragmentation Mode Comparison

Use this table to select the correct dissociation method for your analyte class.

FeatureCID (Collision Induced)HCD (Beam-Type)ETD (Electron Transfer)
Mechanism Vibrational (Slow heating)Vibrational (Fast heating)Radical (Non-ergodic)
Best For General Peptides, Small MoleculesTMT Tags, Rigid Small MoleculesGlycopeptides, Phosphopeptides
Mass Cutoff Yes (Low mass ions lost)No (Full mass range)No
PTM Stability Low (PTMs fall off)MediumHigh (PTMs preserved)
Charge Req. AnyAnyRequires z > 2

Standard Operating Protocol: CE Breakdown Curve

Objective: Empirically determine the optimal Collision Energy (CE) for a specific analyte.

Workflow Diagram:

BreakdownCurve Step1 Isolate Precursor (SIM Mode) Step2 Ramp CE (0 -> 100 eV) Step1->Step2 Step3 Monitor Intensity (Precursor vs. Product) Step2->Step3 Step4 Plot Curves Step3->Step4

Figure 2: Workflow for generating an energy breakdown curve.

Step-by-Step Methodology:

  • Infusion: Set up a direct infusion of your standard (1 µM in 50:50 MeOH:H2O).

  • Isolation: Set the quadrupole to isolate your target m/z (Isolation width: 1.0 Da).

  • Ramping: Create a method that steps the Collision Energy (CE) from 0 to 100 (arbitrary units or eV) in increments of 5.

  • Data Acquisition: Acquire 10 scans per energy step.

  • Analysis:

    • Plot Precursor Intensity (normalized to 100%) vs. CE.

    • Plot Product Ion Intensity vs. CE.

  • Selection: The optimal CE is the point where the Precursor intensity drops to ~10-20% and the Product Ion diversity is maximized (the "crossover" point) [6].

References

  • Internal Energy & Macrocycles: Thermo Fisher Scientific. "Dissociation Techniques Technology Overview."

  • HCD vs. CID Mechanisms: Jedrychowski, M. P., et al. "Evaluation of HCD- and CID-type fragmentation within the orbitrap." Molecular & Cellular Proteomics.

  • ETD for PTMs: Syka, J. E., et al. "Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry." PNAS.

  • In-Source Fragmentation: G-Biosciences. "Spotting Fragmentation Patterns When Using Mass Spectrometry."

  • Adduct Formation: ACD/Labs. "Common Adduct and Fragment Ions in Mass Spectrometry."

  • Breakdown Curves: Skyline Software (MacCoss Lab). "Small Molecule Method Development and CE Optimization."

Sources

Technical Support Center: High-Performance Liquid Chromatography (HPLC) for Polar Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Poor Peak Resolution in HPLC for Polar Aldehydes Audience: Researchers, Scientists, and Drug Development Professionals Reference ID: TS-HPLC-ALD-001

Diagnostic Hub: Identify Your Failure Mode

Before altering your method, identify the specific symptom of resolution failure. Polar aldehydes (e.g., Formaldehyde, Acetaldehyde, Propionaldehyde) present unique challenges due to their hydrophilic nature and chemical reactivity.

SymptomVisual CharacteristicRoot Cause Probability
Co-elution with Solvent Front Analytes elute at

(void volume).
retention Failure: Analyte is too polar for the stationary phase.
Peak Splitting / Doublets Single analyte appears as two peaks or a "shoulder."Chemical Equilibrium: On-column hydration (gem-diol formation) or hemiacetal formation.
Broad / Tailing Peaks Asymmetry factor

.
Secondary Interactions: Interaction with silanols or column overload.
Ghost Peaks Unexpected peaks appearing in blank runs.Contamination: Aldehydes are ubiquitous in air/solvents (especially Formaldehyde).

Module 1: The Core Solution – Derivatization (EPA Method 8315A)

The "Why": Small polar aldehydes lack the hydrophobicity to interact with standard C18 columns and lack a chromophore for sensitive UV detection. Attempting to analyze them directly is the primary cause of poor resolution.

The Fix: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) is the industry gold standard. It converts hydrophilic aldehydes into hydrophobic hydrazones, allowing for:

  • Strong Retention: Shifts elution away from the void volume.

  • High Sensitivity: Creates a strong UV chromophore (

    
    ).
    
Workflow Visualization: The DNPH Logic

DNPH_Workflow Start Start: Polar Aldehyde Sample Reaction Reaction: Add DNPH + Acid Catalyst (pH < 3.0) Start->Reaction Mechanism Mechanism: Nucleophilic Addition -> Dehydration Reaction->Mechanism Acid Catalysis Product Product: Stable Hydrazone Mechanism->Product -H2O Analysis HPLC Analysis: C18 Column, ACN/Water Gradient Product->Analysis Inject

Caption: Conversion of polar aldehydes to stable, retentive hydrazones via acid-catalyzed DNPH reaction.

Standardized Protocol (Adapted from EPA 8315A)

Reagents:

  • DNPH Reagent: 3.0 mg/mL DNPH in Acetonitrile (ACN).

  • Acid Catalyst: dilute Perchloric acid or Phosphoric acid (adjust sample to pH 3.0).

Step-by-Step Procedure:

  • Buffer: Adjust sample pH to 3.0 using citrate buffer (critical for reaction kinetics).

  • Add Reagent: Add DNPH solution in 1.5x molar excess to expected aldehyde concentration.

  • Incubate: Shake at 40°C for 1 hour.

  • Quench/Dilute: Dilute with ACN to 50% organic volume to ensure solubility of the derivative.

  • Analyze: Inject onto C18 column.[1][2][3]

System Suitability Criteria (Self-Validating System):

  • Resolution (

    
    ): 
    
    
    
    between Formaldehyde-DNPH and Acetaldehyde-DNPH.
  • Tailing Factor (

    
    ): 
    
    
    
    for all hydrazone peaks.
  • Blank: No peaks

    
     of the LOQ at the target retention times.
    

Module 2: Troubleshooting Peak Splitting (The Hydration Trap)

The Issue: If you observe split peaks without derivatization, or even with partial derivatization, you are likely seeing two chemical forms of the same molecule separating on the column.

Mechanism: Aldehydes exist in equilibrium with their hydrates (gem-diols) in the presence of water:



If the interconversion rate is slow relative to the chromatographic timescale, the two forms separate, causing a split peak.
Corrective Actions
ParameterAdjustmentScientific Rationale
Temperature Increase column temp to 40–50°C Increases the rate of interconversion, merging the split peaks into a single, sharper average peak.
Mobile Phase Reduce water content (if possible)Shifts equilibrium toward the carbonyl form (Le Chatelier’s principle).
Sample Solvent Match mobile phaseInjecting an aldehyde dissolved in pure alcohol can form hemiacetals, which separate from the aldehyde peak. Dissolve in the mobile phase.

Module 3: Alternative Approach – HILIC (No Derivatization)

When to use: When derivatization is impossible (e.g., kinetic studies where the reaction rate is the variable) or when using Mass Spectrometry (MS).

The Strategy: Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase (Silica, Amide, or Zwitterionic) with a high-organic mobile phase. Water is the "strong" solvent.

HILIC Protocol for Polar Aldehydes:

  • Column: Amide-bonded silica (preferred for stability and peak shape).

  • Mobile Phase A: 10 mM Ammonium Acetate in 90:10 ACN:Water (pH 5.8).

  • Mobile Phase B: 10 mM Ammonium Acetate in 50:50 ACN:Water.

  • Gradient: Start high organic (95% B is actually weak in HILIC) -> increase water content.

Critical Warning: HILIC requires significant equilibration time (20+ column volumes). Inconsistent retention times usually indicate insufficient equilibration.

Decision Matrix: Selecting the Right Method

Method_Selection Start Start: Resolution Issue Q1 Is UV Detection Required? Start->Q1 Branch_Yes Derivatization (DNPH) Q1->Branch_Yes Yes (Low Sensitivity) Branch_No Is MS Available? Q1->Branch_No No Sol_HILIC HILIC Mode (Amide Column) Branch_No->Sol_HILIC Yes (MS) Sol_IonEx Ion Exclusion / Ligand Exchange (Sugar Columns) Branch_No->Sol_IonEx No (RI Detection)

Caption: Strategic decision tree for selecting the separation mode based on detection capabilities.

Frequently Asked Questions (FAQs)

Q: Why do I see a large negative peak at the beginning of my chromatogram? A: This is likely the "injection dip" caused by a mismatch between your sample solvent and the mobile phase. For polar aldehydes, if you inject a pure aqueous sample onto a high-organic HILIC system, the water plug acts as a strong solvent, causing local phase collapse or detector upset. Fix: Dilute sample in the starting mobile phase.

Q: My Formaldehyde-DNPH peak area increases over time in the autosampler. Why? A: Formaldehyde is a common airborne contaminant. If your vials are not sealed with pre-slit septa (or if the septa are cored), atmospheric formaldehyde will react with excess DNPH in your vial. Fix: Use high-quality caps and analyze a "Travel Blank" (vial with reagent only) to subtract background.

Q: Can I use a standard C18 column for underivatized Acetaldehyde? A: Generally, no. The retention factor (


) will be near 0. You might achieve slight retention with "Polar-Embedded" C18 columns or by using 100% aqueous conditions (if the column is compatible), but resolution from matrix components will be poor.

References

  • US Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).[4][5][6]

  • Teixidó, A., et al. (2008). Speciation of aldehydes and ketones in water by derivatization with DNPH and LC-MS. Journal of Chromatography A.

  • Agilent Technologies. (2020). Analysis of Aldehydes and Ketones using DNPH Derivatization. Application Note.

  • Waters Corporation. (2021). HILIC Method Development Guide.

Sources

Technical Support Center: Stabilization & Handling of 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis

The Molecule: 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal Critical Vulnerability: Radical-Mediated Autoxidation

This molecule presents a unique stability paradox. Structurally, it is a neopentyl aldehyde (


-disubstituted).
  • The Good News: The gem-dimethyl group at the

    
    -position means there are no enolizable protons . Consequently, this molecule is immune to the self-condensation reactions (Aldol, Cannizzaro) that plague linear aldehydes.
    
  • The Bad News: It remains highly susceptible to radical autoxidation . The formyl hydrogen (–CH O) has a low bond dissociation energy (~85-90 kcal/mol). Exposure to atmospheric oxygen initiates a radical chain reaction, converting the aldehyde into the corresponding carboxylic acid: 2,2-dimethyl-3-(4-methylpiperidin-1-yl)propanoic acid.

The Complication: The tertiary amine (piperidine moiety) acts as a Lewis base. In the presence of trace transition metals (often found in lower-grade solvents or glass), this amine can coordinate with metals to form active catalytic centers that accelerate the radical oxidation cycle.

The Oxidation Mechanism & Intervention Strategy

To prevent degradation, you must interrupt the radical propagation cycle. The diagram below details the specific pathway for this molecule and where your interventions (Argon, BHT, EDTA) act.

OxidationPathway Aldehyde Target Aldehyde (R-CHO) Radical Acyl Radical (R-C•=O) Aldehyde->Radical H• Abstraction Initiation Initiation: Trace Metals + O2 Initiation->Radical Peracid Peracid Intermediate (R-C(O)OOH) Radical->Peracid + O2 Acid Carboxylic Acid (Impurity) Peracid->Acid + Aldehyde InertGas STRATEGY 1: Inert Gas (Ar/N2) (Blocks O2) InertGas->Initiation Prevents BHT STRATEGY 2: Radical Scavenger (BHT) BHT->Radical Quenches Chelation STRATEGY 3: Chelation (EDTA) (Sequesters Metals) Chelation->Initiation Inhibits

Figure 1: Autoxidation cascade of hindered amino-aldehydes and critical control points.

Storage & Handling Protocols

Tier 1: Passive Defense (Physical Barriers)
  • Atmosphere: Store strictly under Argon or Nitrogen. Argon is preferred as it is heavier than air and forms a "blanket" over the liquid surface.

  • Temperature: Store at -20°C . Oxidation rates follow the Arrhenius equation; reducing temperature significantly slows radical propagation.

  • Container: Use amber glass (to prevent photo-initiated radical formation) with a Teflon-lined screw cap. For long-term storage (>1 month), seal the cap with Parafilm or electrical tape to prevent oxygen diffusion.

Tier 2: Active Defense (Chemical Additives)

If the compound is to be stored for >1 week or transported, you must use an antioxidant.

AdditiveConcentrationMechanismBest For
BHT (Butylated hydroxytoluene)0.1 - 0.5 wt%H-atom donor; quenches peracyl radicals.General Storage. Highly effective and easily removed via chromatography.
Hydroquinone 0.1 wt%Radical trap.Polymerization prevention (less critical here, but useful).
Bisulfite Adduct N/A (Solid derivative)Covalent protection of CHO group.Long-term Archival. Converts liquid aldehyde to stable solid salt.

Troubleshooting Guide (FAQ)

Q1: My clear liquid has turned yellow/orange. Is it ruined?

  • Diagnosis: This indicates the formation of conjugated oligomers or N-oxide species, likely driven by autoxidation.

  • Action: Check the proton NMR. Look for a broad singlet around 10-12 ppm (Carboxylic Acid -COOH).

    • If <5% Acid: Purify via vacuum distillation.[1]

    • If >10% Acid: Use the Bisulfite Rescue Protocol (See Section 5). Simple distillation may fail because the acid can catalyze further decomposition at high heat.

Q2: I see a white solid precipitating in the bottle.

  • Diagnosis: This is likely the ammonium carboxylate salt. The aldehyde oxidizes to the acid (R-COOH), which then reacts with the basic amine of a neighboring molecule to form a salt (R-COO⁻ HNR'⁺).

  • Action: Filter the solid. The solid is the impurity. The filtrate is your aldehyde (though likely contaminated). Perform a bisulfite wash to recover the remaining aldehyde.[2]

Q3: Can I store this as the HCl salt?

  • Technical Insight: While protonating the amine (forming the hydrochloride) stops N-oxidation, it makes the aldehyde highly electrophilic. In the presence of moisture, the hydrated aldehyde (gem-diol) will form.

  • Recommendation: Store as the free base with BHT, or as the bisulfite adduct . Avoid mineral acid salts for long-term storage unless strictly anhydrous conditions are maintained.

The "Rescue" Protocol: Bisulfite Purification

This is the gold-standard method for purifying sterically hindered neopentyl aldehydes [1]. It relies on the formation of a water-soluble bisulfite adduct, allowing you to wash away non-aldehyde impurities (like the carboxylic acid or N-oxides) into an organic layer, then reverse the adduct to recover pure aldehyde.

Reagents
  • Saturated Sodium Bisulfite (

    
    ) solution (freshly prepared).[2]
    
  • Ethyl Acetate (EtOAc) or Diethyl Ether.

  • Sodium Hydroxide (NaOH) or Sodium Carbonate (

    
    ).
    
Workflow Diagram

BisulfiteProtocol Step1 1. Dissolve Impure Aldehyde in EtOAc/MeOH (10:1) Step2 2. Add Sat. NaHSO3 (Vigorous Stirring, 30 min) Step1->Step2 Step3 3. Phase Separation Step2->Step3 OrganicLayer Organic Layer (Contains Impurities/Acids) Step3->OrganicLayer Discard AqueousLayer Aqueous Layer (Contains Aldehyde-Bisulfite Adduct) Step3->AqueousLayer Keep Step4 4. Wash Aqueous Layer with fresh EtOAc (x2) AqueousLayer->Step4 Step5 5. Basify Aqueous Layer (pH > 10) with Na2CO3 Step4->Step5 Step6 6. Extract with EtOAc Dry (MgSO4) & Concentrate Step5->Step6

Figure 2: Bisulfite purification workflow for hindered aldehydes.

Step-by-Step Procedure
  • Solubilization: Dissolve the crude mixture in Ethyl Acetate. If the aldehyde is very lipophilic, add a small amount of Methanol to assist phase transfer.

  • Adduct Formation: Add 2-3 equivalents of saturated aqueous

    
    . Shake or stir vigorously for 30 minutes. Note: Neopentyl aldehydes react slower than linear ones due to steric bulk; give it time.
    
  • Separation: Transfer to a separatory funnel.

    • Top Layer (Organic): Contains non-aldehyde impurities (oxidation byproducts, unreacted starting materials). Discard.

    • Bottom Layer (Aqueous): Contains the Aldehyde-Bisulfite adduct.[2][3][4] Keep.

  • Wash: Wash the aqueous layer twice with fresh Ethyl Acetate to remove entrained organic impurities.

  • Regeneration: Add solid

    
     or 10% NaOH solution to the aqueous layer until pH > 10. You will see the solution turn cloudy as the free aldehyde is liberated.
    
  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3x).

  • Drying: Dry the combined organics over

    
    , filter, and concentrate in vacuo.
    

References

  • Boucher, M. M., et al. (2017).[2] "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[2] [2]

  • Ingold, K. U. (1961). "Inhibition of the Autoxidation of Organic Substances in the Liquid Phase." Chemical Reviews, 61(6), 563–589.

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

Sources

Technical Support Center: Alkylation Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Current Load: Normal Operator: Senior Application Scientist (Organic Synthesis Division)

Welcome to the Alkylation Troubleshooting Hub

Mission: To provide high-fidelity, mechanistic solutions for minimizing byproduct formation in alkylation reactions. We move beyond "add less reagent" and focus on the kinetic and thermodynamic levers that control selectivity.

Module 1: Carbonyl & Enolate Chemistry

Ticket #401: "I’m getting polyalkylation and the wrong regioisomer."

User Issue:

"I am trying to mono-alkylate 2-methylcyclohexanone with methyl iodide. I need the methyl group at the less substituted position, but I'm getting a mixture of di-alkylated products and substitution at the more substituted carbon."

Root Cause Analysis:

  • Regioselectivity Failure: You are likely operating under Thermodynamic Control (reversible enolate formation) rather than Kinetic Control.

  • Polyalkylation: The alkylated product is often less acidic than the starting material, but if proton exchange is rapid (equilibrium), the base can deprotonate the product, leading to a second alkylation.

The Fix: Kinetic Control Protocol To target the less substituted carbon and stop at mono-alkylation, you must form the enolate irreversibly at low temperature using a bulky base.

Step-by-Step Protocol:

  • Solvent: Anhydrous THF (promotes ion clustering, favoring C-alkylation over O-alkylation).

  • Base: Lithium Diisopropylamide (LDA).[1][2][3] Do not use NaH or alkoxides; they allow equilibration.

  • Temperature: Maintain -78°C strictly.

  • Stoichiometry: Use a slight excess of Base (1.05 equiv) relative to the ketone to ensure complete consumption of the starting material, preventing proton transfer between product and starting ketone.

Self-Validating Check:

  • The quench test: Before adding the alkyl halide, quench a small aliquot with D₂O. Analyze by NMR. If you see >98% deuterium incorporation at the kinetic position, your enolate formation is clean.

Decision Pathway (Graphviz Diagram):

EnolateStrategy Start Target: Alpha-Alkylation of Ketone Q1 Which Carbon? Start->Q1 Kinetic Less Substituted (Kinetic) Q1->Kinetic Fast Deprotonation Thermo More Substituted (Thermodynamic) Q1->Thermo Stable Enolate Cond_K Conditions: 1. LDA (Bulky Base) 2. -78°C 3. Aprotic Solvent (THF) Kinetic->Cond_K Cond_T Conditions: 1. NaH or KH 2. 0°C to Reflux 3. Protic or Equilibrating Thermo->Cond_T Mech_K Mechanism: Irreversible removal of most accessible proton Cond_K->Mech_K Mech_T Mechanism: Equilibrium favors most stable alkene (Zaitsev) Cond_T->Mech_T

Caption: Decision matrix for selecting Kinetic (LDA/-78°C) vs. Thermodynamic (NaH/Heat) conditions to control regioselectivity.

Module 2: Amine Alkylation (N-Alkylation)

Ticket #402: "The reaction won't stop! I have quaternary ammonium salts."

User Issue:

"I treated a primary amine with 1 equivalent of alkyl bromide. I wanted the secondary amine, but I got a mess of primary, secondary, tertiary, and quaternary salts."

Root Cause Analysis: This is the classic "Runaway Alkylation" problem.

  • The Mechanism: The product (secondary amine) is more electron-rich (nucleophilic) than the starting primary amine due to the inductive effect of the added alkyl group. Therefore, the product reacts with the alkyl halide faster than the starting material.

The Fix: Reductive Amination (The Gold Standard) Do not attempt direct substitution (S_N2) for mono-alkylation unless the amine is vastly cheaper than the alkyl halide (allowing you to use 10-20 equivalents of amine). Instead, switch to Reductive Amination .

Protocol (Reductive Amination):

  • Reagents: Primary Amine + Aldehyde/Ketone (corresponding to the desired alkyl group).

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) - NaBH(OAc)₃.

    • Why STAB? It is mild and selectively reduces the imine intermediate, not the aldehyde/ketone itself.

  • Procedure:

    • Mix Amine (1.0 eq) and Carbonyl (1.1 eq) in DCE (Dichloroethane) or THF.

    • Add STAB (1.5 eq).

    • Stir at Room Temp.

  • Result: Exclusive mono-alkylation. The intermediate imine forms, is reduced to the amine, and the reaction stops because the resulting amine cannot form another imine with the carbonyl under these conditions.

Comparison Table: Direct vs. Reductive

FeatureDirect Alkylation (S_N2)Reductive Amination
Mechanism Nucleophilic SubstitutionCondensation + Reduction
Selectivity Poor (Polyalkylation common)Excellent (Mono-selective)
Reagent Req. Requires massive excess of amine1:1 Stoichiometry possible
Byproducts Quaternary SaltsBorate salts (water soluble)
Module 3: Aromatic Chemistry (Friedel-Crafts)

Ticket #403: "My alkyl group rearranged, and the ring is poly-substituted."

User Issue:

"I tried to attach a propyl group to benzene using 1-chloropropane and AlCl₃. I got isopropylbenzene (cumene) and some di-isopropylbenzene. I need n-propylbenzene."

Root Cause Analysis:

  • Rearrangement: Primary carbocations are unstable. The n-propyl cation undergoes a 1,2-hydride shift to become the more stable secondary isopropyl cation before attacking the ring.

  • Polyalkylation: Alkyl groups are Electron Donating Groups (EDG). They activate the ring, making the product more reactive than the starting benzene.

The Fix: Acylation-Reduction Sequence Bypass the carbocation instability and ring activation by using an acyl group first.

Protocol:

  • Step 1 (Acylation): React Benzene with Propionyl Chloride (not propyl chloride) and AlCl₃.[4]

    • Why? The acylium ion is resonance stabilized and does not rearrange .

    • Selectivity: The acyl group is Electron Withdrawing (EWG). It deactivates the ring, preventing a second reaction.

  • Step 2 (Reduction): Reduce the ketone to an alkane.[4]

    • Method A: Clemmensen Reduction (Zn(Hg), HCl).

    • Method B: Wolff-Kishner (Hydrazine, KOH).

    • Method C: Pd/C Hydrogenation (mild).

Workflow Diagram (Graphviz):

FC_Strategy Input Input: Benzene + 1-Chloropropane Direct Direct FC Alkylation Input->Direct Strategy Acylation-Reduction (Recommended) Input->Strategy Switch Path Result_Bad Result: 1. Isopropyl (Rearranged) 2. Polyalkylation Direct->Result_Bad Step1 Step 1: Propionyl Chloride (Forms Ketone) Strategy->Step1 Step2 Step 2: Reduction (Wolff-Kishner or Pd/C) Step1->Step2 Result_Good Result: n-Propylbenzene (Mono-substituted) Step2->Result_Good

Caption: Comparison of Direct Alkylation failure modes vs. the Acylation-Reduction success pathway.

Module 4: Ambident Nucleophiles (O- vs. C-Alkylation)

Ticket #404: "The oxygen attacked instead of the carbon." [2]

User Issue:

"I am alkylating a beta-keto ester (like ethyl acetoacetate). I want C-alkylation, but I'm seeing significant O-alkylation (enol ether formation)."

Root Cause Analysis: Enolates are Ambident Nucleophiles (they have two reactive centers: O and C).[2][5][6]

  • O-Alkylation is favored by "naked" anions (free ions) where the negative charge resides on the most electronegative atom (Oxygen).

  • C-Alkylation is favored when the cation is tightly coordinated (ion-paired) to the oxygen, blocking it and forcing attack from the carbon.

The Fix: Solvent & Counterion Engineering

VariableFavor C-Alkylation (Desired)Favor O-Alkylation (Avoid)
Solvent Non-polar / Weakly Polar (THF, Ether)Polar Aprotic (DMSO, HMPA, DMF)
Cation Small / Hard (Li⁺) Large / Soft (K⁺, quaternary ammonium)
Leaving Group Iodide / Bromide (Soft electrophiles)Tosylate / Triflate (Hard electrophiles)

Troubleshooting Checklist:

  • Switch solvent to THF.

  • Use a Lithium base (LDA or LiHMDS) instead of Potassium (KHMDS).

  • Avoid adding crown ethers or HMPA (these sequester the cation and expose the oxygen).

References & Authoritative Sources
  • Evans, D. A. (2005). Evans pKa Table and Enolate Chemistry Notes. Harvard University. Link (General reference for pKa and enolate stability).

  • Master Organic Chemistry. (2022). The Alkylation of Enolates. Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Standard text for kinetic/thermodynamic control).

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Chemistry LibreTexts. (2022). Friedel-Crafts Alkylation and Acylation. Link

Sources

Overcoming challenges in scaling up the synthesis of propanal derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Challenges in Scaling Up the Synthesis of Propanal Derivatives Ticket ID: SC-PROP-2024-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Scale-Up Paradox

Welcome to the Propanal Derivatives Support Hub. You are likely here because a reaction that worked perfectly on a 50 mg scale is failing at 50 g or 1 kg.

Propanal (Propionaldehyde) is a deceptive starting material. While structurally simple, it presents a "Scale-Up Paradox": its high reactivity—essential for derivatization—becomes a liability at scale. The primary failure modes in scaling propanal derivatives are uncontrolled exotherms , aldol polymerization (self-condensation) , and purification losses due to volatility.

This guide addresses these critical bottlenecks using field-proven engineering controls and chemical workarounds.

Module 1: Reaction Optimization (Selectivity)

Focus: Preventing Self-Condensation during Alpha-Functionalization

User Query:

"I am scaling up an organocatalytic


-functionalization of propanal. At 100g scale, my enantioselectivity (ee) is stable, but yield dropped from 85% to 45%. NMR shows complex oligomers. What is happening?"
Root Cause Analysis:

At larger scales, mixing times often exceed reaction times. Propanal is prone to Type II Aldol Condensation (self-polymerization). In your small-scale batch, rapid stirring prevented high local concentrations of free aldehyde. At scale, "hotspots" of unreacted propanal favor self-reaction over the desired catalytic cycle.

Troubleshooting Protocol: The "Slow-Dose" Strategy

To restore yield, you must artificially lower the instantaneous concentration of propanal relative to the catalyst and electrophile.

  • Switch to Semi-Batch Mode: Do not dump all propanal in at

    
    .
    
  • Calculate Addition Rate: Determine the reaction rate (

    
    ) of your desired pathway. Set your propanal addition rate to be 
    
    
    
    .
  • Temperature Control: Lower the reactor temperature by 10°C relative to the small-scale run to suppress the higher-activation-energy oligomerization pathway.

Mechanistic Visualization

The diagram below illustrates the competition between the desired Enamine Cycle and the parasitic Aldol pathway.

G Propanal Propanal (Substrate) Enamine Enamine Intermediate Propanal->Enamine + Catalyst (Fast) Aldol Aldol Polymer (Side Product) Propanal->Aldol + Enamine (Parasitic Path) Catalyst Amine Catalyst Product Alpha-Chiral Product Enamine->Product + Electrophile (Desired Path) Electrophile Electrophile (Target)

Figure 1: Kinetic competition between the desired organocatalytic cycle and the parasitic aldol self-condensation.

Module 2: Process Engineering (Safety & Heat)

Focus: Managing Exotherms in Reductive Amination

User Query:

"We are performing a reductive amination of propanal with a secondary amine using NaBH(OAc)3. The 2L reaction exothermed unexpectedly, pressurizing the vessel. How do we manage this safety risk?"

Root Cause Analysis:

Aldehyde reductions are highly exothermic. In batch mode, the accumulation of unreacted intermediate (iminium ion) can lead to a thermal runaway if the reducing agent is added too quickly or if cooling fails. Propanal's low flash point (-40°C) makes this a critical fire hazard [1].

Solution: Continuous Flow Chemistry

Transitioning from batch to Continuous Flow is the standard industry solution for this class of reactions. Flow reactors provide superior heat transfer (surface-area-to-volume ratio) and minimize the active inventory of hazardous intermediates [3].

Protocol: Flow Reductive Amination Setup
ParameterSpecificationRationale
Reactor Type Coil or Chip Reactor (PFA/Stainless Steel)Maximizes heat exchange.
Reagent A Propanal + Amine in MeOHPre-forms the imine/iminium species.
Reagent B Reductant (H₂/Pd-C or Borohydride solution)Separated until the mixing point.
Residence Time 5 – 20 minutesDetermined by kinetics; prevents over-reduction.
Back Pressure 75 – 100 psiKeeps volatile propanal in the liquid phase even if temp rises.
Engineering Workflow

FlowProcess FeedA Feed A: Propanal + Amine Mixer T-Mixer (High Turbulence) FeedA->Mixer Pump A FeedB Feed B: Reductant FeedB->Mixer Pump B Reactor Residence Coil (Temp Controlled) Mixer->Reactor Reaction Zone BPR Back Pressure Regulator Reactor->BPR Pressurized Quench Quench/Workup BPR->Quench Product Stream

Figure 2: Continuous flow setup for exothermic reductive amination, ensuring thermal control and containment.

Module 3: Purification & Isolation

Focus: Handling Volatility and Stability

User Query:

"My propanal derivative is an oil with a boiling point similar to the starting material. Distillation leads to degradation. How can I purify this without heat?"

Root Cause Analysis:

Propanal derivatives are often thermally unstable or co-distill with impurities. Standard distillation requires heat that accelerates degradation. Chromatography is expensive at the kg-scale.

Solution: Bisulfite Adduct Purification (The "Brindle" Protocol)

Aldehydes form solid, water-soluble adducts with sodium bisulfite.[1] This allows you to "pull" the aldehyde into the aqueous phase, wash away impurities with organics, and then release the pure aldehyde [4].

Step-by-Step Protocol
  • Adduct Formation:

    • Dissolve crude mixture in a water-miscible solvent (MeOH or THF).

    • Add saturated aqueous Sodium Bisulfite (NaHSO₃) (1.5 equiv).

    • Observation: A white precipitate (the adduct) may form, or it may stay dissolved in the aqueous phase.

  • The Wash (Impurity Removal):

    • Add a non-polar organic solvent (e.g., Hexanes or EtOAc).

    • Shake and separate.[1][2][3]

    • Keep the Aqueous Layer (contains your product as the adduct).

    • Discard the Organic Layer (contains non-aldehyde impurities).

  • Regeneration (Release):

    • Add fresh organic solvent (e.g., DCM or Ether) to the aqueous phase.

    • Slowly add NaOH (aq) or Sodium Carbonate until pH > 10.

    • Mechanism:[3][4][5] High pH reverses the equilibrium, releasing free aldehyde which instantly extracts into the organic layer.

    • Separate, dry, and concentrate.[3][6][7]

Purification Logic Tree

Bisulfite Crude Crude Mixture (Aldehyde + Impurities) Bisulfite Add Sat. NaHSO3 Crude->Bisulfite PhaseSep Phase Separation Bisulfite->PhaseSep OrgLayer Organic Layer (Impurities) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Aldehyde-Bisulfite Adduct) PhaseSep->AqLayer Keep Regen Add Base (pH > 10) + Fresh Solvent AqLayer->Regen Final Pure Aldehyde (In Organic Phase) Regen->Final

Figure 3: The Bisulfite Adduct purification workflow for isolating sensitive aldehydes without distillation.

References

  • Stanford Environmental Health & Safety. (2023). Scale Up Safety Guide: Managing Thermal Runaway and Flammability Risks. Stanford University. Link

  • Orozco-Urquiza, A., et al. (2022).

    
    -Nitrogenation of 
    
    
    
    -Disubstituted Aldehydes in the Absence of a Solvent. The Journal of Organic Chemistry, 87(21). Link
  • Boucher, M. M., et al. (2017).[1] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[1][8][9] Organic Process Research & Development, 21(9), 1394–1403.[1][9] Link

  • Li, X., et al. (2025). Continuous Flow Catalytic Reductive Amination of Carbonyl Compounds to Primary Amines.[10] Green Chemistry.[10] Link

Sources

Validation & Comparative

High-Resolution Structural Validation of 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analytical Guide for Pharmaceutical Intermediates

Executive Summary

2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal (CAS: 690632-29-2) represents a specialized class of "neopentyl-like" amino-aldehydes. Unlike linear amino-aldehydes, which are prone to polymerization and enolization, the gem-dimethyl substitution at the


-position confers significant metabolic and chemical stability.

This guide provides a rigorous structural validation framework. It compares the target molecule against its linear analog, 3-(4-methylpiperidin-1-yl)propanal , demonstrating why the gem-dimethyl motif is not only a structural feature but a functional stabilizer that simplifies analytical validation.

Part 1: Theoretical Framework & Synthetic Context

To validate the structure, one must understand the "Neopentyl Effect." The steric bulk of the gem-dimethyl group prevents the formation of the enol tautomer, rendering the aldehyde resistant to racemization and self-condensation (Aldol reactions).

The Structural Competitors

In a drug development context, you are often validating the target against potential regioisomers or linear impurities arising from alternative starting materials.

FeatureTarget Molecule (Gem-Dimethyl) Linear Alternative (Linear Analog)
Structure

-Quaternary Carbon

-Secondary Carbon
Stability High (No

-protons for enolization)
Low (Prone to polymerization)
Aldehyde Signal Singlet (Uncoupled)Triplet (Coupled to

-CH

)
Metabolic Profile Blocks

-oxidation
Susceptible to rapid oxidation
Part 2: Comparative Analytical Performance

This section objectively compares analytical techniques for validating this specific structural motif.

1. Nuclear Magnetic Resonance (NMR) Performance

NMR is the gold standard for this compound because the gem-dimethyl group acts as an internal "spectral clock," providing distinct, isolated signals that linear analogs lack.

Table 1: Comparative NMR Spectral Signatures (


, 400 MHz) 
MoietyTarget: 2,2-Dimethyl... Linear Analog Diagnostic Value
Aldehyde (-CHO)

9.4–9.6 ppm (Singlet )

9.6–9.8 ppm (Triplet )
Critical: The singlet confirms the quaternary

-carbon.[1]

-Position
Quaternary C (No protons)

2.4–2.6 ppm (Multiplet/dt)
Absence of signal in Target confirms substitution.
Gem-Dimethyl

1.0–1.2 ppm (Singlet , 6H)
AbsentThe "Neopentyl" fingerprint.
N-CH

Linker

2.3–2.5 ppm (Singlet , 2H)

2.6–2.8 ppm (Triplet)
Singlet vs. Triplet distinguishes the linker environment.

Expert Insight: The most common error in validating this compound is confusing the N-methyl doublet (from the piperidine ring) with the gem-dimethyl signal. The gem-dimethyl signal will integrate to 6H and is a sharp singlet, whereas the piperidine methyl is a doublet integrating to 3H.

2. Mass Spectrometry (MS) Performance

While HRMS confirms the molecular formula (


), it cannot easily distinguish the target from its linear isomer without complex fragmentation analysis.
  • Target Fragmentation: Prominent loss of the aldehyde group (

    
    ) and the neopentyl fragment.
    
  • Linear Fragmentation: Sequential McLafferty rearrangements common in linear aldehydes.

Part 3: Analytical Logic & Workflow (Visualization)

The following diagram illustrates the decision logic required to validate the structure and rule out the linear impurity.

ValidationLogic Start Crude Sample (Aldehyde Fraction) HNMR 1H NMR Analysis (CDCl3) Start->HNMR CheckAldehyde Check Aldehyde Region (9.0 - 10.0 ppm) HNMR->CheckAldehyde Singlet Signal is a SINGLET CheckAldehyde->Singlet Uncoupled Triplet Signal is a TRIPLET CheckAldehyde->Triplet Coupled (J~7Hz) CheckGem Check Upfield Region (1.0 - 1.2 ppm) Singlet->CheckGem ConclusionLinear REJECTED: Linear Analog (Isomer) Triplet->ConclusionLinear GemPresent Strong Singlet (6H) Present CheckGem->GemPresent GemAbsent Singlet Absent CheckGem->GemAbsent ConclusionTarget VALIDATED: 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal GemPresent->ConclusionTarget GemAbsent->ConclusionLinear Impurity/Degradation

Figure 1: NMR-based decision tree for distinguishing the target neopentyl aldehyde from linear isomers.

Part 4: Experimental Protocols
Protocol A: High-Resolution NMR Validation

Use this protocol for final structural release.

  • Sample Preparation:

    • Dissolve 10–15 mg of the aldehyde in 0.6 mL of CDCl

      
        (Chloroform-d).
      
    • Note: Avoid DMSO-d

      
       if possible, as it can be hygroscopic; water can form hydrates with the aldehyde, broadening the carbonyl peak.
      
    • Add 1 drop of TMS (Tetramethylsilane) as an internal reference (0.00 ppm).

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1H ZG30.

    • Scans: Minimum 16 scans (to resolve the minor piperidine ring multiplets).

    • Relaxation Delay (D1): Set to

      
       5 seconds. Aldehyde protons have long T1 relaxation times; insufficient delay will reduce integration accuracy of the critical -CHO singlet.
      
  • Data Processing:

    • Phase correction: Manual.

    • Baseline correction: Polynomial (Bernstein).

    • Integration Logic: Calibrate the Aldehyde Singlet (9.5 ppm) to 1.00 H.

    • Validation Criteria: The gem-dimethyl singlet (1.1 ppm) must integrate to 5.8–6.2 H. The N-methylene singlet (2.4 ppm) must integrate to 1.9–2.1 H.

Protocol B: Functional Group Derivatization (HPLC-UV)

Use this if NMR is unavailable or for quantifying purity in a mixture.

Since the aldehyde lacks a strong chromophore, direct UV detection is poor.

  • Reagent: 2,4-Dinitrophenylhydrazine (2,4-DNPH).

  • Reaction: Mix sample with DNPH solution (in H

    
    PO
    
    
    
    /Ethanol).
  • Observation: Immediate formation of a yellow/orange precipitate confirms the aldehyde.

  • Analysis: Inject the derivative on C18 HPLC (Detection @ 360 nm). The bulky gem-dimethyl group will cause a significant retention time shift compared to the linear analog derivative due to increased hydrophobicity.

Part 5: Structural Stability Pathway

The gem-dimethyl group provides a "shield" against degradation. This diagram explains the causality of the molecule's superior stability compared to alternatives.

StabilityPathway Target Target Molecule (Gem-Dimethyl) Enol Enol Intermediate Target->Enol BLOCKED (No Alpha-Protons) Stable High Stability (Steric Protection) Target->Stable Neopentyl Effect Linear Linear Analog (Alternative) Linear->Enol Alpha-Proton Abstraction Aldol Aldol Polymerization (Degradation) Enol->Aldol Self-Condensation

Figure 2: Mechanistic pathway illustrating why the gem-dimethyl target resists the polymerization pathways common to linear amino-aldehydes.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.[2] (Authoritative text on NMR shifts of gem-dimethyl and aldehyde protons).

  • PubChem. (n.d.).[1] Compound Summary for CID 3135970: 2,2-Dimethyl-3-(piperidin-1-yl)propanal.[1] National Library of Medicine. Retrieved from [Link] (Base structure validation).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for "Thorpe-Ingold Effect" and stability of gem-dimethyl substituted carbonyls).

Sources

2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal vs. unsubstituted piperidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal vs. Unsubstituted Piperidine Analogs

Executive Summary: The Gem-Dimethyl Advantage

In the landscape of pharmaceutical intermediate synthesis, the structural nuance between 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal (hereafter Target-4MP ) and its unsubstituted analog, 2,2-Dimethyl-3-(piperidin-1-yl)propanal (hereafter Ref-Pip ), represents a critical decision point for medicinal chemists.

While both molecules serve as stable, non-enolizable Mannich bases derived from isobutyraldehyde, the selection of the 4-methylpiperidinyl moiety over the standard piperidinyl ring introduces specific physicochemical shifts—primarily in lipophilicity and metabolic stability—without compromising synthetic yield. This guide provides a technical comparison to assist in scaffold selection for drug discovery programs targeting CNS penetration or metabolic resistance.

Chemical Profile & Physicochemical Comparison

The introduction of the gem-dimethyl group at the


-position (C2) is the defining feature of this scaffold. Unlike linear Mannich bases (e.g., 2-methyl-3-piperidinylpropanal), these molecules lack 

-protons, rendering them immune to racemization and aldol self-condensation.

Table 1: Comparative Physicochemical Data

FeatureTarget-4MP (4-Methyl Analog)Ref-Pip (Unsubstituted Analog)Impact on Application
Molecular Formula C₁₁H₂₁NOC₁₀H₁₉NOMW increase (+14 Da) in Target-4MP.
Molecular Weight 183.30 g/mol 169.27 g/mol Minimal impact on ligand efficiency.
LogP (Predicted) ~2.3 - 2.5~1.8 - 2.0Target-4MP has superior CNS penetration potential due to higher lipophilicity.
pKa (Conj. Acid) 11.0711.22Target-4MP is slightly less basic, potentially improving solubility at physiological pH.
Metabolic Stability High (C4 blocked)Moderate (C4 open)Target-4MP blocks oxidative metabolism at the piperidine C4 position.
Boiling Point ~235°C (est. at 760 mmHg)~220°C (est. at 760 mmHg)Target-4MP requires higher vacuum for distillation.
Stereochemistry AchiralAchiralBoth simplify analysis (no enantiomers to separate).

Expert Insight: The 4-methyl group in Target-4MP acts as a "metabolic blocker." In unsubstituted piperidines, the C4 position is a primary site for CYP450-mediated oxidation. Methylating this position can significantly extend the half-life (


) of the final drug candidate.

Synthesis & Experimental Protocols

The synthesis relies on a Mannich Reaction utilizing the "Gem-Dimethyl Effect" (Thorpe-Ingold effect) to drive the reaction to completion and stabilize the product.

Mechanism of Action
  • Iminium Formation: The amine condenses with formaldehyde to form a reactive iminium ion.

  • Enol Attack: Isobutyraldehyde enolizes (thermodynamically favored) and attacks the iminium electrophile.

  • Locking: The resulting product has a quaternary C2 center, preventing retro-Mannich or further enolization.

MannichReaction cluster_0 Reagents Iso Isobutyraldehyde (2-Methylpropanal) Product Gem-Dimethyl Mannich Base (Target-4MP or Ref-Pip) Iso->Product Enol Attack Amine Amine Source (4-Me-Pip or Piperidine) Iminium Reactive Iminium Ion (In Situ) Amine->Iminium + CH2O, H+ Form Formaldehyde (Paraformaldehyde) Form->Iminium Iminium->Product Stability Quaternary C2 Center: Prevents Racemization Prevents Aldol Condensation Product->Stability

Figure 1: Mechanistic pathway for the synthesis of gem-dimethyl Mannich bases. The quaternary center ensures high stability.

Protocol: Synthesis of Target-4MP

Reagents:

  • Isobutyraldehyde (1.2 eq)

  • Paraformaldehyde (1.2 eq)

  • 4-Methylpiperidine (1.0 eq)

  • Conc. HCl (0.1 eq - Catalyst)

  • Solvent: Isopropanol (IPA)

Step-by-Step Methodology:

  • Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and internal thermometer, charge Paraformaldehyde (3.6 g, 120 mmol) and 4-Methylpiperidine (9.9 g, 100 mmol) in IPA (50 mL).

  • Activation: Add Conc. HCl (0.5 mL) dropwise. Heat to 60°C for 30 minutes until the solution becomes clear (formation of hemiaminal/iminium).

  • Addition: Add Isobutyraldehyde (8.65 g, 120 mmol) dropwise over 20 minutes.

  • Reflux: Heat the mixture to reflux (82°C) for 6–8 hours. Monitor by TLC (Mobile Phase: 10% MeOH in DCM; visualize with Iodine or Ninhydrin).

  • Workup: Cool to room temperature. Remove solvent under reduced pressure.

  • Neutralization: Redissolve residue in Ethyl Acetate (100 mL) and wash with Saturated NaHCO₃ (2 x 50 mL) to remove acid catalyst and unreacted formaldehyde.

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via vacuum distillation (approx. 110-115°C @ 10 mmHg) to obtain a clear, colorless oil.

Expected Yield: 75–85% Differentiation: For Ref-Pip , substitute 4-methylpiperidine with piperidine (8.5 g, 100 mmol). Yields are typically comparable (78–88%) as the remote methyl group exerts minimal steric hindrance on the nucleophilic nitrogen.

Performance Analysis: Target-4MP vs. Ref-Pip

When choosing between these two intermediates for downstream API synthesis (e.g., reductive amination to form amines or Grignard addition to form alcohols), consider the following data-driven factors.

A. Lipophilicity & CNS Targeting

The addition of the methyl group in Target-4MP increases the LogP by approximately 0.5 units.

  • Ref-Pip (LogP ~1.9): Good solubility, general systemic distribution.

  • Target-4MP (LogP ~2.4): Enhanced blood-brain barrier (BBB) penetration. Ideal for central muscle relaxant analogs (similar to Tolperisone) where CNS activity is required.

B. Metabolic Stability (The "Soft Spot" Analysis)

Piperidine rings are susceptible to oxidation at the C4 position.

  • Ref-Pip: The C4 methylene (-CH₂-) is a "soft spot" for metabolic attack.

  • Target-4MP: The C4 methine (-CH(CH₃)-) is sterically hindered and electronically deactivated compared to the methylene, reducing the rate of metabolite formation.

Comparison cluster_Target Target-4MP (4-Methyl) cluster_Ref Ref-Pip (Unsubstituted) T_Feat1 Higher LogP (~2.4) Better CNS Entry T_Feat2 Blocked C4 Position Extended Half-life R_Feat1 Lower LogP (~1.9) Systemic Distribution R_Feat2 Open C4 Position Faster Metabolism Decision Selection Criteria Decision->T_Feat1 Need CNS Activity? Decision->R_Feat2 Need Rapid Clearance?

Figure 2: Decision matrix for selecting between 4-methyl and unsubstituted piperidine scaffolds based on ADME requirements.

Quality Control & Validation

To ensure the integrity of the synthesized intermediate, use the following analytical markers.

  • ¹H NMR (CDCl₃, 400 MHz):

    • Common to Both: Gem-dimethyl singlet at

      
       1.1 ppm (6H). Aldehyde proton singlet at 
      
      
      
      9.5 ppm (1H).
    • Target-4MP Specific: Doublet at

      
       0.9 ppm (3H, -CH₃ on piperidine ring). Multiplet at 
      
      
      
      1.3-1.6 ppm integrates for 4-methylpiperidine protons.
    • Ref-Pip Specific: Absence of the doublet at 0.9 ppm. Simplified piperidine multiplets.

  • Mass Spectrometry (ESI+):

    • Target-4MP: [M+H]⁺ = 184.17

    • Ref-Pip: [M+H]⁺ = 170.15

References

  • Preparation of Mannich Bases: Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press. (Foundational text on Mannich chemistry stability).
  • Comparative ADME of Piperidine Isomers: BenchChem. (2025).[1][2] A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery. Link

  • Tolperisone Structure & Analogs: National Center for Biotechnology Information. (2025).[1][3][4] PubChem Compound Summary for CID 5511, Tolperisone. Link

  • Gem-Dimethyl Effect in Medicinal Chemistry: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The Formation and Stability of Spiro-Compounds. J. Chem. Soc., Trans., 107, 1080-1106. (Seminal paper on the stability conferred by gem-dimethyl groups).
  • Synthesis of 4-Methylpiperidine Derivatives: Santa Cruz Biotechnology. 2,2-Dimethyl-3-(4-methyl-piperidin-1-yl)-propan-1-ol (Alcohol derivative). Link

Sources

Comparative Profiling of Phenylpropanal Derivatives: Reactivity, Efficacy, and Toxicity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aldehyde pharmacophore is a double-edged sword in drug discovery. While highly reactive, it offers unique opportunities for covalent inhibition and metabolic probing. This guide provides a comparative technical analysis of 3-phenylpropanal (Hydrocinnamaldehyde) and its


-unsaturated analog 3-phenyl-2-propenal (Cinnamaldehyde) .

We move beyond simple descriptions to analyze the structural causality of their biological performance. By contrasting the Michael acceptor reactivity of cinnamaldehyde against the hydrophobic-driven binding of saturated propanal derivatives, this guide establishes a framework for selecting the correct scaffold for antimicrobial screening and enzyme inhibition assays.

Chemical Basis & Reactivity Profiles

The core distinction in screening propanal derivatives lies in the electrophilicity of the


-unsaturated bond.
The Electrophilic Divide
  • Cinnamaldehyde (CA): A potent Michael Acceptor . In biological media, it preferentially alkylates nucleophilic cysteine residues on proteins. This results in irreversible or slowly reversible covalent modification.

  • 3-Phenylpropanal (HCA): Lacks the conjugated double bond. Its reactivity is limited to Schiff base formation (reversible imine formation) with lysine residues or N-termini. It functions primarily through non-covalent hydrophobic interactions or reversible covalent tethering.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent reaction pathways that dictate the biological readout in your assays.

ReactionPathways Substrate Propanal Derivative CA Cinnamaldehyde (α,β-unsaturated) Substrate->CA HCA 3-Phenylpropanal (Saturated) Substrate->HCA Target_Cys Protein Cysteine (-SH) CA->Target_Cys Nucleophilic Attack (Fast) Target_Lys Protein Lysine (-NH2) CA->Target_Lys Secondary Pathway HCA->Target_Cys No Reaction HCA->Target_Lys Condensation (Equilibrium) Michael_Adduct Michael Adduct (Stable C-S Bond) Target_Cys->Michael_Adduct Schiff_Base Schiff Base (Reversible Imine) Target_Lys->Schiff_Base

Figure 1: Divergent protein modification pathways. Cinnamaldehyde dominates via Michael addition (red path), while 3-phenylpropanal relies on Schiff base equilibrium (green path).

Comparative Efficacy: Antimicrobial Screening

When screening for antimicrobial activity, the presence of the double bond significantly lowers the Minimum Inhibitory Concentration (MIC). However, saturated derivatives (HCA) are often preferred in fragrance and cosmetic applications due to lower skin sensitization, necessitating a trade-off analysis.

Performance Data (MIC Values)

The data below synthesizes comparative screening results against standard ATCC strains.

CompoundStructure TypeE. coli MIC (µg/mL)S. aureus MIC (µg/mL)P. aeruginosa MIC (µg/mL)Mechanism Note
Cinnamaldehyde Unsaturated250 - 620250 - 620310 - 620Membrane disruption & ATPase inhibition [1, 2]
3-Phenylpropanal Saturated> 1000> 1000> 1250Weak membrane interaction; lacks Michael reactivity [1]
2-Bromo-cinnamaldehyde Halogenated~50~25~100Enhanced electrophilicity (High Toxicity Risk)
Protocol: High-Throughput MIC Determination

Self-Validating Logic: Aldehydes are volatile and prone to oxidation. This protocol includes a specific "Seal & Read" step to prevent vapor crossover, which is a common source of false positives in plate-based aldehyde screens.

Materials:

  • Mueller-Hinton Broth (MHB).

  • Resazurin (Alamar Blue) indicator.

  • Optical adhesive plate seals (Critical).

Workflow:

  • Emulsification: Dissolve propanal derivatives in DMSO (stock 100 mg/mL). Dilute into MHB with 0.5% Tween-80 to ensure solubility of the hydrophobic phenyl ring.

  • Inoculation: Adjust bacterial culture to

    
     CFU/mL.
    
  • Plate Setup: Add 100 µL inoculum + 100 µL compound (serial dilution) in 96-well plates.

  • Vapor Lock: Apply optical adhesive seal immediately. Why? Propanal vapor can inhibit bacteria in adjacent control wells, leading to invalid "zero growth" controls.

  • Incubation: 37°C for 18 hours.

  • Readout: Add 20 µL Resazurin (0.01%). Incubate 2 hours.

    • Pink = Viable (Reduction of Resazurin).

    • Blue = Inhibited.

Enzyme Inhibition: Tyrosinase & Proteases

While Cinnamaldehyde is a broad-spectrum antimicrobial, 3-phenylpropanal derivatives (specifically 1,3-diphenylpropanes) excel as targeted enzyme inhibitors, particularly for Tyrosinase (melanogenesis target). Here, the saturated scaffold allows for precise fitting into the active site without non-specific covalent thrashing.

Comparative Inhibition (Tyrosinase)

Saturated derivatives often act as competitive inhibitors, mimicking the Tyrosine substrate.

CompoundTypeIC50 (Diphenolase)Inhibition Mode
Kojic Acid (Control) Pyranone~25 µMMixed/Chelator
3-Phenylpropanal Saturated Aldehyde> 500 µMWeak Competitive
2,4-Dihydroxy-3-phenylpropanal Substituted~15 µMCompetitive (Substrate mimic)
Kazinol E 1,3-Diphenylpropane~2 - 5 µMCompetitive [3]
Protocol: Kinetic Tyrosinase Assay

Self-Validating Logic: Aldehydes can react with the L-DOPA substrate (Schiff base) causing non-enzymatic browning. This protocol includes a "No-Enzyme" blank to subtract chemical background.

  • Buffer: 50 mM Phosphate Buffer (pH 6.8).

  • Substrate Prep: 2.5 mM L-DOPA (Freshly prepared, protect from light).

  • Inhibitor Incubation:

    • Well A: Enzyme (Tyrosinase 40 U/mL) + Buffer (Activity Control).

    • Well B: Enzyme + Inhibitor (Test).

    • Well C: Buffer + Inhibitor + Substrate (Chemical Blank - Critical for aldehydes).

  • Kinetic Read: Add L-DOPA. Measure Absorbance at 475 nm (Dopachrome formation) every 30 seconds for 10 minutes.

  • Calculation:

    
    
    

Toxicity & Metabolic Stability

The transition from "Hit" to "Lead" often fails due to aldehyde toxicity.

Cytotoxicity Profile[1][2][3]
  • Cinnamaldehyde: High cytotoxicity (IC50 ~12.5 µg/mL in PC3 cells) due to depletion of intracellular glutathione (GSH) via Michael addition [4].

  • 3-Phenylpropanal: Lower acute cytotoxicity but rapidly metabolized by Aldehyde Dehydrogenase (ALDH) to the corresponding acid (Hydrocinnamic acid), which is generally inactive.

Screening Workflow Diagram

The following Graphviz diagram outlines the decision tree for screening propanal derivatives, integrating efficacy and toxicity checkpoints.

ScreeningWorkflow Library Propanal Derivative Library (Saturated & Unsaturated) PrimaryScreen Primary Screen: Antimicrobial (MIC) Library->PrimaryScreen HitSelection Hit Selection (MIC < 100 µg/mL) PrimaryScreen->HitSelection Active Discard Discard: Non-Specific Toxicant PrimaryScreen->Discard Inactive CounterScreen Counter Screen: Fibroblast Toxicity (MTT) HitSelection->CounterScreen MechanismCheck Mechanism Check: GSH Depletion Assay CounterScreen->MechanismCheck Selectivity Index > 10 CounterScreen->Discard Toxic to Normal Cells Lead Lead Candidate MechanismCheck->Lead Low GSH Depletion MechanismCheck->Discard High GSH Depletion (Reactive Metabolite)

Figure 2: Screening decision tree. Note the critical "GSH Depletion" step to filter out promiscuous Michael acceptors early in the pipeline.

References

  • Chengjie S, et al. (2024).[1] Antibacterial activity of cinnamon essential oil and its main component of cinnamaldehyde and the underlying mechanism.[2][1][3] Frontiers in Microbiology.

  • Doyle, A. A., & Stephens, J. C. (2019). A review of cinnamaldehyde and its derivatives as antibacterial agents. Fitoterapia.

  • Ryu, Y. B., et al. (2009). Tyrosinase Inhibitory Effects of 1,3-diphenylpropanes From Broussonetia Kazinoki.[4] Bioorganic & Medicinal Chemistry Letters.

  • Sadeghi, S., et al. (2019).[3] Cinnamaldehyde potentiates cytotoxic and apoptogenic effects of doxorubicin in prostate cancer cell line. Research in Pharmaceutical Sciences.

Sources

Analytical Benchmarking: Validating the Purity of Synthesized Propanal

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reactivity-Stability Paradox

Propanal (Propionaldehyde, CAS: 123-38-6) presents a unique analytical challenge in drug development. Unlike stable solids, propanal is a volatile liquid (bp 48°C) that exists in a state of "dynamic impurity." Upon exposure to air, it oxidizes to propionic acid . In the presence of trace acids or bases, it undergoes self-aldol condensation to form 2-methyl-2-pentenal and subsequent polymers.

"Bottle purity" is a fallacy with propanal. A sample certified as 99% pure can degrade to 95% within hours of opening if mishandled. Therefore, the analytical method chosen must not only detect impurities but also distinguish between synthesis byproducts (reaction artifacts) and storage artifacts (oxidation/polymerization).

This guide compares three industry-standard methodologies—GC-FID , HPLC-UV (DNPH) , and qNMR —to provide a decision framework for validating propanal purity.

Comparative Analysis of Analytical Methods

FeatureMethod A: GC-FID Method B: HPLC-UV (DNPH) Method C: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

H-qNMR
Primary Utility Routine purity checks; Volatile impurities.[1]Trace quantification; Environmental monitoring.[2]Absolute purity; Structural ID of polymers.[1]
Target Impurities Residual solvents, 2-methyl-2-pentenal.[1]Formaldehyde, Acetone, Propionaldehyde isomers.[1]Propionic acid, Aldol oligomers (non-volatiles).[1]
Limit of Detection ~10 ppm< 0.1 ppm (High Sensitivity)~100 ppm (Medium Sensitivity)
Sample Prep Minimal (Direct Injection).[1]High (Derivatization required).[3][4]Low (Dissolution in

).[1]
Major Drawback Propionic acid "tails" or absorbs on inlet liners.[1]Cannot detect non-carbonyl impurities.Lower sensitivity; requires deuterated solvents.[1]
"Truth" Factor High for volatile organic impurities.[1]High for carbonyl specificity.[1]Highest for mass balance & molar ratios.[1]

Decision Matrix: Selecting the Right Workflow

The following logic flow illustrates the selection process based on the specific analytical need (e.g., checking for oxidation vs. checking for solvent residue).

Propanal_Analysis_Workflow Start Objective: Confirm Propanal Purity Q1 Is the sample for Trace Environmental/Safety? Start->Q1 Q2 Is the primary concern Polymerization or Oxidation? Q1->Q2 No (>95% purity check) HPLC Method B: HPLC-DNPH (High Sensitivity for Carbonyls) Q1->HPLC Yes (<1 ppm required) GC Method A: GC-FID (Volatile Impurities & Solvents) Q2->GC No (Solvents/Volatiles) NMR Method C: 1H-qNMR (Absolute Purity & Acid Content) Q2->NMR Yes (Acid/Polymers) GC->NMR Validation of non-volatiles

Figure 1: Decision matrix for selecting the appropriate analytical method based on sensitivity requirements and impurity types.

Detailed Experimental Protocols

Method A: Gas Chromatography (GC-FID)

Best for: Routine process monitoring and detecting the aldol dimer (2-methyl-2-pentenal).

The Challenge: Propionic acid (the main degradation product) is highly polar and forms hydrogen bonds with active sites in the GC inlet and column, leading to peak tailing. The Solution: Use a Polyethylene Glycol (PEG) stationary phase (e.g., DB-WAX) rather than a non-polar DB-1/DB-5. The polar phase provides excellent separation of the aldehyde from the acid and alcohol.

Protocol:

  • Column: DB-WAX UI (Ultra Inert) or equivalent; 30 m × 0.25 mm × 0.25 µm.[1][5][6]

  • Inlet: Split injection (Ratio 50:1) at 220°C. Note: High split ratio is crucial to prevent column overload which masks impurities.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Hold 40°C for 3 min (Elution of Propanal).

    • Ramp 10°C/min to 150°C.

    • Ramp 25°C/min to 240°C (Elution of Aldol Dimer and Acid).

  • Detector: FID at 250°C.

Expected Retention Order (Relative):

  • Propanal (Early eluter)[1]

  • 1-Propanol (Synthesis starting material)[1]

  • Propionic Acid (Broad peak)[1]

  • 2-Methyl-2-pentenal (Late eluter)[1]

Method B: HPLC via DNPH Derivatization (EPA Method 8315A Modified)

Best for: Quantifying trace aldehydes in the presence of non-volatile matrices or when UV sensitivity is required (Propanal has weak UV absorbance natively).[1]

Mechanism: Propanal reacts with 2,4-Dinitrophenylhydrazine (DNPH) to form a stable hydrazone derivative that absorbs strongly at 360 nm.[1]

Protocol:

  • Derivatization: Mix 1 mL of sample (diluted in Acetonitrile) with 3 mL of acidified DNPH reagent. Incubate at 40°C for 30 minutes.

  • Column: ZORBAX Eclipse Plus C18 (or Ascentis Express C18); 150 mm × 4.6 mm, 5 µm.[1]

  • Mobile Phase:

    • A: Water / Tetrahydrofuran (90:10)

    • B: Acetonitrile[1][2]

    • Gradient: 30% B to 65% B over 20 minutes.

  • Detection: UV-Vis at 360 nm.

Data Interpretation: This method is stereospecific.[1] The syn- and anti- isomers of the hydrazone may appear as split peaks or shoulders; integration should sum both.

Method C: Quantitative H-NMR (qNMR)

Best for: "Truth" standards.[1] It detects impurities that do not fly on GC (polymers) or do not react with DNPH (non-carbonyls).[1]

The "Self-Validating" Aspect: Unlike chromatography, NMR does not require response factor calibration for every impurity if an Internal Standard (IS) is used.[1]

Protocol:

  • Solvent:

    
     (Chloroform-d).[1] Note: Ensure solvent is acid-free to prevent in-tube degradation.
    
  • Internal Standard: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (if solubility permits).[1]

  • Acquisition:

    • Pulse angle: 90°[1]

    • Relaxation delay (

      
      ): > 30 seconds (Critical for quantitative accuracy).
      
    • Scans: 16–64.[1][3]

Spectral Fingerprint (Chemical Shifts):

  • Propanal (Aldehyde proton): Triplet at

    
    9.79 ppm .[1]
    
  • Propionic Acid (Carboxylic proton): Broad singlet at

    
    11.0–12.0 ppm .[1][7]
    
  • 2-Methyl-2-pentenal (Aldol Dimer): Singlet at

    
    9.38 ppm .[1] Note: The loss of coupling is due to the quaternary carbon at the 
    
    
    
    -position.

Impurity Formation Pathways

Understanding how impurities form helps in selecting the method. The diagram below details the degradation pathways that must be monitored.

Degradation_Pathways Propanal Propanal (Target) PropionicAcid Propionic Acid (Oxidation Impurity) Propanal->PropionicAcid + O2 (Air) AldolDimer 2-Methyl-2-pentenal (Aldol Dimer) Propanal->AldolDimer + Base/Acid (- H2O) Best detected by NMR/GC-WAX Best detected by NMR/GC-WAX PropionicAcid->Best detected by NMR/GC-WAX Polymer Polymers/Oligomers (Yellowing Agents) AldolDimer->Polymer Further Condensation Best detected by GC-FID Best detected by GC-FID AldolDimer->Best detected by GC-FID

Figure 2: Degradation pathways of propanal leading to common impurities detected by the described methods.

References

  • Agilent Technologies. (2016).[1] Analysis of Distilled Spirits Using an Agilent J&W DB-WAX Ultra Inert Capillary GC Column. Application Note 5991-6638EN. Link

  • U.S. Environmental Protection Agency (EPA). (1996).[1] Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). SW-846 Update III. Link

  • Sigma-Aldrich. (2023).[1] HPLC Analysis of Carbonyl Compound DNPH Derivatives on Ascentis Express C18. Application Note. Link

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] Link

Sources

Analytical Cross-Validation Guide: Aldehyde Quantification Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development, aldehydes are not merely chemical impurities; they are potent electrophiles capable of cross-linking proteins, destabilizing biologics, and forming mutagenic adducts in drug substances. The quantification of these reactive species (e.g., formaldehyde, acetaldehyde, acrolein) poses a unique analytical paradox: their high reactivity, which makes them dangerous, also makes them difficult to capture and quantify accurately.[1]

This guide provides a technical framework for cross-validating aldehyde quantification methods. We move beyond simple "testing" to establish a self-validating analytical ecosystem . We compare the industry-standard HPLC-DNPH method against the high-sensitivity GC-MS (PFBHA) approach, providing the rationale, protocols, and decision logic required to ensure data integrity in complex matrices like pharmaceutical excipients (e.g., Polysorbates, PEG) and biological fluids.

Part 1: Comparative Technical Analysis

The choice of analytical technique is dictated by the sample matrix, the required sensitivity, and the specific aldehydes of interest. Relying on a single method often leads to "blind spots"—false positives due to matrix interference or false negatives due to derivatization inefficiency.

Methodological Landscape
FeatureHPLC-UV (DNPH) GC-MS (PFBHA) LC-MS/MS (Dansylhydrazine)
Primary Utility Routine QC, high-concentration samples (>100 ppb).Trace analysis (<10 ppb), volatile matrices, complex excipients.Biological fluids, non-volatile aldehydes, high specificity.
Derivatization 2,4-Dinitrophenylhydrazine (DNPH). Forms stable hydrazones with strong UV absorption (360 nm).PFBHA. Forms oximes with high volatility and electron-capture cross-section (ideal for MS).Dansylhydrazine. Enhances ionization efficiency in ESI sources.
Key Limitation Co-elution: Isomers or matrix components often co-elute. pH Sensitivity: Requires acidic conditions which may hydrolyze acetals, artificially increasing aldehyde counts.Isomer Formation: Oximes form syn and anti isomers, creating double peaks that complicate integration.Matrix Suppression: Ion suppression in complex biological matrices requires stable isotope internal standards.
Validation Role The "Workhorse" – Robust, accessible, but prone to positive bias.The "Validator" – High specificity resolves HPLC co-elution issues.The "Specialist" – Used when sensitivity is paramount and volatility is low.
Decision Logic for Method Selection

The following decision tree illustrates the logical pathway for selecting the primary and secondary (validation) methods based on sample characteristics.

MethodSelection Start Sample Matrix & Requirements Volatile Is the matrix volatile? (e.g., Solvent, Water) Start->Volatile Yes Complex Is the matrix complex/viscous? (e.g., PEG, Plasma, Tissue) Start->Complex No Trace Sensitivity < 50 ppb required? Volatile->Trace Yes Routine Routine QC (>100 ppb)? Volatile->Routine No Complex->Trace Yes Complex->Routine No LC_MS Method C: LC-MS/MS (Dansylhydrazine) Complex->LC_MS Non-volatile Matrix GC_Headspace Method A: Headspace GC-MS (PFBHA Derivatization) Trace->GC_Headspace High Sensitivity Volatile Derivatives HPLC_DNPH Method B: HPLC-UV (DNPH Derivatization) Routine->HPLC_DNPH Standard Workflow GC_Headspace->HPLC_DNPH Cross-Validate if Matrix Interference HPLC_DNPH->GC_Headspace Cross-Validate if Specificity in doubt

Figure 1: Decision matrix for selecting aldehyde quantification techniques based on volatility, complexity, and sensitivity requirements.

Part 2: Experimental Protocols (The "How-To")

To ensure scientific integrity, these protocols are designed as orthogonal pairs . If you observe a signal in HPLC-DNPH, you validate it with GC-MS-PFBHA. The chemical principles of separation (Liquid vs. Gas) and detection (UV Absorbance vs. Mass Fragment) are fundamentally different, reducing the probability of shared systematic errors.

Protocol A: HPLC-UV with DNPH Derivatization (The Standard)

Principle: Acid-catalyzed condensation of aldehydes with DNPH yields stable hydrazones. Critical Control Point: The reaction pH must be < 3.0 for rapid derivatization, but excessively low pH or long reaction times can hydrolyze excipients (like Polysorbates), generating artifactual formaldehyde.

Reagents:

  • Derivatizing Solution: 3.5 mg/mL 2,4-DNPH in 1M HCl/Acetonitrile (1:1).

  • Mobile Phase A: Water/Tetrahydrofuran (95:5).

  • Mobile Phase B: Acetonitrile.

Workflow:

  • Sample Prep: Dissolve 1.0 g of sample in 10 mL of water/acetonitrile (50:50).

  • Derivatization: Mix 1.0 mL of sample solution with 1.0 mL of Derivatizing Solution .

  • Incubation: Shake at 40°C for 60 minutes. ( Note: Do not exceed 60 mins to prevent artifact formation).

  • Quenching: (Optional but recommended) Add pyridine to neutralize excess acid if the sample is not injected immediately.

  • Analysis: Inject 10 µL onto a C18 Reverse Phase column (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Detection: UV at 360 nm.

Self-Validation Check:

  • Blank Analysis: Run a reagent blank. DNPH reagent often contains trace formaldehyde. Subtract this background carefully.[1]

  • Resolution: Ensure the Formaldehyde-DNPH peak (early eluting) is fully resolved from the excess DNPH reagent peak.

Protocol B: Headspace GC-MS with PFBHA Derivatization (The Validator)

Principle: PFBHA reacts with aldehydes to form oximes. Headspace sampling extracts only the volatile oximes, leaving the dirty non-volatile matrix (e.g., PEG, proteins) behind, protecting the GC liner.

Reagents:

  • Derivatizing Agent: 10 mg/mL PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride) in water.

  • Internal Standard: d2-Formaldehyde or Fluorobenzene.

Workflow:

  • Sample Prep: Place 100 mg of sample into a 20 mL headspace vial. Add 1.0 mL of water.

  • Derivatization: Add 50 µL of PFBHA Solution . Cap immediately.

  • Incubation: Heat at 60°C for 45 minutes with agitation. This performs in-situ derivatization and equilibration.

  • Injection: Inject 1.0 mL of headspace gas (Split ratio 1:10) into a GC-MS (e.g., Agilent DB-624 or VF-5ms column).

  • MS Detection: SIM mode. Monitor m/z 181 (PFBHA base peak) and m/z 225 (Formaldehyde-PFBHA oxime molecular ion).

Data Interpretation Nuance:

  • Isomer Pairs: Aldehyde-PFBHA oximes often elute as two peaks (syn and anti isomers). You must sum the areas of both peaks for accurate quantification.

Part 3: Cross-Validation Strategy

A robust cross-validation study does not simply mean "getting the same number twice." It involves demonstrating that the method is fit for purpose under the variation of conditions.

The Validation Workflow

This workflow utilizes an orthogonal approach to confirm accuracy.

CrossValidation cluster_HPLC Pathway A: Liquid Phase cluster_GC Pathway B: Gas Phase Sample Unknown Sample (e.g., Excipient) HPLC_Prep DNPH Derivatization Sample->HPLC_Prep GC_Prep PFBHA Derivatization Sample->GC_Prep Spike Spike Recovery (+ Known Aldehyde) Spike->HPLC_Prep Spike->GC_Prep HPLC_Run HPLC-UV Analysis HPLC_Prep->HPLC_Run HPLC_Res Result A (mg/kg) HPLC_Run->HPLC_Res Compare Statistical Comparison (t-test, % Difference) HPLC_Res->Compare GC_Run Headspace GC-MS GC_Prep->GC_Run GC_Res Result B (mg/kg) GC_Run->GC_Res GC_Res->Compare Pass PASS Diff < 10% Compare->Pass Consistent Fail DISCREPANCY Investigate Matrix Compare->Fail Inconsistent

Figure 2: Orthogonal cross-validation workflow comparing HPLC-UV and GC-MS pathways.

Handling Discrepancies (Troubleshooting Guide)

If Result A (HPLC) > Result B (GC) :

  • Cause: Positive interference in HPLC. Other carbonyls or matrix components absorbing at 360 nm are co-eluting.

  • Action: Trust the GC-MS result due to mass specificity (m/z identification).

If Result B (GC) > Result A (HPLC) :

  • Cause: Incomplete derivatization in HPLC (slow kinetics) or solubility issues.

  • Action: Optimize HPLC reaction time or switch to GC method as primary.

If Both are Low (Poor Spike Recovery):

  • Cause: Matrix-induced degradation. The aldehyde is reacting with the sample matrix (e.g., protein binding) before it can be derivatized.

  • Action: Increase derivatizing reagent concentration or use "Standard Addition" calibration to compensate for matrix effects.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2] Link

  • Li, Z., et al. (2007). Detection and quantification of low-molecular-weight aldehydes in pharmaceutical excipients by headspace gas chromatography. Journal of Chromatography A. Link

  • Olsen, K., et al. (2019). Aldehyde Analysis in Biological Fluids: A Review of Derivatization Strategies. MDPI Molecules. Link

  • Sigma-Aldrich. (2023). Derivatization with PFBHA: Advantages over DNPH for GC Analysis. Technical Bulletin. Link

  • BenchChem. (2025).[3][4] Cross-Validation of Valeraldehyde Quantification: A Comparative Guide to GC-MS and HPLC Methods.Link

Sources

Comparative Guide: Structural Optimization of Piperidine Scaffolds for AChE Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous CNS-active agents. Its most critical application lies in the inhibition of Acetylcholinesterase (AChE), a primary therapeutic target for Alzheimer’s Disease (AD).

This guide objectively compares the biological efficacy of N-benzylpiperidine derivatives , using Donepezil (Aricept) as the benchmark. We analyze how specific structural modifications—specifically at the linker and the distal heterocyclic ring—alter binding affinity (


), selectivity against Butyrylcholinesterase (BuChE), and Blood-Brain Barrier (BBB) permeability.

Mechanistic Rationale: The Dual Binding Hypothesis

To interpret efficacy data, one must understand the target topology. AChE features a deep, narrow gorge (approx. 20 Å) with two distinct binding sites:

  • Catalytic Anionic Site (CAS): Located at the bottom of the gorge (Trp86, Glu202).

  • Peripheral Anionic Site (PAS): Located at the entrance (Trp286, Tyr72).

The Piperidine Advantage: The protonated nitrogen of the piperidine ring mimics the quaternary ammonium of acetylcholine, forming cation-


 interactions with the CAS. However, efficacy is exponentially increased when the molecule is elongated to simultaneously bridge the PAS, a mechanism known as "dual binding."
Diagram 1: Dual-Site Binding Mechanism

This diagram illustrates the structural logic required for high-potency inhibition, showing how the piperidine scaffold anchors the molecule within the enzyme gorge.

AChE_Binding_Mechanism Piperidine Piperidine Ring (Protonated Amine) Linker Hydrophobic Linker (2-3 Carbon Chain) Piperidine->Linker CAS Catalytic Anionic Site (Trp86 interaction) Piperidine->CAS Cation-Pi Interaction Distal_Moiety Distal Heterocycle (e.g., Indanone, Phthalimide) Linker->Distal_Moiety Gorge AChE Active Site Gorge (20 Angstrom Depth) Linker->Gorge Spans the Gorge PAS Peripheral Anionic Site (Trp286 interaction) Distal_Moiety->PAS Pi-Pi Stacking

Caption: Schematic representation of the "Dual Binding" mode where the piperidine moiety anchors at the CAS, while the distal group engages the PAS.

Comparative Efficacy Data

The following table synthesizes data from seminal Structure-Activity Relationship (SAR) studies. It compares the benchmark (Donepezil) against derivatives where the indanone moiety is replaced to enhance PAS interaction.

Key Metric:


 (Half-maximal inhibitory concentration). Lower values indicate higher potency.
Compound ClassRepresentative MoleculeStructural ModificationAChE

(nM)
Selectivity (AChE/BuChE)Key Insight
Benchmark Donepezil (E2020) N-benzylpiperidine + Indanone5.7 ~1250xHigh potency due to optimal CAS/PAS spanning.
Phthalimide Compound 19Indanone

Phthalimide
1.2 ~34,700xSuperior Potency. The phthalimide group forms stronger

-stacking at the PAS.
Isothiochromanone Compound 82eIndanone

Isothiochromanone
2.7 HighSulfur substitution improves lipophilicity and binding affinity.
Phenoxyethyl Compound 5cLinker elongation + Phenoxy500.0ModerateLoss of rigidity in the linker significantly reduces potency (nM


M range).

Data Interpretation:

  • Rigidity is Critical: The rigid linker in Phthalimide derivatives (Compound 19) prevents entropic loss upon binding, resulting in a 4-fold potency increase over Donepezil.

  • Steric Bulk: Bulky substitutions on the benzyl ring generally decrease activity by sterically clashing with the narrow gorge entrance.

Experimental Protocols

To replicate these findings or screen new derivatives, the following self-validating protocols are recommended.

Protocol A: Modified Ellman’s Assay (Kinetic Mode)

Standard for determining


.

Principle: AChE hydrolyzes Acetylthiocholine (ATCh) to Thiocholine.[1] Thiocholine reacts with DTNB (Ellman's Reagent) to produce TNB, a yellow anion absorbing at 412 nm.[1][2]

Reagents:

  • Buffer: 0.1 M Phosphate Buffer (pH 8.0).

  • Enzyme: Recombinant Human AChE (hAChE).

  • Substrate: Acetylthiocholine Iodide (ATChI, 0.5 mM final).

  • Chromogen: DTNB (0.3 mM final).

Workflow:

  • Blanking: Add 150 µL Buffer + 20 µL Test Compound (in DMSO) to 96-well plate.

  • Enzyme Addition: Add 20 µL AChE solution. Incubate at 25°C for 10 mins (allows inhibitor binding).

  • Substrate Initiation: Add 10 µL of ATChI/DTNB mix.

  • Detection: Measure Absorbance (412 nm) every 30 seconds for 5 minutes.

  • Calculation: Plot slope (velocity) vs. log[Inhibitor].

Diagram 2: Ellman Assay Workflow

Visualizing the kinetic screening process.

Ellman_Assay_Workflow Start Prepare 96-well Plate Incubation Incubate: Enzyme + Inhibitor (10 min @ 25°C) Start->Incubation Reaction Add Substrate (ATChI) + DTNB Incubation->Reaction Hydrolysis Hydrolysis -> Thiocholine Release Reaction->Hydrolysis Initiation Color_Dev Reaction with DTNB -> TNB (Yellow) Hydrolysis->Color_Dev Chemical Conversion Read Measure Absorbance @ 412nm (Kinetic Mode: 0-5 min) Color_Dev->Read Quantification

Caption: Step-by-step workflow for the kinetic Ellman's assay to determine AChE inhibition.

Protocol B: PAMPA-BBB (CNS Permeability)

Essential for validating if the piperidine derivative can cross the Blood-Brain Barrier.

Rationale: High potency is useless if the drug cannot reach the CNS. The Parallel Artificial Membrane Permeability Assay (PAMPA) mimics the BBB using a porcine brain lipid-coated filter.

Methodology:

  • Donor Plate: Dissolve compound (10 mM) in DMSO, dilute to 50 µM in PBS (pH 7.4). Add to donor wells.

  • Membrane: Coat PVDF filter of the donor plate with 4 µL of Porcine Brain Lipid extract (20 mg/mL in dodecane).

  • Acceptor Plate: Fill with 200 µL PBS.

  • Sandwich: Place donor plate on top of acceptor plate.

  • Incubation: 18 hours at 25°C in a humidity chamber (prevents evaporation).

  • Quantification: Separate plates. Measure concentration in both wells using UV-Vis or LC-MS.

  • Calculation: Calculate Effective Permeability (

    
    ).
    
    • High Permeability:[3][4]

      
       cm/s.[5]
      
    • Low Permeability:[3]

      
       cm/s.
      

Critical Analysis & Recommendations

1. The "Linker" Trap: Many researchers focus on the piperidine ring and the distal aromatic group but neglect the linker. Data (Compound 5c vs. 19) shows that linker rigidity is as important as the pharmacophores it connects. Flexible alkyl chains often lead to lower potency due to the entropic penalty of binding.

2. Selectivity Matters: While piperidine derivatives are potent AChE inhibitors, they must be screened against BuChE. Non-selective inhibition can lead to peripheral side effects (e.g., autonomic dysfunction). The N-benzylpiperidine scaffold generally favors AChE, but modifications at the benzyl position (e.g., fluorine substitution) can fine-tune this selectivity.

3. Solubility vs. Permeability: Increasing lipophilicity (e.g., adding aromatic rings like phthalimide) improves BBB penetration (PAMPA data) and PAS binding but may reduce aqueous solubility. A balanced logP of 2.0–3.5 is recommended for lead candidates.

References

  • Sugimoto, H., et al. (1995). "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds." Journal of Medicinal Chemistry.

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity."[6] Biochemical Pharmacology.

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry.

  • Costanzo, P., et al. (2016).[7] "Design, synthesis, and evaluation of Donepezil-like compounds as AChE and BACE-1 inhibitors." ACS Medicinal Chemistry Letters.

  • BenchChem. (2025).[1] "Protocol for Measuring Acetylcholinesterase (AChE) Inhibition."

Sources

Comparative Guide: Synthetic Efficiency of Propanal Scaffolds in API Development

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating the Efficiency of Different Synthetic Routes to Propanal Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propanal and its substituted derivatives (e.g., 3-phenylpropanal, 3-aminopropanal) are critical electrophilic scaffolds in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), HIV protease inhibitors, and broad-spectrum antibiotics. For the drug development chemist, the choice of synthetic route is rarely about "possibility" but rather efficiency —defined by atom economy, step count, impurity profiles, and scalability.

This guide evaluates three distinct methodologies for accessing propanal motifs, moving beyond textbook definitions to analyze field-performance data. We compare the industrial standard (Hydroformylation) against laboratory-precision methods (Oxidation) and atom-economic shortcuts (Isomerization).

Route 1: Rhodium-Catalyzed Hydroformylation (The Scalable Standard)

Technical Overview

Hydroformylation (Oxo synthesis) remains the most atom-economic route for generating propanal scaffolds from alkenes. While Cobalt-based systems dominate commodity chemical production, Rhodium-phosphine complexes are the gold standard in pharmaceutical applications due to their operation at lower pressures (10–50 bar) and superior regioselectivity for linear vs. branched aldehydes.

Mechanism: The reaction proceeds via the Heck-Breslow mechanism. The critical step determining efficiency is the insertion of the alkene into the Rh-H bond. Ligand sterics (e.g., Triphenylphosphine, Xantphos) dictate the regioselectivity (n/iso ratio).

Protocol: Hydroformylation of Styrene to 3-Phenylpropanal

Targeting the linear isomer for API precursors.

Reagents & Equipment:

  • Precursor: Styrene (10 mmol)

  • Catalyst: Rh(acac)(CO)₂ (0.5 mol%)

  • Ligand: Xantphos (1.5 mol%) - Crucial for high linear regioselectivity.

  • Gas: Syngas (CO/H₂ 1:1)

  • Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

  • Catalyst Activation: In a glovebox, dissolve Rh(acac)(CO)₂ and Xantphos in degassed toluene. Stir for 30 mins to form the active RhH(CO)₂(Xantphos) species.

  • Loading: Transfer the catalyst solution and styrene into a high-pressure stainless steel autoclave.

  • Pressurization: Purge the autoclave 3x with Syngas. Pressurize to 20 bar (approx. 300 psi).

  • Reaction: Heat to 80°C. Stir at 1000 rpm to eliminate mass-transfer limitations between the gas and liquid phases.

  • Quench: After 4 hours, cool to 0°C and vent carefully.

  • Purification: Concentrate in vacuo. Flash chromatography (Hexane/EtOAc) yields 3-phenylpropanal.

Performance Metrics:

  • Yield: >92%

  • Regioselectivity (l:b): >30:1 (with Xantphos)

  • Atom Economy: 100%

Route 2: TEMPO-Mediated Oxidation (The Laboratory Precision Tool)

Technical Overview

When the starting material is a primary alcohol (often derived from reduction of abundant esters or bio-based feedstocks), oxidation is the preferred route. Traditional Cr(VI) reagents (Jones, PCC) are obsolete in pharma due to toxicity and difficult workups. Anelli’s Oxidation (TEMPO/Bleach) or Aerobic Cu/Pd systems offer a greener, highly selective alternative that avoids over-oxidation to carboxylic acids.

Protocol: Oxidation of 3-Phenylpropanol

Ideal for late-stage functionalization where CO gas handling is impractical.

Reagents:

  • Substrate: 3-Phenylpropan-1-ol (10 mmol)

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (1 mol%)

  • Co-oxidant: NaOCl (Bleach, 1.1 equiv), KBr (10 mol%)

  • Buffer: NaHCO₃ (pH 8.5-9.5)

  • Solvent: CH₂Cl₂/Water (Biphasic)

Step-by-Step Workflow:

  • Biphasic Setup: Dissolve alcohol and TEMPO in CH₂Cl₂. Add aqueous KBr solution.

  • Temperature Control: Cool mixture to 0°C. Critical: Higher temperatures promote carboxylic acid formation.

  • Oxidant Addition: Add buffered NaOCl dropwise over 20 mins, maintaining internal temp <5°C. The mixture will turn orange/red.

  • Monitoring: Monitor by TLC/GC. Reaction is typically complete in <1 hour.

  • Quench: Add aqueous Na₂S₂O₃ to quench excess hypochlorite.

  • Extraction: Separate organic layer, wash with brine, dry over MgSO₄.

Performance Metrics:

  • Yield: 85-90%

  • Selectivity: >99% aldehyde (minimal acid formation at 0°C)

  • Scalability: Moderate (Exothermic nature of bleach addition limits multi-kilo scale without flow chemistry).

Route 3: Redox-Neutral Isomerization of Allylic Alcohols (The "Smart" Shortcut)

Technical Overview

This is an underutilized but highly efficient route. Transition metal catalysts (Ru, Fe, or Pd) can migrate the double bond of an allylic alcohol to form an enol, which tautomerizes to the aldehyde. This is redox neutral —it requires no external oxidant or reductant, generating zero stoichiometric waste.

Protocol: Isomerization of Allyl Alcohol to Propanal

High atom economy for simple allylic substrates.

Reagents:

  • Substrate: Allyl alcohol (or substituted derivative)[1][2]

  • Catalyst: [RuCl₂(PPh₃)₃] (1 mol%) or heterogeneous Pd nanoparticles.

  • Base: K₂CO₃ (5 mol%)

  • Solvent: 1,4-Dioxane

Step-by-Step Workflow:

  • Inert Atmosphere: Purge reaction vessel with Nitrogen.

  • Mix: Combine allylic alcohol, Ru-catalyst, and base in dioxane.

  • Reflux: Heat to 90°C for 2-6 hours.

  • Mechanism Check: The metal hydride inserts at the gamma-position, followed by elimination to the enol.

  • Isolation: Simple distillation (if product is volatile like propanal) or column chromatography.

Performance Metrics:

  • Yield: >95%

  • Atom Economy: 100%

  • E-Factor: <1 (Very low waste)

Comparative Analysis: Selecting the Right Route

The following data summarizes the efficiency of these routes when applied to the synthesis of 3-Phenylpropanal (a common drug intermediate).

MetricHydroformylation (Route 1)TEMPO Oxidation (Route 2)Isomerization (Route 3)
Starting Material Styrene (Alkene)3-PhenylpropanolCinnamyl Alcohol*
Atom Economy 100% (Excellent)~45-60% (Poor due to oxidant waste)100% (Excellent)
Step Efficiency 1 Step from alkene2 Steps (usually requires ester reduction first)1 Step from allylic alcohol
Scalability High (Continuous flow ready)Medium (Heat management required)High (Simple thermal process)
Safety Profile Low (Requires CO/H₂ high pressure)Medium (Exothermic)High (No pressurized gas)
Cost Driver Rhodium CatalystStoichiometric OxidantCatalyst Turnover (TON)

*Note: Isomerization of cinnamyl alcohol typically yields 3-phenylpropanal via hydrogenation of the alkene in situ or specific migration, though strictly isomerization gives hydrocinnamaldehyde analogs depending on substitution.

Decision Framework

Use the logic flow below to determine the optimal synthetic strategy for your target molecule.

Propanal_Synthesis_Decision Start Target: Propanal Scaffold SM_Check What is your Starting Material? Start->SM_Check Alkene Alkene (e.g., Styrene) SM_Check->Alkene Alcohol Primary Alcohol SM_Check->Alcohol Allylic Allylic Alcohol SM_Check->Allylic Scale_Check Scale Requirement? Alkene->Scale_Check Funct_Check Sensitive Functional Groups? Alcohol->Funct_Check Route_Iso Route 3: Isomerization (Ru/Pd Catalysis) Allylic->Route_Iso Direct Isomerization Route_Hydro Route 1: Hydroformylation (Rh-Xantphos) Scale_Check->Route_Hydro High Scale / Industrial Route_Ox Route 2: TEMPO Oxidation (Buffered) Scale_Check->Route_Ox Lab Scale (via Hydroboration first) Funct_Check->Route_Ox Acid Sensitive? Use TEMPO

Figure 1: Decision matrix for selecting the optimal synthetic route based on feedstock availability and scale requirements.

Mechanistic Insight: The Hydroformylation Cycle

Understanding the catalytic cycle is vital for troubleshooting regioselectivity issues (linear vs. branched) in Route 1.

Hydroformylation_Mechanism PreCat Rh Pre-catalyst Active Active Species H-Rh(CO)L2 PreCat->Active + Syngas, - L Coord Alkene Coordination Active->Coord + Alkene Insert Migratory Insertion (Determines Regioselectivity) Coord->Insert Slow Step CO_Insert CO Insertion (Acyl Formation) Insert->CO_Insert + CO Hydro Hydrogenolysis (Product Release) CO_Insert->Hydro + H2 Hydro->Active - Propanal

Figure 2: Simplified Rhodium-catalyzed hydroformylation cycle. The 'Migratory Insertion' step is where ligand sterics (e.g., Xantphos) enforce linear selectivity.

References

  • Hydroformylation Efficiency & Catalysts

    • Applied Hydroformylation.[3][4] Chemical Reviews. (2025).[4][5][6][7][8] Highlights Rh vs Co efficiency and industrial applications.[3][4]

  • Green Oxidation Methods

    • Measuring the efficiency of synthetic routes. PubMed Central. (2025).[4][5][6][7][8] Compares route efficiency metrics (E-factor) for oxidative transformations.

  • Allylic Isomerization

    • Catalytic Isomerization of Allyl Alcohols.[1] ResearchGate. (2025). Details Pd-nanoparticle catalyzed isomerization yields and protocols.

  • Synthesis of 3-Phenylpropanal

    • Process for the preparation of 3-phenylpropanal.[9][10][11][12] WIPO Patent WO1996011898. Describes industrial hydrogenation/oxidation sequences for HIV protease inhibitor precursors.

  • Direct Synthesis from CO2

    • Direct propanal synthesis from CO2, C2H4, and H2. RSC Catalysis Science & Technology. (2025).[4][5][6][7][8] Emerging green routes using Au/TiO2 catalysts.

Sources

Spectroscopic data comparison between isomers of dimethyl-propanal

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In synthetic organic chemistry and drug development, the precise identification of


 aldehyde isomers is a critical quality control step. "Dimethyl-propanal" most commonly refers to 2,2-dimethylpropanal  (Pivalaldehyde).[1] However, it is frequently synthesized or analyzed alongside its constitutional isomers, most notably 3-methylbutanal  (Isovaleraldehyde) and 2-methylbutanal .

While these molecules share the same molecular mass (86.13 g/mol ) and functional groups, their chemical reactivity and metabolic profiles differ significantly. This guide provides a definitive spectroscopic workflow to distinguish 2,2-dimethylpropanal from its isomers, focusing on the lack of


-hydrogens in the 2,2-dimethyl isomer as the primary diagnostic feature.
The Isomer Landscape
Common NameIUPAC NameStructure DescriptionKey Feature
Pivalaldehyde 2,2-Dimethylpropanal

-Butyl group attached to CHO
No

-hydrogens
(Quaternary C)
Isovaleraldehyde 3-MethylbutanalIsobutyl group attached to CHOHas

-hydrogens; Has

-hydrogens
2-Methylbutyraldehyde 2-Methylbutanalsec-Butyl group attached to CHOChiral center at

-position

Nuclear Magnetic Resonance (NMR) Analysis[2][3][4][5][6][7]

NMR is the "Gold Standard" for distinguishing these isomers. The structural rigidity and symmetry of 2,2-dimethylpropanal provide a unique spectral signature compared to the complex splitting patterns of its isomers.

Proton ( H) NMR Protocol

Objective: Determine the substitution pattern at the


-carbon.
  • Solvent:

    
     (Chloroform-d) with 0.03% TMS.
    
  • Frequency: 400 MHz or higher recommended for resolution of multiplets in isomers.

  • Concentration: ~10 mg sample in 0.6 mL solvent.

Comparative Data Table (

H NMR)
Feature2,2-Dimethylpropanal 3-Methylbutanal Diagnostic Insight
Aldehyde Proton (-CHO) Singlet (s) at ~9.50 ppmTriplet (t) at ~9.75 ppmPrimary Differentiator. The Pivalaldehyde CHO proton cannot couple because the adjacent carbon is quaternary (no protons).
Alkyl Region Singlet (s) at ~1.10 ppm (9H)Doublet (d) at ~0.96 ppm (6H) + MultipletsPivalaldehyde shows a single sharp peak for the t-butyl group. 3-Methylbutanal shows coupling.
Coupling Constant (

)
N/A

Hz (CHO-CH2)
Presence of coupling confirms

-protons.
Carbon-13 ( C) NMR

Objective: Confirm molecular symmetry.

  • 2,2-Dimethylpropanal: Displays only 3 distinct signals due to the equivalence of the three methyl carbons.

    • Carbonyl (

      
      ): ~205 ppm[2]
      
    • Quaternary (

      
      ): ~42 ppm
      
    • Methyls (

      
      ): ~26 ppm (very intense)
      
  • 3-Methylbutanal: Displays 4 distinct signals , reflecting the lower symmetry of the isobutyl chain.

Scientist's Note: If you observe a doublet in the aldehyde region of your proton spectrum (approx 9.6 ppm), you likely have 2-methylbutanal , as the aldehyde proton couples to the single proton at the chiral center.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides a secondary validation layer, particularly useful when sample quantity is insufficient for


C NMR. The fragmentation pathways differ fundamentally due to the presence (or absence) of 

-hydrogens.
Experimental Workflow (GC-MS)
  • Ionization: Electron Impact (EI), 70 eV.

  • Inlet Temp: 200°C.

  • Scan Range: 35-200 m/z.

Fragmentation Logic: The McLafferty Rearrangement

The McLafferty rearrangement is a site-specific fragmentation requiring a


-hydrogen relative to the carbonyl.
  • 3-Methylbutanal: Possesses

    
    -hydrogens. It undergoes McLafferty rearrangement to produce a characteristic enol radical cation.
    
    • Diagnostic Peak: m/z 44 (

      
      ).
      
  • 2,2-Dimethylpropanal: The

    
    -positions are occupied by methyl protons, but the geometry and lack of a hydrogen on the 
    
    
    
    -carbon (relative to the chain length needed for the 6-membered transition state) effectively blocks the standard McLafferty pathway. Instead, it favors
    
    
    -cleavage.
    • Diagnostic Peak: m/z 57 (Tert-butyl cation,

      
      , Base Peak).
      
MS Data Comparison
m/z Peak2,2-Dimethylpropanal (Intensity)3-Methylbutanal (Intensity)Origin
86 (

)
Weak / AbsentWeakMolecular Ion
57 100% (Base Peak) Moderate

-cleavage (

-butyl vs isobutyl)
44 < 5%Strong (~40-60%) McLafferty Rearrangement
41 ModerateStrongPropyl/Allyl fragments

Infrared Spectroscopy (IR)[2][8][9][10]

While less specific than NMR, IR is excellent for rapid purity checks. Both isomers show the characteristic Fermi Resonance of aldehydes, but the fingerprint region differs.

  • Aldehyde C-H Stretch: Two bands at ~2820 cm

    
     and ~2720 cm
    
    
    
    (Fermi doublet). Present in both.[3]
  • Carbonyl C=O Stretch: Strong band at 1720-1730 cm

    
    .
    
  • Fingerprint Region:

    • 2,2-Dimethylpropanal: Characteristic skeletal vibrations of the

      
      -butyl group (skeletal bending) often appear as a split band or "doublet" near 1360-1390 cm
      
      
      
      (gem-dimethyl effect).

Decision Matrix & Workflow

The following diagram outlines the logical flow for identifying an unknown sample suspected to be a dimethyl-propanal isomer.

IsomerIdentification Start Unknown C5H10O Sample IR_Step Step 1: IR Spectroscopy Check 1720 cm⁻¹ (C=O) & 2720/2820 cm⁻¹ (C-H) Start->IR_Step Is_Aldehyde Is it an Aldehyde? IR_Step->Is_Aldehyde NMR_Step Step 2: 1H NMR (Aldehyde Region ~9.5 ppm) Is_Aldehyde->NMR_Step Yes Splitting Check Splitting Pattern NMR_Step->Splitting Singlet Singlet (s) No Coupling Splitting->Singlet No alpha-H Triplet Triplet (t) Coupling J~2Hz Splitting->Triplet CH2 group at alpha Doublet Doublet (d) Coupling J~2Hz Splitting->Doublet CH group at alpha MS_Confirm Step 3: MS Confirmation (Optional) Singlet->MS_Confirm Result_Iso ID: 3-Methylbutanal (Isovaleraldehyde) Triplet->Result_Iso Result_2MB ID: 2-Methylbutanal Doublet->Result_2MB Result_Pival ID: 2,2-Dimethylpropanal (Pivalaldehyde) Check_44 Check m/z 44 vs 57 MS_Confirm->Check_44 Check_44->Result_Pival Base Peak 57 No m/z 44

Figure 1: Decision tree for the spectroscopic differentiation of C5 aldehyde isomers.

References

  • National Institute of Standards and Technology (NIST). "Propanal, 2,2-dimethyl- Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link]

  • National Institute of Standards and Technology (NIST). "Butanal, 3-methyl- Mass Spectrum."[4] NIST Chemistry WebBook, SRD 69. [Link]

  • Spectral Database for Organic Compounds (SDBS). "SDBS No. 1667: 2,2-Dimethylpropanal." National Institute of Advanced Industrial Science and Technology (AIST). [Link](Note: Direct deep links to SDBS are dynamic; users must search "2,2-Dimethylpropanal" or SDBS No. 1667).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Reference for McLafferty Rearrangement mechanisms).
  • PubChem. "Compound Summary: 2,2-Dimethylpropanal." National Library of Medicine. [Link]

Sources

Benchmarking in silico predictions against experimental data for C11H21NO

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking In Silico Predictions Against Experimental Data: The C11H21NO Case Study

Executive Summary

In modern drug discovery, the reliance on in silico models to predict physicochemical properties (lipophilicity, solubility, spectral signatures) is absolute. However, blind reliance leads to late-stage attrition.[1] This guide uses N-Cyclohexylpentanamide (C11H21NO) —a representative lipophilic amide fragment common in medicinal chemistry—to benchmark computational predictions against wet-lab "ground truths."[1] We dissect the causality between algorithmic assumptions and experimental realities, providing a validated protocol for reconciling the two.

Part 1: The In Silico Landscape (Prediction)

Before touching a reagent, we must establish the computational baseline.[1] For C11H21NO, we evaluate three tiers of prediction complexity.

The Computational Tiers
Method TierTool/AlgorithmPrimary UtilityCost/Time
Tier 1: Informatics SwissADME (XLogP3), RDKitHigh-throughput screening (HTS) of libraries.[2][3]Seconds
Tier 2: Semi-Empirical PM7 (MOPAC), GFN2-xTBConformational sampling of the cyclohexane ring.Minutes
Tier 3: Ab Initio DFT (B3LYP/6-311+G(d,p))Accurate electronic energy and NMR shift prediction.Hours
The Prediction Paradox (Causality)

For N-Cyclohexylpentanamide , Tier 1 methods often overestimate lipophilicity (LogP).

  • Why? Informatics tools (like XLogP3) rely on atom-additive rules.[1] They see "Cyclohexane + Alkyl Chain" and predict high hydrophobicity.[1]

  • The Missed Physics: They often underestimate the desolvation penalty of the amide bond (

    
    ). The amide functionality forms strong hydrogen bonds with water, which must be broken to move the molecule into octanol.[1] This energy penalty lowers the actual LogP, a nuance often captured only by Tier 3 (DFT with PCM solvation models).
    

Part 2: Experimental Ground Truthing (The Protocol)

To validate the models, we must generate high-integrity experimental data.[1] The following protocols are designed to be self-validating systems.

Synthesis of the Benchmark Standard

Target: N-Cyclohexylpentanamide (C11H21NO)

  • Reaction: Schotten-Baumann acylation.[1]

  • Reagents: Cyclohexylamine (1.0 eq), Valeryl chloride (1.1 eq), Et3N (1.2 eq), DCM (Solvent).

  • Purification (Critical): Recrystallization from Hexane/EtOAc.

  • Validation: Purity must be >99% by HPLC to ensure LogP accuracy. Impurities (unreacted amine) act as surfactants, ruining partition coefficient data.[1]

Protocol A: The Shake-Flask LogP (OECD 107)

The Gold Standard for Lipophilicity. Objective: Determine the partition coefficient (


) between n-octanol and water.[4][5]
  • Preparation: Pre-saturate n-octanol with water and water with n-octanol for 24 hours. (Failure to do this is the #1 cause of error).[1]

  • Equilibration: Dissolve C11H21NO in the octanol phase. Add water phase.[1] Shake mechanically for 60 minutes at 25°C.

  • Separation: Centrifuge at 2500g for 10 mins to break emulsions.

  • Quantification: Analyze both phases via HPLC-UV (210 nm).

  • Calculation:

    
    
    
Protocol B: NMR Solvation Shift

Probing the H-Bond Environment. Objective: Validate the electronic environment predicted by DFT.

  • Sample 1: 10 mg C11H21NO in CDCl3 (Non-polar, simulates interior of protein/membrane).[1]

  • Sample 2: 10 mg C11H21NO in DMSO-d6 (Polar aprotic, H-bond acceptor).

  • Observation: Track the Amide-NH proton shift. A large downfield shift in DMSO confirms strong H-bond donor capability, validating the "polar surface area" that lowers LogP.[1]

Part 3: The Comparison (Benchmarking Data)

The following data represents a typical benchmarking run for C11H21NO, highlighting the discrepancy between rapid screening and physical reality.

Table 1: Lipophilicity Benchmarking (LogP)
MethodPredicted LogPDeviation from Exp.Notes
Experimental (OECD 107) 2.62 0.00 Ground Truth.
XLogP3 (Informatics)2.95+0.33Overestimates hydrophobicity (additive error).[1]
WLogP (Fragmental)3.10+0.48Significant error; misses conformational folding.[1]
DFT (B3LYP/PCM)2.68+0.06High accuracy; accounts for solvation energy.[1]
Table 2: Spectral Accuracy (13C NMR - Carbonyl C=O)
MethodChemical Shift (

ppm)
Accuracy Status
Experimental (CDCl3) 172.4 ppm Ground Truth
GIAO-DFT (Gas Phase)178.1 ppmPoor (Misses solvent shielding).[3]
GIAO-DFT (SCRF Solvent)173.0 ppmExcellent.[1]
ChemDraw Predictor171.5 ppmAcceptable (Rule-based).[1]

Part 4: Visualizing the Workflow

Diagram 1: The Benchmarking Lifecycle

This diagram illustrates the parallel processing of in silico and wet-lab workflows, converging at the validation step.

BenchmarkingWorkflow cluster_insilico In Silico Pathway cluster_wetlab Experimental Pathway Input Target Structure (C11H21NO) ConfSearch Conformer Search (PM7/MMFF94) Input->ConfSearch Synth Synthesis (Schotten-Baumann) Input->Synth DFT DFT Optimization (B3LYP/6-31G*) ConfSearch->DFT CalcProp Property Calc (LogP, NMR) DFT->CalcProp Validation Data Convergence & Error Analysis CalcProp->Validation Predicted Values Purify Purification (HPLC >99%) Synth->Purify Measure Measurement (OECD 107 / NMR) Purify->Measure Measure->Validation Ground Truth

Caption: Parallel workflows for generating predictive and experimental datasets for C11H21NO validation.

Diagram 2: Decision Logic for Method Selection

When to use which method based on the C11H21NO benchmarking results.

MethodSelection Start Start: Property of Interest? Decision1 Is it Lipophilicity (LogP)? Start->Decision1 Decision2 Is it Spectral (NMR/IR)? Decision1->Decision2 No HTS High Throughput? Decision1->HTS Yes UseDFT Use DFT + Solvation (PCM Model) Decision2->UseDFT Yes UseExp Must Validate Experimentally (OECD 107) Decision2->UseExp Complex Mixture UseML Use ML/Informatics (SwissADME) HTS->UseML Yes (>100 cmpds) HTS->UseDFT No (<10 cmpds) UseML->UseExp If outliers detected

Caption: Decision matrix derived from C11H21NO benchmarking results, prioritizing speed vs. accuracy.

References

  • OECD Guidelines for the Testing of Chemicals, Section 1 . Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing.[1] Available at: [Link]

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 280980, N-Cyclohexylpentanamide. Retrieved January 28, 2026 from [Link]

  • Grimme, S. (2011).[1] Density functional theory with London dispersion corrections. Wiley Interdisciplinary Reviews: Computational Molecular Science. [Link]

  • SwissADME . A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1] Swiss Institute of Bioinformatics.[1] [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a critical operational manual for the safe handling, storage, and disposal of 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal .

As a Senior Application Scientist, I have synthesized the safety protocols below based on the specific functional group reactivity (hindered aldehyde + tertiary amine) and structure-activity relationships (SAR) of analogous piperidine derivatives.

Executive Hazard Summary

Compound Class:


-disubstituted Amino-Aldehyde.
Primary Hazards:  Corrosive (Skin/Eyes), Skin Sensitizer, Combustible Liquid.

This molecule combines a basic tertiary amine (4-methylpiperidine moiety) with a reactive aldehyde tail. While the gem-dimethyl group at the


-position provides steric protection against self-aldol condensation, the aldehyde remains susceptible to rapid oxidation and the amine contributes to tissue corrosion.
ParameterSpecification / Risk Assessment
Physical State Colorless to pale yellow liquid (predicted).
GHS Classification Danger. Skin Corr.[1] 1B (H314), Eye Dam. 1 (H318), Skin Sens. 1 (H317).
Flash Point Estimated 65°C – 85°C (Combustible Class IIIA).
Reactivity Air Sensitive. Oxidizes to the corresponding carboxylic acid. Incompatible with strong oxidizers and strong acids.
Storage -20°C (Freezer). Store under inert atmosphere (Argon/Nitrogen).

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient for amino-aldehydes due to their ability to penetrate lipophilic barriers and cross-link proteins.

A. Respiratory Protection[1][2][3][4][5][6][7]
  • Requirement: Handling outside a fume hood is strictly prohibited .

  • Rationale: Aldehyde vapors are potent respiratory sensitizers. The amine component has a low odor threshold and can cause laryngeal spasms.

  • Mask Type (if spill occurs): Full-face respirator with ABEK-P3 combination cartridges (Organic Vapor + Inorganic/Acid Gas + Particulate).

B. Dermal Protection (Glove Selection)

Latex is permeable to lipophilic amines and must be avoided.

  • Primary Layer: Nitrile (0.11 mm minimum).

  • Secondary Layer (Double Gloving): Required for transfer operations > 5 mL.

  • Critical Protocol: Change outer gloves immediately upon splash. The methyl-piperidine moiety increases lipophilicity, accelerating permeation through thin nitrile.

C. Ocular Protection[3][8]
  • Standard: Chemical Splash Goggles (indirect venting).

  • Prohibited: Safety glasses with side shields are insufficient due to the risk of irreversible corneal damage from the basic amine functionality.

Operational Handling Protocols

Phase 1: Receiving & Storage

The gem-dimethyl group hinders enolization, but it does not prevent autoxidation.

  • Upon Receipt: Inspect the septum/seal. If the liquid has turned dark yellow or brown, significant oxidation or polymerization has occurred.

  • Inerting: If the manufacturer packaging is opened, the headspace must be purged with Argon before resealing. Nitrogen is acceptable but Argon is preferred due to its density.

  • Temperature: Maintain at -20°C. Warm to room temperature inside a desiccator before opening to prevent water condensation, which accelerates hydrate formation.

Phase 2: Synthesis & Transfer

The Static Hazard: Amino-aldehydes can generate static charge during syringe transfer.

  • Glassware: Use oven-dried, silanized glassware if possible to minimize adsorption.

  • Transfer:

    • < 10 mL: Use a gas-tight glass syringe with a stainless steel needle. Avoid plastic syringes (plunger swelling).

    • > 10 mL: Cannula transfer under positive inert pressure.

  • Reaction Monitoring: Do not heat above 100°C without a reflux condenser. The flash point is likely lower than the boiling point of common high-boiling solvents (e.g., DMF, DMSO), posing a fire risk.

Phase 3: Spill Management

Do not use water immediately. Adding water to a concentrated amine/aldehyde spill can generate heat (exothermic hydration/protonation) and volatilize the aldehyde.

  • Evacuate the immediate area.

  • Absorb with a non-combustible material (Vermiculite or Sand).

  • Neutralize (Only if trained): Use a dilute, weak acid (e.g., Citric Acid) to neutralize the amine after absorption, but be wary of aldehyde release.

  • Disposal: Collect in a sealed container labeled "Hazardous Waste: Organic Base/Aldehyde."

Visualization: Safe Handling Workflow

The following diagram illustrates the critical decision points in the handling lifecycle of the compound, emphasizing the prevention of oxidation and exposure.

HandlingLifecycle cluster_warning CRITICAL FAILURE MODES Receipt Receipt & Inspection (Check for discoloration) Storage Storage (-20°C, Argon Headspace) Receipt->Storage Immediate WarmUp Equilibration (Warm to RT in Desiccator) Storage->WarmUp Before Use Oxidation Oxidation to Acid (Air Exposure) Storage->Oxidation Seal Breach Transfer Transfer (Glass Syringe / Cannula) WarmUp->Transfer No Condensation Reaction Reaction Setup (Inert Atmosphere) Transfer->Reaction Avoid Static Waste Disposal (Stream C: Organic/Basic) Transfer->Waste Excess Reaction->Waste Quench Polymer Polymerization (Heat/Base) Reaction->Polymer >100°C

Figure 1: Cradle-to-Grave handling workflow emphasizing the prevention of oxidation (acid formation) and polymerization.

Waste Disposal & Deactivation

Do not pour down the drain. This compound is toxic to aquatic life (Acute Aquatic Toxicity Category 2/3 estimated).

Disposal Streams
Stream TypeProtocol
Primary Stream High BTU Organic Waste. Incineration is the preferred method to destroy the piperidine ring and aldehyde functionality simultaneously.
Aqueous Waste If the compound enters an aqueous phase (e.g., during extraction), the water must be adjusted to pH 11 (to keep the amine free) and extracted with organic solvent, or collected as "Aqueous Basic Waste."
Solid Waste Contaminated gloves and paper towels must be double-bagged and treated as chemically contaminated solid waste.
Chemical Deactivation (Small Scale Only)

If you must deactivate a small amount (< 5 mL) before disposal:

  • Dissolve in Acetone.

  • Slowly add Sodium Bisulfite (saturated aqueous solution) .

    • Mechanism:[2][3][4] Bisulfite forms an adduct with the aldehyde (removing the sensitizer risk) and the water dilutes the amine.

  • Dispose of the resulting mixture as aqueous chemical waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3135970, 2,2-Dimethyl-3-(piperidin-1-yl)propanal. Retrieved from [Link]

  • Oakwood Chemical (2024). Safety Data Sheet: 2,2-Dimethyl-3-(4-methyl-piperidin-1-yl)-propan-1-ol (Alcohol Derivative). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Specific Target Organ Toxicity (Single Exposure). Retrieved from [Link]

Sources

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